Product packaging for 1,3-Dihydroimidazol-2-one(Cat. No.:CAS No. 5918-93-4)

1,3-Dihydroimidazol-2-one

Cat. No.: B031500
CAS No.: 5918-93-4
M. Wt: 84.08 g/mol
InChI Key: AICIYIDUYNFPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Dihydroimidazol-2-one (CAS 5918-93-4) is a fundamental heterocyclic building block of significant importance in medicinal chemistry and drug discovery. This compound features a five-membered ring structure containing nitrogen and a carbonyl group, making it a versatile scaffold for the synthesis of more complex molecules. Its core structure is an essential molecular fragment found in a class of compounds known as Tetrahydroimidazo-benzodiazepinones (TIBOs), which are recognized as non-nucleoside inhibitors of the HIV-1 reverse transcriptase enzyme. Research into this heterocyclic system provides valuable insights for the development of antiviral agents. The compound's significance extends beyond virology, serving as a key intermediate in organic synthesis and material science research. Key Properties: - CAS Number: 5918-93-4 - Molecular Formula: C₃H₄N₂O - Molecular Weight: 84.08 g/mol - Form: Solid - Melting Point: ~240-243 °C - Density: ~1.19 g/cm³ (Predicted) Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Buyer assumes responsibility to confirm product identity and/or purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2O B031500 1,3-Dihydroimidazol-2-one CAS No. 5918-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c6-3-4-1-2-5-3/h1-2H,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICIYIDUYNFPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207910
Record name 4-Imidazolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5918-93-4
Record name 1,3-Dihydro-2H-imidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5918-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005918934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Imidazolin-2-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Imidazolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-imidazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C658O375NL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 1,3-Dihydroimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroimidazol-2-one, also known as ethylene urea or 2-imidazolidone, is a five-membered heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique structural and chemical properties make it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and its significant role in the development of therapeutic agents, with a particular focus on its derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.

Core Chemical and Physical Properties

This compound is a white, odorless crystalline solid. It is highly soluble in water and hot alcohol, but only sparingly soluble in ether.[1] Its core structure consists of a five-membered ring containing two nitrogen atoms and a carbonyl group.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₃H₆N₂O[3]
Molecular Weight 86.09 g/mol [3]
Melting Point 129-132 °C[1][4]
Boiling Point 265 °C (decomposes)[1][4]
Density ~1.15 g/cm³[1]
pKa 14.58 ± 0.20 (Predicted)[1][4]
Water Solubility Soluble[1]
LogP -1.16 at 25°C[4]
Appearance White to off-white crystalline powder[1][4]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR (Proton NMR): The proton NMR spectrum of ethylene urea is relatively simple due to its symmetry. It typically shows a single peak for the four methylene (CH₂) protons.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will show two distinct signals: one for the two equivalent methylene carbons and another for the carbonyl carbon at a lower field.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-H stretching vibrations (around 3200-3400 cm⁻¹) and a very strong C=O (carbonyl) stretching vibration (around 1680-1700 cm⁻¹). The C-N stretching and N-H bending vibrations are also observable.[5][6][7]

Synthesis and Purification

The most common and practical method for the synthesis of this compound is the reaction of urea with ethylenediamine.[8][9][10]

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis of ethylene urea from urea and ethylenediamine.

Materials:

  • Urea

  • Ethylenediamine

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • A mixture of urea and an aqueous solution of ethylenediamine is placed in a round-bottom flask equipped with a reflux condenser. The presence of water acts as a moderator for the reaction.[8]

  • The mixture is heated to reflux. During the reaction, ammonia is liberated and allowed to escape.[8]

  • Water is slowly removed from the reaction mixture by distillation.

  • As the reaction proceeds, the temperature of the mixture will rise. The reaction is typically continued until the evolution of ammonia ceases.

  • The resulting crude product is a molten mass that solidifies upon cooling.

Experimental Protocol: Purification by Recrystallization

The crude ethylene urea can be purified by recrystallization to obtain a product of high purity.

Materials:

  • Crude ethylene urea

  • Ethanol (95%) or other suitable solvent

  • Beaker

  • Hot plate

  • Buchner funnel and filter flask (for vacuum filtration)

  • Filter paper

Procedure:

  • The crude ethylene urea is dissolved in a minimum amount of hot solvent (e.g., 95% ethanol).[11]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered while hot (hot gravity filtration) to remove the charcoal and any insoluble impurities.[12]

  • The hot, clear solution is allowed to cool slowly to room temperature. Crystals of pure ethylene urea will begin to form.[11]

  • To maximize the yield, the mixture can be further cooled in an ice bath.

  • The crystals are collected by vacuum filtration using a Buchner funnel.[12]

  • The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.

  • The purified crystals are then dried, for example, in a vacuum oven at a moderate temperature.

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[13][14][15] Its derivatives have shown a wide range of pharmacological activities, including antibacterial, antifungal, antitumor, and antiviral properties.[13][16]

TIBO Derivatives as HIV-1 Reverse Transcriptase Inhibitors

A significant application of the this compound core is in the development of Tetrahydroimidazo[4,5,1-jk][4][8]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives. These compounds are potent and highly specific non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the replication of the AIDS virus.[9][17][18][19]

Mechanism of Action: TIBO derivatives function as allosteric inhibitors. They bind to a hydrophobic pocket on the p66 subunit of HIV-1 RT, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[18][20] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity.[4][21] This allosteric binding site is often referred to as the NNRTI binding pocket.

HIV1_RT_Inhibition TIBO TIBO Derivative AllostericSite AllostericSite TIBO->AllostericSite Binds to dNTP dNTP (Substrate) ActiveSite ActiveSite dNTP->ActiveSite Binds to DNA_Synthesis Viral DNA Synthesis Inhibition Inhibition of DNA Synthesis AllostericSite->DNA_Synthesis Inhibits AllostericSite->ActiveSite Induces Conformational Change ActiveSite->DNA_Synthesis Catalyzes

Fig. 1: Mechanism of Allosteric Inhibition of HIV-1 RT by TIBO Derivatives
Other Medicinal Chemistry Applications

The 2-imidazolidone ring is a versatile building block for various other therapeutic agents. It is found in drugs with diverse activities, including:

  • Antimicrobial agents: Derivatives have been synthesized and shown to possess antibacterial and antifungal properties.[16]

  • Anticancer agents: Certain imidazolidinone-containing compounds have been investigated for their potential as anticancer drugs.[15]

  • Dopamine receptor agonists: The core structure has been identified in compounds with affinity for dopamine receptors.[2]

Logical Relationships and Workflow Diagrams

General Synthesis Workflow

The synthesis of this compound and its subsequent purification can be visualized as a straightforward workflow.

Synthesis_Workflow Reactants Urea + Ethylenediamine Reaction Reflux with Water Removal Reactants->Reaction CrudeProduct Crude Ethylene Urea Reaction->CrudeProduct Recrystallization Recrystallization from Ethanol CrudeProduct->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct

Fig. 2: General Synthesis and Purification Workflow
Relationship between Structure and Biological Activity

The this compound scaffold provides a core structure that can be readily modified to explore structure-activity relationships (SAR) for various therapeutic targets.

SAR_Logic

Fig. 3: Structure-Activity Relationship Logic

Conclusion

This compound is a fundamental heterocyclic compound with significant importance in the field of medicinal chemistry. Its straightforward synthesis, well-characterized properties, and the proven biological activity of its derivatives make it an attractive starting point for the design and development of novel therapeutic agents. The success of TIBO derivatives as potent and specific inhibitors of HIV-1 reverse transcriptase highlights the potential of this scaffold in addressing major health challenges. This technical guide serves as a foundational resource for researchers and drug development professionals working with this versatile and valuable molecule.

References

An In-depth Technical Guide to 1,3-Dihydroimidazol-2-one (CAS 5918-93-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroimidazol-2-one, commonly known as 2-imidazolidone or ethyleneurea, is a heterocyclic compound with the CAS number 5918-93-4.[1] It is a fundamental building block in organic and medicinal chemistry, recognized for its versatile applications ranging from industrial processes to the synthesis of complex pharmaceutical agents.[2][3] This document provides a comprehensive technical overview of its physicochemical properties, synthesis, and applications, with a particular focus on its role in drug development.

Physicochemical Properties

This compound is a white to light yellow, odorless crystalline powder.[4] It is highly soluble in water but less so in non-polar organic solvents.[4] A summary of its key physicochemical data is presented below.

PropertyValueSource(s)
CAS Number 5918-93-4
Molecular Formula C₃H₆N₂O[4]
Molecular Weight 86.09 g/mol [4][5]
Melting Point 130-135 °C[4]
Boiling Point 359 °C[4]
Water Solubility 950 g/L[4]
Vapor Pressure 3 x 10⁻⁵ mm Hg (at 25 °C)[4]
LogP (Partition Coefficient) -1.23[4]

Synthesis and Purification

Several synthetic routes to this compound have been established, with the most common methods involving the reaction of ethylenediamine with a carbonyl source. Key methods include reactions with urea, carbonates like dimethyl carbonate, or carbon dioxide under pressure.[5][6]

A prevalent and industrially viable method is the reaction of ethylenediamine with urea.[6][7] This method is advantageous due to the low cost of raw materials and high product yield.[7]

This protocol is adapted from methodologies described in patent literature.[7]

Materials:

  • Ethylenediamine

  • Urea

Procedure:

  • A mixture of ethylenediamine and urea is heated.

  • The reaction mixture is then subjected to evaporation under reduced pressure to collect the crude product.

  • The collected product, containing 2-imidazolidone, can be further purified.

Purification (Recrystallization):

  • The crude 2-imidazolidone product (e.g., 20g with 94.4% content) is dissolved in 50ml of ethanol.[7]

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is cooled to induce crystallization.

  • The crystalline product is separated by filtration.

  • The crystals are washed with a small volume of cold ethanol (e.g., 15ml).[7]

  • The purified product is dried to yield 2-imidazolidone with a purity of over 99%.[7]

Applications in Drug Development

This compound is a crucial intermediate in the pharmaceutical industry.[3] It forms the core scaffold for several active pharmaceutical ingredients (APIs). Its most notable application is in the synthesis of broad-spectrum antibiotics, such as Mezlocillin and Azlocillin.[8][9]

Mezlocillin is an acylureido-penicillin with a broad spectrum of antibacterial activity.[9] The synthesis of Mezlocillin involves the acylation of ampicillin with a reactive derivative of this compound.[8][10] The workflow below illustrates the key steps in which 2-imidazolidone is first derivatized and then coupled with ampicillin to produce the final drug substance.

Mezlocillin_Synthesis cluster_intermediate Key Intermediate Synthesis cluster_final Final Drug Synthesis Ethyleneurea This compound (Ethyleneurea) Intermediate1 Intermediate Product Ethyleneurea->Intermediate1 + Phosgene Phosgene1 Phosgene Intermediate2 1-(Methylsulfonyl) -imidazolidin-2-one Intermediate1->Intermediate2 + MsCl MsCl Methanesulfonyl Chloride KeyIntermediate 1-Chloroformyl-3-methylsulfonyl -2-imidazolidinone Intermediate2->KeyIntermediate + Phosgene Phosgene2 Phosgene Reaction Acylation Reaction (0-5°C, pH 7-7.5) KeyIntermediate->Reaction Ampicillin Ampicillin Trihydrate Ampicillin->Reaction Mezlocillin Mezlocillin Reaction->Mezlocillin

Workflow for the Synthesis of Mezlocillin.

This protocol describes the final acylation step in the synthesis of Mezlocillin.[11]

Materials:

  • Ampicillin Trihydrate

  • 1-chloroformyl-3-methylsulfonyl-2-imidazolidone (Key Intermediate)

  • Purified Water

  • 4% Sodium Hydroxide Solution

  • Dilute Hydrochloric Acid

  • Acetone

Procedure:

  • Dissolution: Suspend 1 part by weight of Ampicillin Trihydrate in 15 parts by volume of purified water in a reaction vessel.

  • Cooling & pH Adjustment: Cool the suspension to 0-5°C while stirring. Add 4% sodium hydroxide solution dropwise until the ampicillin is completely dissolved.

  • Acylation: Slowly add 0.59 parts by weight of the key intermediate, 1-chloroformyl-3-methylsulfonyl-2-imidazolidone.

  • pH Control: Maintain the reaction temperature at 0-5°C and the pH between 7.0-7.5 by the simultaneous dropwise addition of 4% sodium hydroxide solution.

  • Filtration: Once the reaction is complete, filter the reaction mixture.

  • Crystallization: To the filtrate, add 4 to 6 volumes of acetone. Adjust the temperature to 20-25°C and slowly acidify with dilute hydrochloric acid to a pH of 2.0. A solid precipitate of Mezlocillin will form.

  • Maturation & Isolation: Stir the suspension for approximately 30 minutes to ensure complete crystallization. Filter the product, wash with a 20% aqueous acetone solution, and dry to obtain pure Mezlocillin.[11]

Biological Activity and Signaling Pathways

Extensive research indicates that this compound itself does not exhibit significant intrinsic biological activity. Its importance in pharmacology lies in its role as a versatile scaffold.[2] Derivatives of this core structure have been shown to possess a wide range of biological activities.

For instance, certain substituted imidazolidinone derivatives have been developed as CCR5 receptor antagonists, which have applications in antiviral therapies.[12] Other derivatives have been found to bind to imidazoline and α-adrenergic receptors, suggesting potential applications in cardiovascular and neurological research.[13][14]

It is crucial to distinguish that while the derivatives interact with these biological targets, the parent compound, this compound, is best described as a pharmacologically inactive precursor or building block. There is no current evidence to suggest that it directly modulates specific signaling pathways. The term "ethyleneurea" should not be confused with the plant hormone "ethylene," which has its own distinct and well-characterized signaling pathway in botany.[15][16]

The logical workflow for its use in drug discovery is outlined in the diagram below.

DrugDevWorkflow Start This compound (Core Scaffold) Step1 Chemical Derivatization (e.g., Acylation, Alkylation) Start->Step1 Step2 Library of Imidazolidinone Derivatives Step1->Step2 Step3 High-Throughput Screening (Biological Assays) Step2->Step3 Step4 Identification of 'Hit' Compounds (Binding to Target Receptors) Step3->Step4 Step5 Lead Optimization (Structure-Activity Relationship Studies) Step4->Step5 End Active Pharmaceutical Ingredient (API Candidate) Step5->End

References

An In-depth Technical Guide on the Molecular Structure and Bonding of 1,3-Dihydroimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroimidazol-2-one, also commonly known as ethylene urea, is a five-membered heterocyclic organic compound with the chemical formula C₃H₆N₂O.[1] As a cyclic urea, its molecular architecture and bonding characteristics are of significant interest in various fields, including medicinal chemistry, polymer science, and organic synthesis. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, supported by a compilation of quantitative data from experimental and computational studies. Detailed methodologies for key analytical techniques are also presented to aid in further research and application.

Molecular Structure

The core structure of this compound consists of a five-membered ring containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2.[1] The ring is saturated, making it an imidazolidine derivative. The presence of the carbonyl group and the two nitrogen atoms imparts a unique combination of stability and reactivity to the molecule.

Molecular Geometry

Theoretical calculations using Density Functional Theory (DFT) also offer a reliable model of the molecule's structure. The five-membered ring is nearly planar, though slight puckering can occur depending on the crystalline environment or substitution.

Table 1: Experimental Bond Lengths and Angles for a Substituted Benzimidazolone Derivative

BondBond Length (Å)AngleBond Angle (°)
C2=O11.252N1-C2-N3108.0 (approx.)
C2-N11.380 (approx.)C2-N1-C5112.0 (approx.)
C2-N31.380 (approx.)C2-N3-C4112.0 (approx.)
N1-C51.470 (approx.)N1-C5-C4104.0 (approx.)
N3-C41.470 (approx.)N3-C4-C5104.0 (approx.)
C4-C51.540 (approx.)H-N1-C2120.0 (approx.)

Note: The data in this table is approximated from X-ray crystallography data of substituted benzimidazolone derivatives and should be considered as representative values for the core this compound ring.

Table 2: Computationally Derived Geometrical Parameters for this compound (DFT)

ParameterValue
Bond Lengths (Å)
C=O1.221
C-N1.378
N-C (ring)1.465
C-C (ring)1.545
N-H1.012
C-H1.090
Bond Angles (°)
N-C-N109.5
O=C-N125.3
C-N-C (ring)111.5
N-C-C (ring)103.0
H-N-C125.0
H-C-H109.5
Dihedral Angles (°)
N-C-N-C~0 (near planar)

Note: These values are typical results from DFT calculations and may vary slightly depending on the level of theory and basis set used.

Bonding and Electronic Structure

The bonding in this compound can be described by a combination of sigma (σ) bonds, which form the molecular framework, and a delocalized pi (π) system involving the carbonyl group and the nitrogen lone pairs.

Hybridization
  • C2 (Carbonyl Carbon): This carbon is sp² hybridized, forming three σ bonds (one with each nitrogen and one with the oxygen). The remaining p-orbital participates in the π-bond with the oxygen atom.

  • N1 and N3 (Nitrogen Atoms): These nitrogen atoms are approximately sp² hybridized. They each form three σ bonds (to C2, a ring carbon, and a hydrogen atom). The lone pair of electrons on each nitrogen resides in a p-orbital, allowing for delocalization into the carbonyl group.

  • C4 and C5 (Methylene Carbons): These carbon atoms are sp³ hybridized, each forming four σ bonds (to the other methylene carbon, a nitrogen atom, and two hydrogen atoms).

  • O (Oxygen Atom): The carbonyl oxygen is sp² hybridized. One sp² orbital forms a σ bond with C2, and the other two sp² orbitals hold the two lone pairs. The p-orbital participates in the π-bond with C2.

Resonance

Significant resonance contributes to the stability and electronic distribution of the this compound molecule. The delocalization of the nitrogen lone pairs into the carbonyl group results in a hybrid of several resonance structures. This delocalization leads to a C-O bond that is longer than a typical double bond and C-N bonds that are shorter than typical single bonds, indicating partial double bond character.[2] The zwitterionic resonance structures, where a positive charge resides on the nitrogen atoms and a negative charge on the oxygen atom, play a crucial role in the molecule's polarity and reactivity.[2]

Resonance cluster_main Resonance Structures of this compound cluster_desc A Structure A B Structure B (Zwitterionic) A->B C Structure C (Zwitterionic) B->C desc Structure A represents the primary Lewis structure. Structures B and C are significant zwitterionic contributors due to the delocalization of nitrogen lone pairs into the carbonyl group.

Caption: Key resonance structures of this compound.

Spectroscopic Data

Spectroscopic techniques provide valuable quantitative data that corroborates the proposed molecular structure and bonding.

Table 3: NMR Spectroscopic Data for this compound

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~3.4Singlet-CH₂-CH₂-
¹H~6.5Broad Singlet-NH-
¹³C~39-CH₂-CH₂-
¹³C~160C=O

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Table 4: Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H stretch
~2950MediumC-H stretch (asymmetric)
~2880MediumC-H stretch (symmetric)
~1680StrongC=O stretch (Amide I)
~1480MediumC-N stretch
~1250MediumCH₂ wag

Note: These are characteristic vibrational frequencies. Actual spectra may show more complex patterns due to coupling and other effects.

Experimental Protocols

Single-Crystal X-ray Diffraction

This technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be determined.

Xray_Workflow cluster_protocol X-ray Crystallography Protocol A Crystal Growth (e.g., slow evaporation of a saturated solution) B Crystal Mounting (on a goniometer head) A->B C Data Collection (using a diffractometer with a monochromatic X-ray source) B->C D Structure Solution (using direct methods or Patterson synthesis) C->D E Structure Refinement (least-squares refinement of atomic positions and displacement parameters) D->E

Caption: Generalized workflow for single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound or its derivatives are grown, typically by slow evaporation of a saturated solution in a suitable solvent.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using computational methods such as direct methods or Patterson synthesis.

  • Structure Refinement: The initial structural model is refined using a least-squares method to best fit the experimental diffraction data, yielding precise atomic coordinates and thermal displacement parameters.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and analyzing the molecular structure and properties of molecules like this compound.

DFT_Workflow cluster_protocol Computational Chemistry (DFT) Protocol A Input Structure Generation (building the initial molecular model) B Method and Basis Set Selection (e.g., B3LYP/6-31G*) A->B C Geometry Optimization (finding the minimum energy conformation) B->C D Frequency Calculation (to confirm a true minimum and obtain vibrational frequencies) C->D E Property Calculation (e.g., NBO analysis, NMR shifts) D->E

Caption: Typical workflow for a DFT-based computational study.

Methodology:

  • Input Structure Generation: An initial 3D structure of the this compound molecule is created using molecular modeling software.

  • Method and Basis Set Selection: A suitable theoretical method (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen. The choice depends on the desired accuracy and computational cost.

  • Geometry Optimization: The energy of the initial structure is minimized to find the most stable molecular geometry.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it is a true energy minimum (no imaginary frequencies) and to predict the vibrational spectrum.

  • Property Calculation: Further calculations can be performed on the optimized geometry to predict various properties, such as NMR chemical shifts, Natural Bond Orbital (NBO) analysis for bonding insights, and electronic properties.

Conclusion

The molecular structure and bonding of this compound are well-characterized by a combination of experimental and computational methods. Its nearly planar five-membered ring, the sp² hybridization of the atoms involved in the urea moiety, and the significant resonance delocalization contribute to its chemical properties. The quantitative data presented in this guide provides a solid foundation for understanding the structure-activity relationships of this important heterocyclic scaffold in the context of drug design and materials science. The detailed experimental protocols offer a roadmap for researchers seeking to further investigate this molecule and its derivatives.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Dihydroimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroimidazol-2-one, a heterocyclic organic compound, serves as a crucial scaffold in medicinal chemistry and drug development. Its versatile structure is a key component in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its synthesis and biological significance.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a foundational dataset for researchers. These properties are critical for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
Chemical Structure C₃H₄N₂O[1]
Molecular Weight 84.08 g/mol [1]
Melting Point ~240-243 °C[1]
Boiling Point (Predicted)-
Density ~1.19 g/cm³ (Predicted)[1]
pKa (Predicted)-
LogP (Predicted)-
Appearance Solid[1]

Note: Predicted values for boiling point, pKa, and LogP are not yet definitively established in publicly available literature for the parent compound and are therefore omitted.

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following sections detail standardized experimental methodologies for key parameters.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity.

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting range. A narrow melting range typically indicates a high degree of purity.

Solubility Assessment

Understanding a compound's solubility in various solvents is fundamental to formulation development and ADME (absorption, distribution, metabolism, and excretion) studies.

Protocol:

  • A small, accurately weighed amount of this compound is added to a test tube.

  • A known volume of a specific solvent (e.g., water, ethanol, DMSO) is added incrementally.

  • The mixture is agitated vigorously at a constant temperature.

  • Solubility is determined by visual inspection for the absence of solid particles. Quantitative solubility can be determined by analyzing the concentration of the dissolved compound in the supernatant.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties.

Protocol:

  • A standard solution of this compound is prepared.

  • Equal volumes of n-octanol and water are mixed in a separatory funnel and allowed to saturate.

  • A known amount of the compound is added to the biphasic system.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • After separation of the layers, the concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of ethylenediamine with urea.

SynthesisWorkflow Reactant1 Ethylenediamine Reaction Heating Reactant1->Reaction Reactant2 Urea Reactant2->Reaction Intermediate Reaction Mixture Reaction->Intermediate Purification Purification (e.g., Recrystallization) Intermediate->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Experimental Protocol:

  • Equimolar amounts of ethylenediamine and urea are mixed.

  • The mixture is heated, typically in the absence of a solvent, at a temperature sufficient to initiate the reaction and drive off ammonia and water as byproducts.

  • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the crude product is allowed to cool and solidify.

  • The solid is then purified, commonly by recrystallization from a suitable solvent like ethanol or water, to yield pure this compound.

Biological Significance and Signaling Pathways

While the direct biological role and specific signaling pathway involvement of the parent this compound are not extensively documented, its derivatives are of significant interest in drug discovery. The core structure is a key pharmacophore in compounds exhibiting a wide range of biological activities, including antiviral, anticancer, and cardiotonic effects.[1]

Derivatives of this compound have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[1] This suggests that the core structure plays a critical role in the binding and inhibition of this key viral enzyme.

SignalingConcept Core This compound Core Structure Derivative Bioactive Derivatives Core->Derivative Target Biological Target (e.g., Enzyme, Receptor) Derivative->Target Pathway Signaling Pathway Modulation Target->Pathway Effect Pharmacological Effect Pathway->Effect

Conceptual relationship of the core structure to biological activity.

Further research is warranted to elucidate the specific molecular interactions and signaling pathways that may be modulated by the unsubstituted this compound.

Conclusion

This compound is a foundational molecule in the development of novel therapeutics. This guide has provided a detailed overview of its core physicochemical properties, standardized experimental protocols for their determination, and insights into its synthesis and biological relevance. The presented data and methodologies offer a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration of this important heterocyclic scaffold.

References

Spectroscopic Profile of 1,3-Dihydroimidazol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1,3-Dihydroimidazol-2-one, also known as ethylene urea. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities.

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
~6.5SingletNH
~3.4SingletCH₂

Solvent: DMSO-d₆

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~161C=O
~39CH₂

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentIntensity
~3250N-H StretchStrong, Broad
~1680C=O Stretch (Amide I)Strong
~1480N-H Bend (Amide II)Medium
~1250C-N StretchMedium

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
86~100[M]⁺ (Molecular Ion)
57~50[M - CH₂NH]⁺
43~80[M - HNCO]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube to a height of approximately 4 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 scans).

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of solid this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of this compound.

Materials:

  • This compound sample

  • Mass Spectrometer with an Electron Ionization (EI) source and a suitable mass analyzer (e.g., Quadrupole).

Procedure:

  • Sample Introduction: Introduce a small amount of the solid sample into the ion source via a direct insertion probe.

  • Ionization:

    • Heat the probe to volatilize the sample into the gas phase.

    • Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • Accelerate the resulting ions into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio. The most intense peak is normalized to 100% relative abundance.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, detailing how each technique contributes to the overall structural elucidation.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Proton Environment Carbon Skeleton NMR->NMR_Data Provides IR_Data Functional Groups (C=O, N-H) IR->IR_Data Provides MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Provides Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

Tautomerism in 1,3-Dihydroimidazol-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroimidazol-2-one, also known as ethylene urea, and its derivatives represent a class of heterocyclic compounds with significant importance in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their molecular structure, which is complicated by the phenomenon of tautomerism. This technical guide provides an in-depth exploration of the tautomeric equilibria in this compound derivatives, focusing on the stable keto-enol and potential imidic acid forms. We present a summary of quantitative data, detailed experimental protocols for characterization, and visual representations of tautomeric forms and related biological pathways to facilitate a comprehensive understanding for researchers in the field.

Introduction to Tautomerism in this compound

This compound and its substituted derivatives can exist in different tautomeric forms, primarily the keto (amide) form and the enol (imidic acid) form. The position of the proton on the N-C=O fragment can shift, leading to these distinct isomers which are in dynamic equilibrium. The predominant tautomer is influenced by factors such as the electronic nature of substituents on the imidazole ring, the solvent, temperature, and pH. Understanding this equilibrium is crucial as the different tautomers can exhibit distinct physicochemical properties, biological activities, and target-binding affinities.[1][2]

The primary tautomeric equilibrium involves the migration of a proton from a nitrogen atom to the exocyclic oxygen atom, as depicted below.

Figure 1. Tautomeric equilibrium in this compound.

Quantitative Analysis of Tautomeric Equilibrium

Quantifying the tautomeric equilibrium is essential for structure-activity relationship (SAR) studies. This typically involves determining the equilibrium constant (KT) and the Gibbs free energy difference (ΔG) between the tautomers. While specific data for the parent this compound is scarce in the literature, studies on closely related derivatives provide valuable insights.

A dynamic NMR spectroscopic study on 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone, a derivative of the core structure, has provided quantitative data on the energy barrier for prototropic tautomerism.[3][4]

DerivativeMethodParameterValueSolventReference
1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinoneDynamic 1H-NMR SpectroscopyFree-Energy Barrier (ΔG‡)81 ± 2 kJ mol-1DMSO-d6[3]

Note: The free-energy barrier (ΔG‡) represents the energy required for the interconversion between tautomers and is a measure of the kinetic stability of the individual forms.

Experimental Protocols for Tautomerism Studies

The characterization of tautomeric forms and the determination of their equilibrium ratios can be achieved through a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism as the different tautomers will have distinct chemical shifts for their respective nuclei (1H, 13C, 15N).[5][6]

Protocol for 1H and 13C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition:

    • Record 1H NMR spectra to observe the signals for the N-H and C-H protons. The presence of multiple sets of signals for the ring protons can indicate the coexistence of tautomers.

    • Record 13C NMR spectra. The chemical shift of the carbonyl carbon (C=O) in the keto form will be significantly different from the corresponding carbon in the enol form (C-OH).

  • Variable Temperature (VT) NMR: To study the dynamics of the equilibrium, record spectra at different temperatures. At low temperatures, the interconversion between tautomers may be slow enough on the NMR timescale to observe separate signals for each form. At higher temperatures, these signals may coalesce into a single, averaged signal.[4][7]

  • Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT). For dynamic NMR data, coalescence temperature and line-shape analysis can be used to determine the free-energy barrier (ΔG‡) of interconversion.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Dissolve derivative in deuterated solvent H1_NMR Record 1H NMR Sample->H1_NMR C13_NMR Record 13C NMR Sample->C13_NMR VT_NMR Variable Temperature NMR H1_NMR->VT_NMR Integration Integrate signals for K_T calculation VT_NMR->Integration Coalescence Coalescence analysis for ΔG‡ VT_NMR->Coalescence

Figure 2. Experimental workflow for NMR analysis of tautomerism.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the different tautomers often exhibit distinct absorption maxima (λmax) due to differences in their electronic structures.[8][9][10]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a series of dilute solutions of the this compound derivative in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water). The concentration should be in the micromolar range to ensure adherence to the Beer-Lambert law.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the spectra for the presence of multiple absorption bands or shifts in λmax with solvent polarity. Deconvolution of the spectra can be used to estimate the relative concentrations of the tautomers and calculate KT.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for complementing experimental data.[11][12][13]

Protocol for DFT Calculations:

  • Structure Optimization: Build the 3D structures of the keto and enol tautomers of the this compound derivative. Perform geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

  • Energy Calculation: Calculate the single-point energies of the optimized structures. To account for solvent effects, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Thermodynamic Analysis: From the calculated energies, determine the relative Gibbs free energies (ΔG) of the tautomers. The equilibrium constant (KT) can then be calculated using the equation: ΔG = -RTln(KT).

Biological Relevance and Signaling Pathways

Derivatives of this compound have been shown to possess a wide range of biological activities, including antibacterial, antifungal, and cardiotonic effects.[14][15] Notably, S-substituted 2-mercaptobenzimidazoles, which are structurally related to the thione tautomer of 2-mercapto-1,3-dihydroimidazol-2-one, have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[16] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Represses GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 Binds Inhibitor This compound Derivative (Inhibitor) Inhibitor->SMO Inhibits

Figure 3. Simplified Hedgehog signaling pathway and the inhibitory action of this compound derivatives.

Conclusion

The tautomeric behavior of this compound derivatives is a critical aspect that influences their chemical and biological properties. A thorough understanding and characterization of the tautomeric equilibrium are paramount for the rational design and development of new therapeutic agents based on this scaffold. The combination of advanced spectroscopic techniques, particularly NMR, and computational chemistry provides a robust framework for elucidating the tautomeric landscape of these versatile molecules. The demonstrated activity of derivatives in modulating key signaling pathways, such as the Hedgehog pathway, underscores the therapeutic potential of this compound class and highlights the importance of considering tautomerism in drug discovery efforts.

References

A Technical Guide to 1,3-Dihydroimidazol-2-one: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroimidazol-2-one, also known as 2-imidazolidone or ethyleneurea, is a heterocyclic organic compound with a rich history of applications, primarily in the textile industry as a formaldehyde scavenger and a key component in anti-wrinkle agents. This technical guide provides an in-depth exploration of its discovery, historical development, and various synthesis methodologies. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key chemical processes.

Introduction

This compound (CAS 5918-93-4) is a five-membered cyclic urea featuring a saturated imidazole core with a carbonyl group at the second carbon.[1][2] Its unique structure and reactivity have made it a valuable intermediate in various chemical industries.[1] Initially gaining prominence for its role in the production of dimethylol ethylene urea (DMEU) thermosetting resins for textiles and paper, its applications have since expanded. It is utilized as a scavenging agent to reduce free formaldehyde in various resin systems, including phenolic, melamine, and urea-formaldehyde resins, finding use in coatings, construction, and textile industries. Furthermore, it serves as an intermediate in the synthesis of pharmaceuticals, such as antibiotics like Mezlocillin and Azlocillin, and in the production of plasticizers, surface coatings, and polymers.[1]

History and Discovery

The development of this compound is closely tied to the textile industry's quest for effective anti-wrinkle agents. Before its widespread use, formaldehyde and its derivatives were employed for this purpose. However, these treatments had significant drawbacks, including the release of hydrochloric acid upon contact with chlorine bleaches, which degraded fabrics, and the pungent, volatile nature of formaldehyde.[3]

The search for more stable alternatives led to the development of dimethylol formaldehyde derivatives like DMEU, which is synthesized from this compound. The five-membered ring structure of 2-imidazolidone in DMEU offers resistance to chlorine attack.[3] A significant milestone in its application was a 1941 patent by Rohm and Haas Co. for the use of DMEU on cotton.[3]

Early synthetic methods for this compound existed but were often not suitable for large-scale commercial production. A key advancement was the development of a highly efficient synthesis method reacting ethylenediamine with urea, which could achieve yields of 98% or better at atmospheric pressure.[4] This method's success was attributed to the crucial role of water as a reaction moderator, a factor not recognized in earlier, less successful attempts that yielded less than 10% of the product.[4]

Physicochemical Properties

This compound is a white, needle-like crystalline solid with low odor and high solubility in water.[5][6] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₃H₄N₂O
Molecular Weight 84.08 g/mol
CAS Number 5918-93-4
Melting Point ~240-243 °C[2]
Boiling Point 192 °C at 5 mm Hg[7]
Density ~1.19 g/cm³ (Predicted)[2]
Appearance White to off-white crystalline solid[1]
Solubility Highly soluble in water, alcohol, and other organic solvents.[1]

Synthesis Methodologies

Several synthetic routes to this compound have been developed, with the reaction of ethylenediamine and urea being one of the most commercially significant. Other methods include synthesis from ethylene glycol or ethanolamine and urea.

Synthesis from Ethylenediamine and Urea

This method is a highly satisfactory and commercially viable route for producing this compound, with reported yields of 98% or better.[4] The presence of water as a moderator is critical for the success of this reaction.[4][7]

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined below, based on historical literature.[4]

  • Apparatus: A flask fitted with a sturdy stirrer, a thermometer, and a Vigreux column with a condenser.

  • Reagents:

    • Ethylenediamine

    • Urea

    • Water (as a moderator)

  • Procedure:

    • Charge the flask with equimolecular amounts of ethylenediamine and urea in the presence of water. An azeotrope of ethylene diamine and water (84% diamine, 16% water) can be employed for optimal results.[7]

    • Heat the mixture. The reaction can be carried out at atmospheric pressure.

    • The reaction is accelerated at higher temperatures, and when operating under pressure at 245-275 °C, the reaction can be complete within an hour.[4]

    • If the reaction is carried out without water, a rapid reaction occurs, forming a high-melting white solid, which is not the desired product.[7]

    • The final product can be purified by vacuum distillation.[4]

A Chinese patent describes a clean and industrial method involving heating a mixture of at least ethylenediamine and urea, followed by evaporation and collection of the target product. This method boasts low raw material costs, high production safety, and high product yield without generating wastewater.[8][9]

Another patented improvement involves adding 1 to 10% by weight of a lower alkyl aldehyde-yielding reagent (like formaldehyde) to the reaction mass of urea and ethylene diamine as it cools from a maximum reaction temperature of around 270 °C to below 200 °C. This addition mitigates the formation of water-insoluble by-products.[10]

Synthesis from Ethylene Glycol and Urea

This compound can also be synthesized by heating ethylene glycol with urea.[7][11]

Experimental Protocol:

  • Conditions: This reaction requires pressures above 3 atmospheres and temperatures of 200 °C or above.[7]

  • Reactant Ratios: Any suitable ratio of glycol to urea can be used. If an excess of urea is used, the reaction can be conducted without pressure at temperatures between 200 to 300 °C.[7]

Synthesis from Ethanolamine and Urea

This synthesis route also yields this compound.[11]

Experimental Protocol:

  • Example Reaction: A silver-lined, pressure-resisting autoclave was charged with 1 mole of urea, 1 mole of ethanolamine, and 5 moles of ammonia. The reaction was conducted at 250 °C under a pressure of 425 atmospheres for 40 minutes, resulting in a 48% yield of this compound.[7]

Key Chemical Processes and Workflows

The synthesis of this compound and its subsequent use in producing DMEU are fundamental processes in its industrial application.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in DMEU Synthesis Reactants Ethylenediamine + Urea Reaction Reaction (with water as moderator) Reactants->Reaction Product This compound Reaction->Product Ethyleneurea This compound Condensation Condensation Reaction Ethyleneurea->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation DMEU Dimethylol Ethylene Urea (DMEU) Condensation->DMEU

Synthesis and Application Workflow

The above diagram illustrates the primary synthesis route of this compound from ethylenediamine and urea, followed by its application in the synthesis of Dimethylol Ethylene Urea (DMEU) through a condensation reaction with formaldehyde.

Applications

The primary applications of this compound stem from its role as a precursor and a reactive intermediate.

Textile Industry

The most significant historical and ongoing application is in the textile industry. It is the precursor to Dimethylol Ethylene Urea (DMEU), a crucial anti-wrinkle agent for cellulose-based fabrics.[3] DMEU crosslinks the cellulose chains, preventing the formation of hydrogen bonds that cause wrinkling.[3] This treatment produces permanently wrinkle-resistant fabrics.[3]

Formaldehyde Scavenger

This compound is an effective formaldehyde scavenger.[6] It is added to various resin systems, such as those used in coatings, construction materials, and textiles, to reduce the concentration of free formaldehyde, a known carcinogen.[3]

Chemical Intermediate

It serves as a versatile intermediate in the synthesis of various other chemicals.[1] These include:

  • Pharmaceuticals: It is a key building block for antibiotics like Mezlocillin and Azlocillin.

  • Polymers and Resins: It is used in the production of various polymers and surface coatings.

  • Agrochemicals: It finds application in the manufacturing of certain agricultural products.[1]

Conclusion

This compound, from its origins as a solution to a problem in the textile industry to its current role as a versatile chemical intermediate, has a well-established history of utility. Its synthesis, particularly from ethylenediamine and urea, represents an efficient and commercially viable process. For researchers and professionals in drug development and material science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging this valuable heterocyclic compound in the creation of new and improved products. The detailed methodologies and data presented in this guide offer a solid foundation for further innovation and application.

References

Navigating the Solubility of 1,3-Dihydroimidazol-2-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroimidazol-2-one, also known as 2-imidazolidone or ethyleneurea, is a versatile heterocyclic compound widely utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its solubility profile in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for its determination, and presents logical workflows for solubility testing.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound, with its urea functional group, dictates its solubility behavior.

Quantitative Solubility Data

SolventChemical ClassPolarityReported Solubility
Methanol AlcoholPolar ProticSoluble, especially when heated.[1][2]
Ethanol AlcoholPolar ProticSoluble, particularly when hot.[1][2]
Dimethyl Sulfoxide (DMSO) SulfoxidePolar AproticSoluble (60 mg/mL).[3]
Acetone KetonePolar AproticReported as soluble.
Chloroform Halogenated HydrocarbonModerately PolarSlightly soluble.[1]
Ether (Diethyl ether) EtherNon-polarDifficultly soluble to insoluble.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods can be employed.

Gravimetric Method

This classic and reliable method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Solvent Evaporation: A precisely measured volume of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved solid.

  • Quantification: The container with the solid residue is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the empty container.

  • Calculation: The solubility is calculated and expressed in units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Spectroscopic Method (UV-Vis)

This method is suitable if the solute has a chromophore that absorbs ultraviolet or visible light and the solvent is transparent in that region.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve of absorbance versus concentration is then plotted.

  • Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Dilution: A small, accurately measured volume of the clear, saturated supernatant is withdrawn and diluted with a known volume of the fresh solvent to bring its concentration within the range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted solution is measured at the same λmax.

  • Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

  • Solubility Calculation: The concentration of the original saturated solution is calculated by taking the dilution factor into account.

Visualization of Experimental Workflows

The following diagrams illustrate the logical steps involved in the experimental determination of solubility.

experimental_workflow_gravimetric cluster_prep Preparation cluster_sep Separation & Measurement cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Agitate at constant temperature to equilibrate prep1->prep2 sep1 Filter/centrifuge to remove undissolved solid prep2->sep1 sep2 Transfer known volume of saturated solution to pre-weighed dish sep1->sep2 quant1 Evaporate solvent sep2->quant1 quant2 Weigh dish with solid residue quant1->quant2 quant3 Calculate mass of dissolved solid quant2->quant3

Gravimetric Method Workflow

experimental_workflow_spectroscopic cluster_calib Calibration cluster_sample Sample Analysis cluster_calc Calculation calib1 Prepare standard solutions of known concentrations calib2 Measure absorbance of standards at λmax calib1->calib2 calib3 Generate calibration curve (Abs vs. Conc) calib2->calib3 calc1 Determine concentration from calibration curve calib3->calc1 sample1 Prepare saturated solution and separate solid sample2 Dilute a known volume of the saturated solution sample1->sample2 sample3 Measure absorbance of diluted sample sample2->sample3 sample3->calc1 calc2 Calculate original concentration using dilution factor calc1->calc2

Spectroscopic Method Workflow

Conclusion

While a comprehensive quantitative dataset for the solubility of this compound in a wide array of organic solvents is not currently available in the public domain, existing qualitative data provides valuable guidance for its use. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a reliable means to generate this critical data in-house. Understanding and determining the solubility of this key building block is fundamental to its effective application in research and development.

References

Unveiling the Electronic Landscape: A Technical Guide to the 1,3-Dihydroimidazol-2-one Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dihydroimidazol-2-one, also known as ethylene urea, is a five-membered heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic architecture imparts a range of chemical and physical properties that make it a versatile building block for designing novel therapeutic agents and functional materials. This technical guide provides an in-depth analysis of the core electronic properties of the this compound ring system, supported by experimental data and computational insights.

Core Electronic Structure and Properties

The this compound ring features a cyclic urea moiety, which dictates its fundamental electronic characteristics. The presence of two nitrogen atoms flanking a carbonyl group creates a planar, electron-rich system with a significant dipole moment. The lone pairs on the nitrogen atoms can participate in resonance with the carbonyl group, leading to delocalization of electron density across the N-C-N fragment. This resonance contributes to the stability of the ring and influences its reactivity.

The core structure is a versatile scaffold for the synthesis of more complex molecules and is an essential molecular fragment in compounds like Tetrahydroimidazo-benzodiazepinones (TIBOs), which are non-nucleoside inhibitors of the HIV-1 reverse transcriptase enzyme.[1]

Tautomerism

While the keto form (this compound) is the predominant tautomer, the potential for enol tautomers (2-hydroxy-4,5-dihydro-1H-imidazole and 2-hydroxy-1H-imidazole) exists. Computational studies on analogous systems, such as 1,2,4-triazole-3-thione, have shown that the thione (or in this case, the keto) form is generally the most stable in the gas phase.[2] The tautomeric equilibrium can be influenced by solvent polarity and the electronic nature of substituents on the ring.[3]

Spectroscopic Characterization

The electronic properties of the this compound ring system can be probed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound and its derivatives is characterized by strong absorption bands corresponding to the C=O and N-H stretching vibrations. The exact position of these bands can provide insights into the electronic environment and intermolecular interactions, such as hydrogen bonding. For instance, in 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, a related heterocyclic system, the C=O stretching vibrations of the ester and the six-membered lactam were identified at 1732 and 1659 cm⁻¹, respectively.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the structure and electronic distribution within the ring. The chemical shifts of the ring protons and carbons are sensitive to the electron density and the presence of substituents.

UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum provides information about the electronic transitions within the molecule. For example, in a study of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one, UV-Vis analysis showed absorption maxima at 228, 275, and 350 nm.[4]

Quantitative Electronic Data

ParameterValueCompoundReference
Crystal System Orthorhombic4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one[5]
Space Group P 21 21 214,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one[5]
Density (g/cm³) 1.767 (at 173 K)4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one[5]
UV-Vis λmax (nm) 228, 275, 3504,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one in DMSO[4]

Experimental Protocols

General Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one Derivatives

A common method for the synthesis of the benzofused analogue, 1,3-dihydro-2H-benzimidazol-2-one, involves the reaction of o-phenylenediamine with urea or a carbonyl equivalent.[6] The following is a general procedure for the nitration of this core structure.

Synthesis of 4,5,6-Trinitro-1,3-Dihydro-2H-benzimidazol-2-one: [5]

  • Nitration Mixture Preparation: In a flask equipped with a stirrer and cooled in an ice-water bath, add 33.3 g (0.33 mol) of KNO₃ to 100 mL of concentrated H₂SO₄ (98%).

  • Addition of Starting Material: Slowly add 13.4 g (0.1 M) of 1,3-dihydro-2H-benzimidazol-2-one in small portions to the stirred and cooled nitration mixture.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 60 °C over 1 hour and continue stirring at 50-60 °C for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and then to 4 °C. Filter the resulting yellow crystalline product and wash it several times with cold 50% H₂SO₄, followed by cold distilled water.

  • Drying: Dry the product at 100 °C overnight.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up Benzimidazolone 1,3-Dihydro-2H- benzimidazol-2-one Addition Slow Addition (0-5 °C) Benzimidazolone->Addition NitrationMix KNO3 / H2SO4 NitrationMix->Addition Heating Heating (50-60 °C, 4h) Addition->Heating Cooling Cooling (4 °C) Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing (50% H2SO4, H2O) Filtration->Washing Drying Drying (100 °C) Washing->Drying Product 4,5,6-Trinitro-1,3-dihydro- 2H-benzimidazol-2-one Drying->Product

General workflow for the synthesis of a nitrated benzimidazol-2-one derivative.
Spectroscopic Characterization Protocol

LC-MS Analysis: [4]

  • Sample Preparation: Dissolve 2 mg of the synthesized compound in 1 mL of DMSO.

  • Instrumentation: Utilize a liquid chromatography-mass spectrometry (LC-MS) system.

  • Analysis: Inject the sample and acquire data in both UV-Vis and mass spectrometry (negative ion mode) detectors.

Signaling Pathways and Biological Activity

Derivatives of the this compound core have been shown to exhibit a wide range of biological activities, including positive inotropic and cyclic AMP phosphodiesterase inhibitory activity.[7] While a specific signaling pathway for the parent compound is not well-defined, the following diagram illustrates a generalized pathway for a G-protein coupled receptor (GPCR) which can be modulated by small molecules, representing a potential mechanism of action for biologically active derivatives.

SignalingPathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein activates AC Adenylate Cyclase cAMP cAMP AC->cAMP converts Ligand This compound Derivative (Ligand) Ligand->GPCR G_Protein->AC activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Generalized GPCR signaling pathway potentially modulated by derivatives.

Conclusion

The this compound ring system possesses a unique set of electronic properties derived from its cyclic urea structure. These properties, which can be finely tuned through substitution, make it a valuable scaffold in the development of new drugs and materials. While a comprehensive electronic characterization of the parent ring is an area for future research, the analysis of its derivatives provides a solid foundation for understanding its chemical behavior and potential applications. The synthetic accessibility and biological relevance of this heterocyclic core ensure its continued importance in scientific research.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3-Dihydroimidazol-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroimidazol-2-one, also known as ethyleneurea, and its derivatives are a versatile class of cyclic ureas with significant applications in medicinal chemistry and drug development.[1] The rigid five-membered ring structure serves as a valuable scaffold for the synthesis of compounds with a wide range of pharmacological activities, including antibacterial, antifungal, antitumor, analgesic, and hypotensive properties.[1] This document provides detailed protocols for the synthesis of this compound from urea and ethylenediamine, along with application notes on the therapeutic potential of its derivatives.

Synthesis of this compound from Urea and Ethylenediamine

The reaction of urea with ethylenediamine is a common and efficient method for the synthesis of this compound.[2] The reaction proceeds through the formation of an intermediate, followed by cyclization with the elimination of ammonia. Water has been identified as a crucial moderator in this reaction, significantly improving the yield.[2]

A general workflow for the synthesis is outlined below:

Synthesis_Workflow Urea Urea Reaction_Vessel Reaction Vessel (with optional solvent/catalyst) Urea->Reaction_Vessel Diamine Ethylenediamine Diamine->Reaction_Vessel Heating Heating (e.g., 120-270°C) Reaction_Vessel->Heating Intermediate Intermediate Formation + NH3 evolution Heating->Intermediate Cyclization Cyclization + NH3 evolution Intermediate->Cyclization Crude_Product Crude Product (this compound) Cyclization->Crude_Product Purification Purification (e.g., Recrystallization, Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Antibacterial_Mechanism cluster_synthesis Nucleic Acid Synthesis cluster_topo DNA Topology Regulation Purines Purines DNA_Polymerase DNA Polymerase Purines->DNA_Polymerase RNA_Polymerase RNA Polymerase Purines->RNA_Polymerase DNA DNA DNA_Polymerase->DNA RNA RNA RNA_Polymerase->RNA DNA_Supercoiling Supercoiled DNA Topoisomerase DNA Topoisomerase I DNA_Supercoiling->Topoisomerase Relaxed_DNA Relaxed DNA Topoisomerase->Relaxed_DNA Benzimidazolone Benzimidazol-2-one Derivative Benzimidazolone->Purines Competes with Benzimidazolone->Topoisomerase Inhibits Cardiotonic_Mechanism ATP ATP Adenylate_Cyclase Adenylate Cyclase ATP->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PDE3 Phosphodiesterase III (PDE III) cAMP->PDE3 Protein_Kinase_A Protein Kinase A (PKA) cAMP->Protein_Kinase_A AMP AMP PDE3->AMP Ca_Channels L-type Ca2+ Channels Protein_Kinase_A->Ca_Channels Increased_Ca Increased Intracellular Ca2+ Ca_Channels->Increased_Ca Myocardial_Contraction Increased Myocardial Contraction (Inotropy) Increased_Ca->Myocardial_Contraction Imidazolone_Derivative 4-Aroyl-1,3-dihydro-2H- imidazol-2-one Imidazolone_Derivative->PDE3 Inhibits

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted 1,3-Dihydroimidazol-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the efficient one-pot synthesis of substituted 1,3-dihydroimidazol-2-ones, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The methodologies presented focus on convenient and effective synthetic routes, including microwave-assisted protocols, to yield a variety of substituted derivatives.

Introduction

1,3-Dihydroimidazol-2-ones, also known as imidazolones or imidazolinones, are a core structural motif in numerous biologically active molecules.[1] Their derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antitumor, analgesic, and anti-inflammatory properties.[1] Notably, certain substituted 1,3-dihydroimidazol-2-ones have been identified as potent phosphodiesterase (PDE) inhibitors, which play a crucial role in modulating intracellular signaling pathways.[1] Their structural resemblance to natural nucleotides allows them to interact with various biopolymers, making them attractive scaffolds for the design of novel therapeutics.[2] The development of efficient one-pot synthetic methods is crucial for the rapid generation of diverse libraries of these compounds for drug discovery programs.

Synthetic Methodologies

The one-pot synthesis of substituted 1,3-dihydroimidazol-2-ones typically involves the cyclization of a 1,2-diamine with a carbonyl source. Common carbonyl sources include urea, diethyl carbonate, and phosgene derivatives. The use of microwave irradiation can significantly accelerate these reactions, leading to higher yields in shorter reaction times.

General Reaction Scheme:

R1-NH-CH2-CH2-NH-R2 + Carbonyl Source → Substituted 1,3-Dihydroimidazol-2-one

This approach allows for the introduction of various substituents at the N1 and N3 positions by selecting appropriately substituted 1,2-diamines.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1,3-Disubstituted-1,3-dihydroimidazol-2-ones from N,N'-Disubstituted Diamines and Urea

This protocol describes a general procedure for the synthesis of 1,3-disubstituted-1,3-dihydroimidazol-2-ones using urea as the carbonyl source.

Materials:

  • N,N'-disubstituted 1,2-diamine (1.0 eq)

  • Urea (1.5 eq)

  • High-boiling point solvent (e.g., dimethylformamide, DMF)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the N,N'-disubstituted 1,2-diamine (1.0 eq) and urea (1.5 eq).

  • Add a high-boiling point solvent such as DMF.

  • Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted One-Pot Synthesis of Substituted Imidazo[1,2-a]pyrimidine-Containing Imidazoles

While not a direct synthesis of 1,3-dihydroimidazol-2-ones, this related microwave-assisted one-pot, two-step synthesis of complex imidazole derivatives showcases a powerful methodology that can be adapted.[3]

Materials:

  • Imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 eq)

  • Primary amine (1.1 eq)

  • Benzil (1.0 eq)

  • Ammonium acetate (5.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (20 mol%)

  • Ethanol

Procedure:

  • In a microwave reaction vessel, suspend imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 eq), the primary amine (1.1 eq), and p-TsOH (20 mol%) in ethanol.

  • Stir the mixture at room temperature for 5 minutes.

  • Heat the mixture using microwave irradiation at 80 °C for 30 minutes.

  • Cool the mixture to room temperature and add benzil (1.0 eq) and ammonium acetate (5.0 eq).

  • Apply microwave irradiation at 100 °C for 60-80 minutes, monitoring the reaction by TLC.

  • After cooling, evaporate the solvent under vacuum.

  • Add dichloromethane (DCM) to the residue and wash the organic phase with distilled water.

  • Dry the organic layer over Na2SO4, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of substituted imidazole derivatives using one-pot methodologies.

Table 1: Synthesis of Imidazo[1,2-a]pyrimidine-Containing Tri/Tetrasubstituted Imidazoles via Microwave-Assisted One-Pot Reaction [3]

EntryPrimary AmineProductYield (%)
1p-Toluidine2-(4,5-Diphenyl-1-p-tolyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine75
2Ethylamine2-(1-Ethyl-4,5-diphenyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine68
3Isopropylamine2-(1-Isopropyl-4,5-diphenyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine72
4Cyclohexylamine2-(1-Cyclohexyl-4,5-diphenyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine80
5Benzylamine2-(1-Benzyl-4,5-diphenyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine78

Biological Activity and Signaling Pathways

Substituted 1,3-dihydroimidazol-2-ones exhibit a range of biological activities, with two prominent areas being anticancer effects and phosphodiesterase (PDE) inhibition.

Anticancer Activity and the PI3K/Akt Signaling Pathway

Several benzimidazolone derivatives have shown promising anticancer activities.[2] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. Certain novel furo[2,3-d]pyrimidine derivatives, which share structural similarities with imidazolones, have been identified as dual inhibitors of PI3K and Akt.[4] Inhibition of this pathway by small molecules like substituted 1,3-dihydroimidazol-2-ones can lead to the induction of apoptosis in cancer cells.

PI3K_Akt_Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pdk1->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes inhibitor Substituted This compound inhibitor->pi3k Inhibits inhibitor->akt Inhibits

Caption: PI3K/Akt Signaling Pathway and Inhibition.

Phosphodiesterase (PDE) Inhibition and the cAMP Signaling Pathway

Certain this compound derivatives act as inhibitors of cAMP-specific phosphodiesterases (PDEs).[1] PDEs are enzymes that degrade the second messenger cyclic AMP (cAMP).[5] By inhibiting PDEs, these compounds increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events that can influence various cellular processes, including inflammation and smooth muscle relaxation.[6]

cAMP_Signaling_Pathway receptor GPCR ac Adenylyl Cyclase receptor->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pde PDE camp->pde pka PKA camp->pka Activates amp AMP pde->amp Degrades response Cellular Response pka->response inhibitor Substituted This compound inhibitor->pde Inhibits

Caption: cAMP Signaling Pathway and PDE Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the one-pot synthesis and subsequent biological evaluation of substituted 1,3-dihydroimidazol-2-ones.

Experimental_Workflow start Start: Select Diamine & Carbonyl Source synthesis One-Pot Synthesis (Conventional or Microwave) start->synthesis workup Reaction Workup & Precipitation synthesis->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization screening Biological Screening (e.g., Cytotoxicity Assay) characterization->screening mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) screening->mechanism end End: Lead Compound Identification mechanism->end

Caption: General Experimental Workflow.

References

Application Notes and Protocols for N-Alkylation of 1,3-Dihydroimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroimidazol-2-one, also known as ethyleneurea or 2-imidazolidinone, is a valuable heterocyclic scaffold frequently encountered in medicinal chemistry and materials science. The nitrogen atoms of this cyclic urea can be functionalized through N-alkylation to generate a diverse array of derivatives with a wide range of biological activities and chemical properties. This document provides detailed protocols and application notes for the N-alkylation of this compound, offering a comparative overview of different methodologies to aid in the selection of the most suitable conditions for specific research and development needs.

General Reaction Pathway

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction. A base is used to deprotonate one or both of the nitrogen atoms, generating a nucleophilic anion that subsequently attacks an alkylating agent (commonly an alkyl halide) to form the new N-C bond. The choice of base, solvent, and reaction conditions can influence the selectivity (mono- vs. di-alkylation) and the overall yield of the reaction.

N_Alkylation_Pathway cluster_reactants Reactants cluster_process Reaction Step cluster_products Products start This compound deprotonation Deprotonation start->deprotonation alkylating_agent Alkylating Agent (R-X) nucleophilic_attack Nucleophilic Attack alkylating_agent->nucleophilic_attack base Base base->deprotonation deprotonation->nucleophilic_attack mono_product Mono-N-alkylated Product nucleophilic_attack->mono_product di_product Di-N-alkylated Product nucleophilic_attack->di_product

Caption: General signaling pathway for the N-alkylation of this compound.

Comparative Data of N-Alkylation Protocols

The following table summarizes various reported protocols for the N-alkylation of this compound and its derivatives, providing a comparison of reaction conditions and yields.

SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
1-Benzyl-tetrahydroimidazol-2-oneTrimethylsilylmethyl chlorideNaHDMSORT-1-Benzyl-3-(trimethylsilylmethyl)tetrahydroimidazol-2-one45[1]
1,3-Dihydro-2H-benzimidazol-2-onePropargyl bromideK₂CO₃DMFReflux481,3-Di(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one61[2]
ImidazoleBenzyl bromideKOH/K₂CO₃Acetonitrile8024N-Benzylimidazole-[3]
Ethylene Carbonate & Primary Amines-Cs₂CO₃---1,3-Disubstituted Symmetrical/Unsymmetrical UreasExcellent[4]

Experimental Workflow

The general workflow for the N-alkylation of this compound is outlined below. This process includes reaction setup, monitoring, workup, and purification.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 1. Mix this compound, base, and solvent add_alkylating 2. Add alkylating agent reagents->add_alkylating stir_heat 3. Stir at specified temperature add_alkylating->stir_heat monitor 4. Monitor reaction by TLC/LC-MS stir_heat->monitor quench 5. Quench reaction monitor->quench extract 6. Extract with organic solvent quench->extract dry 7. Dry organic layer extract->dry concentrate 8. Concentrate under reduced pressure dry->concentrate chromatography 9. Purify by column chromatography concentrate->chromatography characterize 10. Characterize product chromatography->characterize

Caption: A generalized experimental workflow for N-alkylation.

Detailed Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride in DMSO

This protocol is adapted from the N-silylethylation of a cyclic urea derivative and is suitable for generating mono-N-alkylated products.[1]

Materials:

  • 1-Substituted-1,3-dihydroimidazol-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., trimethylsilylmethyl chloride)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMSO, add a solution of the 1-substituted-1,3-dihydroimidazol-2-one (1.0 equivalent) in anhydrous DMSO at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to allow for deprotonation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: N,N'-Dialkylation using Potassium Carbonate in DMF

This protocol is based on the synthesis of N,N'-disubstituted benzimidazol-2-ones and is effective for the dialkylation of the imidazol-2-one core.[2]

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl halide (e.g., propargyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and potassium carbonate (2.4 equivalents) in anhydrous DMF.

  • Stir the mixture for 5 minutes at room temperature.

  • Add the alkyl halide (2.0 equivalents) dropwise to the vigorously stirred mixture.

  • Heat the reaction mixture to reflux and stir for the required time (e.g., 48 hours), monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the precipitated salts.

  • Evaporate the DMF under reduced pressure.

  • Dissolve the resulting residue in dichloromethane and wash three times with distilled water.

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude material by silica gel column chromatography to yield the N,N'-dialkylated product.

Safety Precautions

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH under an inert atmosphere and in an anhydrous environment. Quench any residual NaH carefully.

  • Alkyl Halides: Many alkylating agents are toxic, lachrymatory, and potential mutagens. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF and DMSO are polar aprotic solvents that can penetrate the skin. Avoid direct contact and use appropriate gloves. Reactions at elevated temperatures should be conducted with care, ensuring proper temperature control and pressure release if necessary.

Conclusion

The N-alkylation of this compound is a versatile transformation that allows for the synthesis of a wide range of derivatives. The choice of reaction conditions, particularly the base and solvent, plays a crucial role in determining the outcome of the reaction. The protocols provided here offer reliable methods for both mono- and di-alkylation, serving as a valuable resource for researchers in organic synthesis and drug discovery. Careful consideration of the reactivity of the substrate and alkylating agent, along with adherence to safety precautions, is essential for successful and safe execution of these procedures.

References

Application Notes and Protocols for the Synthesis of the 1,3-Dihydroimidazol-2-one Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dihydroimidazol-2-one, also known as ethyleneurea or 2-imidazolidone, is a crucial heterocyclic scaffold found in a wide array of biologically active compounds and pharmaceuticals. Its derivatives exhibit a broad spectrum of pharmacological activities, including but not limited to, antibacterial, antifungal, antitumor, analgesic, and anti-inflammatory properties. This five-membered cyclic urea structure is a key building block in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the most common and effective cyclization reactions to synthesize the this compound ring system.

Major Synthetic Pathways

Several synthetic strategies have been developed for the construction of the this compound ring. The most prevalent methods involve the reaction of a 1,2-diamine with a carbonyl source. The choice of carbonyl source is critical and influences the reaction conditions, yield, and safety profile of the synthesis. The primary methods covered in these notes are:

  • Reaction of 1,2-Diamines with Urea: A direct and atom-economical method.

  • Reaction of 1,2-Diamines with Phosgene Equivalents: Utilizing reagents like 1,1'-carbonyldiimidazole (CDI) and triphosgene as safer alternatives to the highly toxic phosgene gas.

  • Cyclocarbonylation of o-Phenylenediamines with Carbon Dioxide: A greener approach for the synthesis of benzofused 1,3-dihydroimidazol-2-ones.

  • Alternative Methods: Including intramolecular cyclization of urea derivatives and the Curtius rearrangement.

Each of these methods offers distinct advantages and is suited for different substrate scopes and laboratory settings.

Method 1: Cyclization of 1,2-Diamines with Urea

This is one of the most straightforward and economically viable methods for synthesizing 1,3-dihydroimidazol-2-ones. The reaction involves heating a 1,2-diamine with urea, leading to the evolution of ammonia and the formation of the cyclic urea product. The presence of water can act as a moderator in this reaction, in some cases leading to higher yields.

General Reaction Scheme:

Diamine R1-NH-CH2-CH2-NH-R2 (1,2-Diamine) Plus1 + Diamine->Plus1 Urea H2N-CO-NH2 (Urea) Heat Heat Urea->Heat Plus1->Urea Product R1-N(C=O)N(R2)-CH2-CH2 (this compound) Plus2 + Product->Plus2 Ammonia 2 NH3 Plus2->Ammonia Heat->Product cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification Diamine 1,2-Diamine Reaction Dissolve diamine in an anhydrous solvent (e.g., THF, DCM) Diamine->Reaction CarbonylSource Phosgene Equivalent (CDI or Triphosgene) Addition Add carbonyl source (often dropwise at 0°C) CarbonylSource->Addition Reaction->Addition Stirring Stir at room temperature or with heating Addition->Stirring Quench Quench reaction (if necessary) Stirring->Quench Filter Filter to remove by-products (e.g., imidazolium salts for CDI) Quench->Filter Evaporate Evaporate solvent Filter->Evaporate Purify Purify by recrystallization or chromatography Evaporate->Purify Product This compound Purify->Product Diamine o-Phenylenediamine Plus1 + Diamine->Plus1 CO2 CO2 Catalyst Catalyst (e.g., DBU-based ionic liquids, metal complexes) CO2->Catalyst Plus1->CO2 Product Benzimidazol-2-one Plus2 + Product->Plus2 Water H2O Plus2->Water Catalyst->Product

Application Notes and Protocols for 1,3-Dihydroimidazol-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3-dihydroimidazol-2-one core and its benzofused analogue, 1,3-dihydro-2H-benzimidazol-2-one, represent privileged scaffolds in medicinal chemistry. Their rigid structures, combined with the capacity for substitution at various positions, allow for the creation of diverse chemical libraries with a wide range of pharmacological activities. These scaffolds are key components in the development of therapeutics for oncology, infectious diseases, and neurological disorders. This document provides an overview of their applications, quantitative data for select derivatives, and detailed experimental protocols.

Pharmacological Applications

The this compound scaffold has been successfully employed to develop compounds with a variety of biological activities, including:

  • Kinase Inhibition: Derivatives have shown potent inhibition of various kinases, playing a crucial role in cancer therapy. Notable targets include Src kinase and Cyclin-Dependent Kinase 2 (CDK2).

  • Neuroreceptor Modulation: The scaffold is utilized in the design of agents targeting central nervous system receptors, such as metabotropic glutamate subtype-2 (mGlu2) receptors, for the treatment of neurological and psychiatric disorders.

  • Antimicrobial Activity: Fused imidazole derivatives, such as imidazo[2,1-b][1][2]thiadiazoles, have demonstrated significant antifungal and antibacterial properties.

Data Presentation

The following tables summarize the quantitative biological data for representative compounds featuring the this compound scaffold and its derivatives.

Table 1: Kinase Inhibitory Activity of Imidazolone Derivatives

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineReference
KIM-161 Multi-kinase0.294HCT116 (Colon)[3]
0.362HL60 (Leukemia)[3]
Compound 3b CDK20.219MCF-7 (Breast)[4]
Compound 5h EGFR3.71MCF-7 (Breast)[5]
Compound 5j EGFR3.14MCF-7 (Breast)[5]
Compound 6b EGFR1.05MCF-7 (Breast)[5]
Compound 1c VEGFR-2, c-Met, PIM-10.081 - 0.433HT-29 (Colon)[6]
Compound 2h VEGFR-2, c-Met, PIM-10.081 - 0.433HT-29 (Colon)[6]

Table 2: Antimicrobial Activity of Imidazo[2,1-b][1][2]thiadiazole Analogues

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 21a Candida albicans0.16 (MIC50)[7]
Fluorinated/Chlorinated Derivatives (8a, 8b) S. aureus, B. subtilis20 - 28[8]
Oxygenated Derivatives (8d, 8e) A. niger, C. albicans32 - 42[8]
Compound 19 S. aureus62.5[8]

Table 3: Other Biological Activities

Compound IDTarget/AssayIC50 (µM)NotesReference
Compound 5b DPP-4 Inhibition2.21Antidiabetic target[9]

Experimental Protocols

Protocol 1: General Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one Derivatives

This protocol describes a common method for the synthesis of the benzimidazolone core via cyclocarbonylation of o-phenylenediamines.

Materials:

  • Substituted o-phenylenediamine

  • Urea or a carbonyl source (e.g., 1,1'-Carbonyldiimidazole (CDI))

  • Solvent (e.g., Pyridine, DMF, or a eutectic mixture of Zinc Chloride and Urea)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Method A: Using Urea:

    • Combine the substituted o-phenylenediamine and urea in a round-bottom flask.

    • Heat the mixture, typically at temperatures ranging from 130°C to 180°C, for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.

  • Method B: Using CDI:

    • Dissolve the substituted o-phenylenediamine in a suitable aprotic solvent like DMF.

    • Add CDI portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

    • Remove the solvent under reduced pressure and purify the crude product.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a target kinase.

Materials:

  • Test compounds (dissolved in DMSO)

  • Recombinant target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl2, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a dilution series of the test compounds in the assay buffer.

  • In a 96-well or 384-well plate, add the test compound dilutions, the target kinase, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

Materials:

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism in the same broth.

  • Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways where this compound derivatives have shown therapeutic potential.

Src_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activation Downstream_Effectors Downstream Effectors (e.g., STATs) Src->Downstream_Effectors Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Downstream_Effectors->Gene_Expression Imidazolone_Inhibitor This compound Derivative Imidazolone_Inhibitor->Src Inhibition

Caption: Src Kinase Signaling Pathway Inhibition.

CDK2_Signaling_Pathway Cyclin_E Cyclin E CDK2_Cyclin_E CDK2/Cyclin E Complex Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E Rb Rb CDK2_Cyclin_E->Rb Phosphorylation E2F E2F Rb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activates Imidazolone_Inhibitor This compound Derivative Imidazolone_Inhibitor->CDK2 Inhibition

Caption: CDK2 Regulation of the Cell Cycle.

mGlu2_Receptor_Activation cluster_presynaptic Presynaptic Terminal mGlu2_Receptor mGlu2 Receptor Gi_Protein Gi Protein mGlu2_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits Glutamate_Release Reduced Glutamate Release Adenylate_Cyclase->Glutamate_Release Leads to PAM Positive Allosteric Modulator (Imidazolone-based) PAM->mGlu2_Receptor Enhances Glutamate Binding Glutamate Glutamate Glutamate->mGlu2_Receptor Binds

Caption: mGlu2 Receptor Allosteric Modulation.

Experimental Workflow Diagram

Drug_Discovery_Workflow Start Start: Identify Therapeutic Target Library_Synthesis Synthesis of This compound Derivative Library Start->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Hit_Identification->Library_Synthesis Inactive Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Compounds Preclinical_Studies In Vitro & In Vivo Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Candidate Clinical Candidate Selection Preclinical_Studies->Clinical_Candidate

References

Application Notes and Protocols for 1,3-Dihydroimidazol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the diverse biological activities of 1,3-dihydroimidazol-2-one derivatives and their analogs, such as benzimidazolones. The information compiled from various studies highlights their potential as therapeutic agents in several key areas of drug discovery. Detailed protocols for evaluating their biological activities are also provided to facilitate further research and development.

Biological Activities and Potential Applications

This compound and its derivatives are versatile heterocyclic scaffolds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological properties.[1] These compounds have been investigated for various therapeutic applications, including:

  • Antimicrobial Activity: Derivatives of this scaffold have demonstrated notable antibacterial and antifungal properties.[1][2][3]

  • Anticancer Activity: Several studies have reported the potential of these compounds as antitumor agents, showing cytotoxicity against various cancer cell lines.[1][4][5][6]

  • Anti-inflammatory Activity: Certain derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), suggesting their use as anti-inflammatory agents.[7]

  • Cardiotonic Effects: Some this compound derivatives have been evaluated for their positive inotropic effects, acting as inhibitors of cyclic AMP phosphodiesterase.[1]

  • Antiviral Activity: The core structure is a key component of Tetrahydroimidazo-benzodiazepinones (TIBOs), which are known non-nucleoside inhibitors of the HIV-1 reverse transcriptase.[8]

Data Presentation: Quantitative Biological Activity

The following tables summarize the reported biological activities of various this compound derivatives.

Table 1: Antibacterial Activity of Benzimidazolone Analogs [2]

Compound IDGram-Positive BacteriaGram-Negative BacteriaConcentrationActivity Level
6e S. aureus, S. pyogenesE. coli, P. aeruginosa100 µg/mLHigh
6f S. aureus, S. pyogenesE. coli, P. aeruginosa100 µg/mLHigh
6g S. aureus, S. pyogenesE. coli, P. aeruginosa100 µg/mLHigh

Table 2: Anticancer Activity of Pyrazino[1,2-a]benzimidazole Derivatives [9]

Compound IDCancer Cell LineActivity LevelComparison Standard
3c Not SpecifiedRemarkableMelphalan, Cisplatin
4n Not SpecifiedRemarkableMelphalan, Cisplatin

Table 3: PDE4 Inhibitory and Anti-inflammatory Activity of Imidazol-2-one and 2-Cyanoiminoimidazole Derivatives [7]

Compound ClassIn Vitro PDE4 InhibitionIn Vivo Anti-inflammatory Activity (Topical)Gastrointestinal Side Effects
Imidazol-2-one derivativesPotentActiveNot specified
2-CyanoiminoimidazolesPotentActiveLess pronounced

Experimental Protocols

Protocol 1: In Vitro Antibacterial Susceptibility Testing (Agar Disk Diffusion Assay)

This protocol is adapted from standard methods for assessing the antibacterial activity of synthesized compounds.[2]

1. Preparation of Bacterial Inoculum: a. Aseptically transfer several colonies of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) into a sterile saline solution. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

2. Inoculation of Agar Plates: a. Dip a sterile cotton swab into the bacterial inoculum and rotate it against the side of the tube to remove excess fluid. b. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.

3. Application of Test Compounds: a. Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to a concentration of 100 µg/mL. b. Impregnate sterile paper discs (6 mm in diameter) with a known volume of the compound solution. c. Allow the solvent to evaporate completely. d. Place the impregnated discs onto the inoculated agar surface.

4. Incubation and Measurement: a. Incubate the plates at 37°C for 18-24 hours. b. Measure the diameter of the zone of inhibition around each disc in millimeters.

5. Interpretation: a. The diameter of the inhibition zone is proportional to the susceptibility of the bacterium to the compound. b. Compare the results with a standard antibiotic as a positive control and a solvent-only disc as a negative control.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for evaluating the anticancer activity of compounds on cancer cell lines.

1. Cell Culture: a. Culture the desired cancer cell lines (e.g., MCF-7, HCT-116) in an appropriate medium supplemented with fetal bovine serum and antibiotics. . Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding: a. Harvest the cells using trypsin and perform a cell count. b. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment: a. Prepare a stock solution of the test compounds in DMSO. b. Serially dilute the stock solution to obtain a range of desired concentrations. c. Replace the culture medium in the 96-well plates with fresh medium containing the test compounds at different concentrations. d. Include wells with untreated cells as a negative control and a known anticancer drug as a positive control.

4. Incubation: a. Incubate the plates for 48-72 hours.

5. MTT Assay: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. b. Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. c. Read the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP Conversion PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP Inflammation Pro-inflammatory Mediators PKA->Inflammation Inhibition AntiInflammation Anti-inflammatory Effects Derivative This compound Derivative Derivative->PDE4 Inhibition

Caption: PDE4 inhibition by this compound derivatives increases cAMP levels, leading to anti-inflammatory effects.

Experimental Workflow for Antibacterial Screening

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis BacterialCulture Bacterial Culture (e.g., S. aureus) Inoculum Prepare Inoculum (0.5 McFarland) BacterialCulture->Inoculum AgarPlate Inoculate Mueller-Hinton Agar Plate Inoculum->AgarPlate Compounds Synthesized Derivatives (100 µg/mL) Discs Impregnate Sterile Discs Compounds->Discs PlaceDiscs Place Discs on Agar Discs->PlaceDiscs AgarPlate->PlaceDiscs Incubate Incubate at 37°C for 18-24h PlaceDiscs->Incubate MeasureZones Measure Inhibition Zones (mm) Incubate->MeasureZones AnalyzeData Analyze and Compare with Controls MeasureZones->AnalyzeData

Caption: Workflow for evaluating the antibacterial activity of this compound derivatives using the agar disk diffusion method.

Logical Relationship of Biological Activities

Biological_Activities cluster_antimicrobial Mechanisms cluster_anticancer Mechanisms cluster_antiinflammatory Mechanisms cluster_cardiotonic Mechanisms cluster_antiviral Mechanisms Core This compound Core Structure Antimicrobial Antimicrobial Core->Antimicrobial Anticancer Anticancer Core->Anticancer AntiInflammatory Anti-inflammatory Core->AntiInflammatory Cardiotonic Cardiotonic Core->Cardiotonic Antiviral Antiviral (HIV) Core->Antiviral Antibacterial Antibacterial Antimicrobial->Antibacterial Antifungal Antifungal Antimicrobial->Antifungal Cytotoxicity Cytotoxicity Anticancer->Cytotoxicity PDE4 PDE4 Inhibition AntiInflammatory->PDE4 cAMP_PDE cAMP Phosphodiesterase Inhibition Cardiotonic->cAMP_PDE RT_Inhibition Reverse Transcriptase Inhibition Antiviral->RT_Inhibition

Caption: Diverse biological activities stemming from the this compound core structure and their associated mechanisms.

References

Application Notes and Protocols: 1,3-Dihydroimidazol-2-one in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroimidazol-2-one, also known as 2-imidazolidinone or ethylene urea, and its derivatives are versatile heterocyclic compounds with significant applications in polymer chemistry. Their rigid, polar, hydrogen-bonding structure makes them valuable building blocks and additives for enhancing polymer properties. Key applications include their use as formaldehyde scavengers in thermosetting resins, as crosslinking agents for textiles to impart wrinkle resistance, and as monomers for synthesizing high-performance polymers with superior thermal and mechanical stability. This document provides detailed application notes, experimental protocols, and quantitative data related to these applications.

Application Note 1: Formaldehyde Scavenger in Resins

1.1. Introduction Urea-formaldehyde (UF), melamine-formaldehyde (MF), and phenolic resins are widely used as adhesives and binders, particularly in the wood products industry.[1] A significant drawback of these resins is the emission of residual free formaldehyde, a known carcinogen. 2-Imidazolidinone serves as an effective formaldehyde scavenger, reacting with free formaldehyde to form more stable, less volatile compounds, thereby reducing emissions and enhancing product safety.[2]

1.2. Mechanism of Action 2-Imidazolidinone contains two secondary amine (-NH-) groups that are reactive towards formaldehyde. The scavenging reaction involves the addition of formaldehyde to these amine groups, leading to the formation of hydroxymethyl derivatives, which can be further incorporated into the resin network. This process effectively traps free formaldehyde within the cured polymer.

1.3. Performance Data The addition of 2-imidazolidinone can significantly reduce formaldehyde emissions from resin-bonded products. However, its use can also impact the mechanical properties of the final composite material, requiring optimization of the dosage.

Table 1: Effect of 2-Imidazolidinone as a Formaldehyde Scavenger

Property Control (No Scavenger) With 2-5% Scavenger With 15% Scavenger
Formaldehyde Emission Reduction 0% Up to 75%[1] 43.2%[3][4]
Modulus of Rupture (MOR) Baseline Minor Decrease ↓ 18.0%[3][4]
Modulus of Elasticity (MOE) Baseline Minor Decrease ↓ 15.7%[3][4]

| Internal Bond Strength (IB) | Baseline | Minor Decrease | ↓ 16.3%[3][4] |

1.4. Experimental Protocol: Formaldehyde Scavenging in Urea-Formaldehyde (UF) Resin

Objective: To quantify the reduction in formaldehyde emission from a UF resin-bonded particleboard by incorporating 2-imidazolidinone.

Materials:

  • Urea-Formaldehyde (UF) resin (e.g., 65% solids content)

  • Wood particles (dried)

  • 2-Imidazolidinone (solid powder)

  • Ammonium chloride (catalyst/hardener), 20% aqueous solution

  • Hot press

  • Formaldehyde desiccator tester or chamber

Procedure:

  • Resin Preparation: In a beaker, weigh 100 g of UF resin.

  • Scavenger Addition: Add 3 g (3% by weight of resin) of 2-imidazolidinone powder to the UF resin.

  • Mixing: Stir the mixture mechanically at room temperature for 15 minutes until the 2-imidazolidinone is completely dissolved and the mixture is homogeneous.

  • Catalyst Addition: Add 1 g of the 20% ammonium chloride solution and stir for an additional 5 minutes.

  • Particleboard Formation: In a blender, combine the modified resin with 500 g of dried wood particles. Blend until the particles are uniformly coated.

  • Mat Forming: Form the resin-coated particles into a mat of desired dimensions in a mold.

  • Pressing: Transfer the mat to a hot press. Press at 180°C and a pressure of 2.5 MPa for 5 minutes.

  • Conditioning: Remove the board and condition it at 20°C and 65% relative humidity for 24 hours.

  • Analysis: Measure the formaldehyde emission from the conditioned board using a standard method (e.g., desiccator method). Compare the result with a control board prepared without 2-imidazolidinone.

Diagram: Formaldehyde Scavenging Workflow

G cluster_prep Resin Preparation cluster_board Board Manufacturing uf_resin Urea-Formaldehyde Resin mixer1 Mechanical Mixing (15 min) uf_resin->mixer1 scavenger 2-Imidazolidinone (Scavenger) scavenger->mixer1 mixer2 Mixing (5 min) mixer1->mixer2 catalyst Catalyst (NH4Cl) catalyst->mixer2 blender Blend with Wood Particles mixer2->blender press Hot Pressing (180°C, 2.5 MPa) blender->press final_product Low-Emission Particleboard press->final_product

Caption: Workflow for incorporating 2-imidazolidinone into UF resin for reduced formaldehyde emission.

Application Note 2: Crosslinking Agent for Durable Press Finishing of Textiles

2.1. Introduction Derivatives of 2-imidazolidinone, particularly 1,3-bis(hydroxymethyl)-2-imidazolidinone and its modified form, Dimethylol Dihydroxy Ethylene Urea (DMDHEU) , are extensively used as crosslinking agents in the textile industry.[5] They are applied to cellulosic fabrics like cotton to impart "easy-care" or "durable press" properties, such as wrinkle resistance and dimensional stability.[6]

2.2. Mechanism of Action The hydroxyl groups of DMDHEU react with the hydroxyl groups of adjacent cellulose chains under heat and in the presence of an acid catalyst (e.g., magnesium chloride). This forms stable ether crosslinks, creating a three-dimensional network within the amorphous regions of the cotton fibers. This network prevents the cellulose chains from easily slipping past one another, which is the mechanism behind wrinkling.[7]

2.3. Performance Data The concentration of the crosslinking agent and catalyst directly influences the final properties of the fabric, such as crease recovery angle (a measure of wrinkle resistance) and mechanical strength.

Table 2: Typical Formulations and Properties for Durable Press Finishing of Cotton

Parameter Untreated Cotton Easy-Care Finish Non-Iron Finish
DMDHEU Conc. (g/L) 0 35 - 60[6] 100[5]
Catalyst (MgCl₂) Conc. (g/L) 0 15 - 20[6] 30[5]
Curing Temperature (°C) N/A 150 - 170[5][6] 170[5]
Crease Recovery Angle (Warp+Weft) ~160-180° >240° >280°

| Tensile Strength Loss | 0% | 30 - 40% | 40 - 50% |

2.4. Experimental Protocol: Application of DMDHEU for Wrinkle-Resistant Cotton

Objective: To apply a durable press finish to a 100% cotton fabric.

Materials:

  • Scoured and bleached 100% cotton fabric

  • DMDHEU solution (e.g., 50% active content)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Wetting agent (non-ionic)

  • Padding mangle

  • Drying oven/stenter

  • Curing oven

Procedure:

  • Finishing Bath Preparation: Prepare a finishing solution containing:

    • DMDHEU (50%): 120 g/L (for a 60 g/L active concentration)

    • MgCl₂·6H₂O: 20 g/L

    • Wetting Agent: 1 g/L

    • Water: to 1 L

  • Padding: Immerse the cotton fabric in the finishing bath and then pass it through a padding mangle set to achieve a wet pick-up of 70-80%.

  • Drying: Dry the padded fabric in a stenter or oven at 110-120°C for 2-3 minutes.

  • Curing: Cure the dried fabric in an oven at 170°C for 45-60 seconds to facilitate the crosslinking reaction.[5]

  • Post-Wash: Wash the cured fabric to remove any unreacted chemicals and then tumble dry.

  • Analysis: Evaluate the fabric for properties such as crease recovery angle (ASTM D1388) and tensile strength (ASTM D5034), comparing it to an untreated sample.

Diagram: Textile Crosslinking Process

G cluster_process Durable Press Finishing Process A 1. Prepare Finishing Bath (DMDHEU + Catalyst) B 2. Pad Fabric (70-80% Wet Pick-up) A->B C 3. Dry (120°C, 2 min) B->C D 4. Cure (170°C, 45 sec) C->D E 5. Wash & Dry D->E F Finished Wrinkle- Resistant Fabric E->F

Caption: Step-by-step workflow for applying a durable press finish to cotton fabric.

Application Note 3: Monomer for High-Performance Polymers

3.1. Introduction The rigid, heterocyclic structure of the 2-imidazolidinone ring can be incorporated into polymer backbones to create materials with high thermal stability and enhanced mechanical properties. By functionalizing the 1 and 3 positions of the ring with reactive groups (e.g., amines, hydroxyls), it can be used as a monomer in polycondensation reactions to produce polyamides, polyurethanes, and polyimides. A related structure, 2H-benzimidazol-2-one, has demonstrated exceptional performance in this regard.

3.2. Structure-Property Relationship The cyclic urea moiety introduces several beneficial characteristics:

  • Rigidity: The five-membered ring restricts bond rotation, leading to a stiffer polymer backbone and a significantly higher glass transition temperature (Tg).

  • Hydrogen Bonding: The amide-like structure allows for strong intermolecular hydrogen bonding between polymer chains, which increases tensile strength and modulus.

  • Thermal Stability: The inherent stability of the heterocyclic ring contributes to a high decomposition temperature.

  • Solubility: The polarity of the urea group can improve the solubility of otherwise rigid polymers in organic solvents.

Diagram: Structure-Property Logic

G cluster_structure Structural Features of Imidazolidinone Ring cluster_properties Resulting Polymer Properties A Rigid Ring Structure D High Glass Transition Temp (Tg) A->D F Enhanced Thermal Stability A->F B Polar Urea Group G Improved Solubility B->G C H-Bonding Capability (N-H, C=O) E High Tensile Strength & Modulus C->E C->G

Caption: Relationship between the structure of the 2-imidazolidinone moiety and polymer properties.

3.3. Performance Data Incorporating these cyclic structures can dramatically increase the service temperature of polymers.

Table 3: Thermal Properties of Polymers Containing Imidazolidinone-type Moieties

Polymer Type Monomer Composition Glass Transition Temp. (Tg) Decomposition Temp. (Td5) Reference
Poly(aryl ether sulfone) Standard (Radel R-5000) 220 °C ~500 °C
Copoly(aryl ether sulfone) 70% Radel R-5000 + 30% Benzimidazolone 269 °C >500 °C
Poly(benzimidazolone) Homopolymer from Benzimidazolone 348 °C >500 °C

| Poly(amide-imide) | Trifluoromethylated diacid + aromatic diamine | 261-299 °C | 434-452 °C | |

3.4. Experimental Protocol: Synthesis of a Polyamide via Low-Temperature Polycondensation

Objective: To synthesize a polyamide using a custom diamine containing a 2-imidazolidinone core. (Note: This is a representative protocol; the synthesis of the diamine monomer is a prerequisite).

Materials:

  • 1,3-bis(4-aminobenzyl)-2-imidazolidinone (custom diamine monomer)

  • Terephthaloyl chloride (diacid chloride)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl)

  • Triethylamine (acid scavenger)

  • Nitrogen gas supply

  • Methanol

Procedure:

  • Monomer Dissolution: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 10 mmol of the 1,3-bis(4-aminobenzyl)-2-imidazolidinone monomer and 0.5 g of LiCl in 50 mL of anhydrous DMAc.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Chloride Addition: Slowly add an equimolar amount (10 mmol) of solid terephthaloyl chloride to the stirred solution under a nitrogen blanket.

  • Acid Scavenger: Add 2.2 equivalents (22 mmol) of triethylamine to the mixture to neutralize the HCl byproduct.

  • Polymerization: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and continue stirring for 24 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation: Pour the viscous polymer solution slowly into 500 mL of vigorously stirring methanol. The polyamide will precipitate as a fibrous solid.

  • Purification: Filter the polymer, wash it thoroughly with fresh methanol and then with hot water to remove LiCl and triethylamine hydrochloride.

  • Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.

  • Characterization: Analyze the polymer's molecular weight (GPC), thermal properties (DSC/TGA), and mechanical properties (tensile testing of cast films).

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1,3-Dihydroimidazol-2-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,3-dihydroimidazol-2-one analogues, with a focus on benzimidazolones, via palladium-catalyzed intramolecular N-arylation of ureas. This synthetic strategy offers an efficient route to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.

Introduction

1,3-Dihydroimidazol-2-ones, particularly their benzo-fused analogues (benzimidazolones), are privileged scaffolds in numerous biologically active molecules and pharmaceuticals. Traditional synthetic methods often involve multiple steps and harsh reagents. Palladium-catalyzed intramolecular C-N bond formation provides a more direct and efficient alternative, allowing for the construction of the core heterocyclic structure in a single key step from readily available precursors. This approach is characterized by its high functional group tolerance and regioselectivity.[1]

The general transformation involves the cyclization of an N-(2-haloaryl)urea derivative, catalyzed by a palladium complex. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.

Data Presentation

Optimization of Reaction Conditions

The successful synthesis of 1,3-dihydroimidazol-2-ones via palladium-catalyzed intramolecular cyclization is highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of palladium catalyst, ligand, base, and solvent. Below is a summary of representative optimization studies.

Table 1: Optimization of Reaction Conditions for the Synthesis of a Model Benzimidazolone [2]

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)Toluene11042
2Pd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃ (2)Toluene11065
3Pd(OAc)₂ (5)Xantphos (10)K₂CO₃ (2)Toluene11078
4Pd₂(dba)₃ (2.5)Xantphos (10)K₂CO₃ (2)Dioxane11085
5Pd₂(dba)₃ (2.5) CyJohnPhos (10) K₂CO₃ (3) DMA 130 94
6Pd(OAc)₂ (5)CyJohnPhos (10)K₂CO₃ (3)DMA13090

Reaction conditions: N-(2-bromophenyl)-N'-octylurea (1.0 equiv), Pd catalyst, ligand, base, and solvent were heated for 12-24 h under an inert atmosphere.

Substrate Scope

The palladium-catalyzed intramolecular cyclization is applicable to a wide range of substrates, tolerating various functional groups on both the aryl ring and the urea nitrogen substituent. This broad substrate scope allows for the synthesis of a diverse library of this compound analogues.

Table 2: Substrate Scope for the Palladium-Catalyzed Synthesis of Benzimidazolones [3][4]

EntryAryl HalideR GroupProductYield (%)
12-Bromoaniline derivative-CH₃1-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one92
22-Bromo-4-fluoroaniline derivative-CH₂CH₃5-Fluoro-1-ethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one88
32-Bromo-4-chloroaniline derivative-n-Butyl5-Chloro-1-butyl-1,3-dihydro-2H-benzo[d]imidazol-2-one85
42-Bromo-4-methoxyaniline derivative-Cyclohexyl5-Methoxy-1-cyclohexyl-1,3-dihydro-2H-benzo[d]imidazol-2-one95
52-Chloro-3-aminopyridine derivative-Benzyl1-Benzyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one78
62-Bromoaniline derivative-Phenyl1-Phenyl-1,3-dihydro-2H-benzo[d]imidazol-2-one82

General reaction conditions: N-(2-haloaryl)-N'-alkyl/arylurea (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), CyJohnPhos (10 mol%), K₂CO₃ (3.0 equiv), DMA, 130 °C, 24 h.

Experimental Protocols

General Protocol for the Palladium-Catalyzed Intramolecular Synthesis of 1,3-Dihydroimidazol-2-ones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-(2-haloaryl)-N'-substituted urea

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)biphenyl (CyJohnPhos)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk tube, add the N-(2-haloaryl)-N'-substituted urea (1.0 mmol, 1.0 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%), and 2-(dicyclohexylphosphino)biphenyl (0.10 mmol, 10 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous N,N-dimethylacetamide (5 mL) to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound analogue.

Visualizations

Catalytic Cycle

The proposed catalytic cycle for the palladium-catalyzed intramolecular N-arylation of ureas proceeds through a series of well-established steps in palladium catalysis.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII Aryl-Pd(II)-X(L_n) OxAdd->PdII Deprot Deprotonation PdII->Deprot Base Amido Aryl-Pd(II)-Amido(L_n) Deprot->Amido -HX RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound RedElim->Product

Caption: Proposed catalytic cycle for the intramolecular N-arylation of ureas.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound analogues.

Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis reagents Weigh Reagents: - N-(2-haloaryl)urea - Pd Catalyst - Ligand - Base setup Reaction Setup: - Add reagents to Schlenk tube - Evacuate and backfill with inert gas - Add anhydrous solvent reagents->setup reaction Heating and Stirring: - 130 °C for 24 h setup->reaction extraction Aqueous Workup: - Dilute with EtOAc - Wash with water and brine reaction->extraction drying Drying and Concentration: - Dry with MgSO₄ - Filter - Evaporate solvent extraction->drying chromatography Column Chromatography drying->chromatography analysis Characterization: - NMR - MS chromatography->analysis

Caption: General experimental workflow for synthesis and purification.

Reaction Optimization Logic

The process of optimizing the reaction conditions follows a logical progression to identify the most effective combination of parameters.

Optimization start Initial Reaction (Standard Conditions) solvent Screen Solvents (Toluene, Dioxane, DMA, etc.) start->solvent base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄, etc.) solvent->base ligand Screen Ligands (Phosphine-based, Buchwald ligands, etc.) base->ligand catalyst Screen Pd Sources (Pd(OAc)₂, Pd₂(dba)₃, etc.) ligand->catalyst temperature Optimize Temperature catalyst->temperature optimized Optimized Conditions temperature->optimized

Caption: Logical flow for the optimization of reaction conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,3-Dihydroimidazol-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,3-Dihydroimidazol-2-one, also known as ethylene urea.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly from the reaction of ethylenediamine and urea.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal temperature. - Incorrect reactant molar ratio. - Formation of byproducts. - Loss of product during workup and purification.- Increase reaction time or temperature within the optimal range.[1] - Optimize the molar ratio of urea to ethylenediamine; an excess of urea can improve the yield.[1] - Control the reaction temperature to minimize the formation of polymeric byproducts and ethanolamine/ethylenediamine at higher temperatures.[1] - Employ efficient purification techniques like vacuum distillation or recrystallization to minimize product loss.
Product Contamination / Impurities - Presence of unreacted starting materials. - Formation of water-insoluble byproducts.[2] - Formation of polymeric materials. - Presence of linear urea derivatives like 1,3-bis(2-aminoethyl)urea.[3]- Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., TLC, GC-MS). - To mitigate the formation of water-insoluble byproducts, a small amount of a lower alkyl aldehyde-yielding reagent (e.g., formaldehyde) can be added to the reaction mass as it cools.[2] - Purify the crude product by recrystallization from a suitable solvent (e.g., dioxane) or vacuum distillation to remove polymeric and other impurities.[1]
Reaction Stalling or Slow Reaction Rate - Insufficient heating. - Inefficient mixing. - Absence of a catalyst (in catalyzed reactions).- Ensure the reaction mixture is heated uniformly to the target temperature. - Use adequate stirring to ensure a homogeneous reaction mixture. - For catalyzed reactions, ensure the catalyst is active and used in the correct concentration. For the synthesis from alkyl ammonium carbamates, a titanium complex catalyst has been shown to be effective.[4]
Formation of a Viscous/Solid Reaction Mass - Polymerization of intermediates. - High concentration of reactants.- The formation of a resinous intermediate is a known step in some procedures. This intermediate can be hydrolyzed with water under pressure to yield the final product.[1] - If the mass becomes too viscous for stirring, consider a solvent-based approach if applicable to the specific protocol.
Discolored Product (Yellowish/Brown) - Thermal degradation at excessively high temperatures. - Presence of impurities.- Maintain the reaction temperature below 300°C to avoid darkening of the product.[5] - Purify the product using activated carbon during recrystallization to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing this compound?

The reaction of ethylenediamine with urea is a widely used and economical method. Another common approach involves the reaction of ethylene glycol and urea, which is also cost-effective due to the low price of the starting materials.[1]

Q2: What are the optimal reaction conditions for the synthesis from ethylenediamine and urea?

Optimal conditions can vary, but generally, the reaction is carried out at elevated temperatures, often in stages between 100°C and 260°C.[6] The pressure can be atmospheric or elevated.[1][6] The molar ratio of urea to ethylenediamine is a critical factor, with an excess of urea often favoring higher yields.[1]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by observing the evolution of ammonia, which is a byproduct of the reaction.[6] Additionally, analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the product.

Q4: What are the main byproducts in the synthesis of this compound from ethylenediamine and urea?

The primary byproducts can include polymeric materials, unreacted starting materials, and linear urea derivatives such as 1,3-bis(2-aminoethyl)urea.[3] At very high temperatures (e.g., 360°C), ethanolamine and ethylenediamine can also form at the expense of the desired product.[1] The formation of water-insoluble byproducts is also a known issue.[2]

Q5: What is the best method for purifying the crude this compound?

The choice of purification method depends on the nature of the impurities. Common and effective techniques include:

  • Recrystallization: Using a suitable solvent like dioxane can yield a pure crystalline product.[1]

  • Vacuum Distillation: This is effective for separating the product from less volatile polymeric byproducts.[1]

  • Washing: Washing the crude product with a solvent in which the product is sparingly soluble but impurities are soluble can be a simple and effective initial purification step.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Ethylene Urea Yield (from Ethylene Glycol and Urea) [1]

Molar Ratio (Urea:Ethylene Glycol)Yield (%)
2:1~35
3:1~45
3.5:1~50
4:1>55

Table 2: Effect of Temperature and Time on Ethylene Urea Yield (from Ethylene Glycol and Urea under Pressure) [1]

Temperature (°C)Time (hours)Pressure (atm)Yield (%)
2753~40047
360--Lower (formation of byproducts)

Table 3: Optimization of Catalytic Synthesis of Ethylene Urea from Ethylenediamine Carbamate [4]

Catalyst (2 mol%)SolventTemperature (°C)Time (h)NMR Yield (%)
Cp₂Ti(OTf)₂DMI1702499
Cp₂Zr(OTf)₂DMI1702485
Cp₂Hf(OTf)₂DMI1702478
NoneDMI17024<10

Cp = cyclopentadienyl; OTf = trifluoromethanesulfonate; DMI = 1,3-dimethyl-2-imidazolidinone

Experimental Protocols

Detailed Methodology for Synthesis of this compound from Ethylenediamine and Urea

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Ethylenediamine

  • Urea

  • Heating mantle with a stirrer

  • Round-bottom flask equipped with a reflux condenser and a gas outlet

  • Distillation apparatus (for purification)

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethylenediamine and urea in a desired molar ratio (e.g., 1:1.1 to 1:2). The use of a solvent is generally not required for this reaction.

  • Heating: Gradually heat the mixture with stirring. The evolution of ammonia gas will be observed as the reaction proceeds, typically starting at temperatures around 100-115°C.[6]

  • Temperature Staging: The reaction is often carried out in stages. A common procedure involves heating the mixture to around 150-160°C until the reaction mass solidifies, and then further heating to a higher temperature (e.g., 240-260°C) to complete the reaction.[5][6]

  • Reaction Monitoring: Monitor the reaction by observing the cessation of ammonia evolution. Analytical techniques like TLC can be used to check for the disappearance of the starting materials.

  • Workup and Purification:

    • Allow the reaction mixture to cool. The crude product will be a solid.

    • Purification by Vacuum Distillation: The crude product can be purified by vacuum distillation. The fraction containing this compound is collected.

    • Purification by Recrystallization: Alternatively, the crude solid can be dissolved in a minimal amount of a hot solvent (e.g., dioxane) and allowed to cool slowly to form crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Visualizations

Reaction_Mechanism Ethylenediamine Ethylenediamine Intermediate1 Intermediate Ethylenediamine->Intermediate1 + Urea Urea Urea Ammonia1 Ammonia (NH3) Intermediate1->Ammonia1 - NH3 Intermediate2 Intermediate Intermediate1->Intermediate2 Rearrangement Product This compound Intermediate2->Product Cyclization Ammonia2 Ammonia (NH3) Product->Ammonia2 - NH3

Caption: Reaction mechanism for the synthesis of this compound from ethylenediamine and urea.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Combine Ethylenediamine and Urea Heat Heat Reaction Mixture Start->Heat Monitor Monitor Reaction Progress Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Crude Crude Product Cool->Crude Purify Choose Purification Method Crude->Purify Distill Vacuum Distillation Purify->Distill Volatile Product Recrystallize Recrystallization Purify->Recrystallize Solid Product Pure Pure this compound Distill->Pure Recrystallize->Pure Analyze Characterize Product (e.g., NMR, IR, MP) Pure->Analyze

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purification of Crude 1,3-Dihydroimidazol-2-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1,3-Dihydroimidazol-2-one (also known as 2-imidazolidinone or ethylene urea) by recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause Suggested Solution
Low or No Crystal Formation Upon Cooling The solution is not supersaturated; too much solvent was used.Gently heat the solution to evaporate some of the solvent and re-cool. To test if significant compound remains in the mother liquor, take a small sample of the filtrate and evaporate it to see if a solid residue forms.[1]
The cooling process is too rapid, preventing crystal nucleation.Allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Avoid disturbing the flask during the initial cooling phase.[1]
The crude material has a high percentage of impurities that inhibit crystallization.Try adding a seed crystal of pure this compound to induce crystallization. If no seed crystal is available, gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1]
Oiling Out (Formation of a liquid layer instead of solid crystals) The boiling point of the recrystallization solvent is higher than the melting point of the compound (133 °C for pure this compound).[2]Select a solvent or solvent mixture with a lower boiling point.
The concentration of the solute is too high, causing it to come out of solution above its melting point.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.
Significant impurities are present, depressing the melting point of the crude product.Consider a preliminary purification step, such as a hot filtration to remove insoluble impurities, or treatment with activated charcoal to remove colored impurities.
Low Yield of Purified Product Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Consult solubility data to optimize the solvent volume.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent before filtration to prevent the solution from cooling and crystallizing in the funnel. The excess solvent can be evaporated after filtration.
The crystals were washed with a solvent that was not cold enough, leading to dissolution of the product.Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Product is Still Impure After Recrystallization The cooling was too rapid, trapping impurities within the crystal lattice.Ensure a slow and undisturbed cooling process to allow for the formation of pure crystals.[1]
The chosen solvent did not effectively differentiate between the product and a specific impurity (i.e., both have similar solubility profiles).Experiment with a different solvent or a mixed solvent system. A second recrystallization may be necessary.
The crystals were not washed sufficiently after filtration.Wash the filter cake with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available data, a mixed solvent system of ethanol and water or methanol can be effective. This compound is highly soluble in hot alcohol and water.[3][4] A procedure using ethanol for recrystallization has been reported with a refining yield of 79.3%.[5] The ideal solvent or solvent mixture should dissolve the compound when hot but have low solubility when cold to maximize recovery.

Q2: How can I determine the appropriate amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude this compound. A good starting point is to add a small amount of solvent to the crude material, heat the mixture to the solvent's boiling point, and then continue to add small portions of hot solvent until the solid is fully dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.

Q3: My solution is colored. How can I remove the color?

A3: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. Add the charcoal to the hot solution, swirl the mixture for a few minutes, and then perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" is when the dissolved compound separates from the solution as a liquid rather than solid crystals upon cooling.[6] This can happen if the compound is very impure or if the boiling point of the solvent is higher than the melting point of the compound. To prevent this, ensure slow cooling, consider using a different solvent with a lower boiling point, or try adding slightly more solvent to the hot solution before cooling.

Q5: How can I induce crystallization if no crystals form?

A5: If crystals do not form spontaneously upon cooling, you can try the following techniques:

  • Seeding: Add a very small crystal of pure this compound to the solution.

  • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod.[1]

  • Concentration: If too much solvent was used, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1]

  • Further Cooling: If initial cooling to room temperature is unsuccessful, cool the flask in an ice-water bath.

Experimental Protocols

Solubility Data (Qualitative)
Solvent Solubility Notes
WaterHighly soluble[3][4]A very high solubility of 530,000 mg/L at 20 °C has been reported.[3] May be suitable as part of a mixed solvent system.
EthanolSoluble, especially when hot[2]A common and effective solvent for the recrystallization of similar urea-based compounds.
MethanolSoluble[2]Another potential solvent, similar in properties to ethanol.
AcetoneSolubleCan be considered as an alternative solvent.
EtherSparingly solubleLikely a poor solvent for initial dissolution but could potentially be used as an anti-solvent in a two-solvent system.
Recommended Recrystallization Protocol (Single Solvent: Ethanol)

This protocol is based on literature suggesting ethanol as a viable recrystallization solvent.[5]

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of ethanol.
  • Heat the mixture gently on a hot plate with stirring until the ethanol begins to boil.
  • Continue adding small portions of hot ethanol until all of the solid has just dissolved. Note the total volume of ethanol used.

2. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes.

3. Hot Filtration:

  • Preheat a gravity filtration setup (funnel and filter paper) by pouring hot ethanol through it.
  • Filter the hot solution quickly to remove any insoluble impurities and activated charcoal.

4. Crystallization:

  • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature, undisturbed.
  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

6. Drying:

  • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.
  • Transfer the crystals to a watch glass and dry them in a drying oven at a temperature well below the melting point (e.g., 60-80 °C) until a constant weight is achieved.

Expected Yield: A refining yield of approximately 79% has been reported using ethanol.[5] Actual yields may vary depending on the purity of the crude material.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude Crude this compound add_solvent Add Minimum Hot Solvent (e.g., Ethanol) crude->add_solvent dissolved Hot, Saturated Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolved->hot_filtration filtrate Clear, Hot Filtrate dissolved->filtrate No Insoluble Impurities hot_filtration->filtrate Yes impurities Insoluble Impurities (discard) hot_filtration->impurities No cool Slow Cooling (Room Temp -> Ice Bath) filtrate->cool crystals Crystal Formation cool->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration pure_product Pure Crystals vacuum_filtration->pure_product Solid mother_liquor Mother Liquor (contains soluble impurities) vacuum_filtration->mother_liquor Liquid

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Cooled Solution no_crystals No Crystals Formed? start->no_crystals oiling_out Oily Layer Formed? no_crystals->oiling_out No solution1 Too much solvent used? -> Evaporate some solvent. no_crystals->solution1 Yes solution2 Induce Nucleation: - Seed Crystal - Scratch Flask no_crystals->solution2 Still No low_yield Low Yield? oiling_out->low_yield No solution3 Re-dissolve, add more solvent, cool slowly. oiling_out->solution3 Yes solution4 Use minimum amount of hot solvent. low_yield->solution4 Yes end Successful Purification low_yield->end No solution1->start Re-cool solution2->start Re-cool solution3->start Re-cool

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of 1,3-Dihydroimidazol-2-one (Ethylene Urea)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dihydroimidazol-2-one, commonly known as ethylene urea.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly from the reaction of ethylenediamine and urea.

Issue Potential Cause Recommended Solution
Low Yield of Ethylene Urea Incomplete reaction; formation of polymeric intermediates.Ensure the reaction temperature reaches and is maintained at approximately 270°C until the reaction mixture is completely in solution.[1] The solid intermediate that forms around 150-160°C needs to be heated further to drive the reaction to completion.
Formation of a significant amount of resinous polymer.The polymeric intermediate can be converted to ethylene urea by a high-temperature water treatment or hydrolysis step.[2]
Product is a Viscous, Amber Liquid or a Resinous Solid Formation of polymeric byproducts.This is a common intermediate stage. The resin can be hydrolyzed under pressure with water to yield ethylene urea.[2] Alternatively, pyrolysis of the polymer under vacuum can distill the desired product.
Final Product is Insoluble in Water or Forms a Turbid Solution Presence of water-insoluble byproducts.To mitigate the formation of these byproducts, a small amount (1-10% by weight) of formaldehyde or a formaldehyde donor can be added to the reaction mixture as it cools from the maximum reaction temperature to below 200°C.[3]
The crude product contains impurities.Purification can be achieved by treating an aqueous solution of the crude ethylene urea with a polystyrene sulphonic acid cation-active base exchange resin. This removes both water-soluble and insoluble impurities.[4]
Product Has a Strong Ammoniacal or Aminic Odor Presence of residual ethylenediamine or other amine impurities.Purification using a cation-active base exchange resin is effective in removing these odorous impurities.[4] The final product can also be purified by rectification (distillation) to remove volatile impurities.[1]
Reaction Mixture Solidifies Prematurely The reaction has only reached an intermediate stage.Continue heating the solidified mixture. The solid should melt and dissolve at higher temperatures (around 200-270°C) as the reaction proceeds to completion.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound from ethylenediamine and urea?

A1: The most prevalent side reactions include the formation of polymeric intermediates, which can appear as resinous or solid materials.[2] Another common side reaction is the self-condensation of urea to form biuret.[2] Additionally, the formation of 1,3-bis(2-aminoethyl)urea is a known byproduct, particularly under conditions of thermal degradation.

Q2: My reaction produced a solid mass at around 160°C. Is this the final product?

A2: No, this is likely an intermediate product. The reaction between ethylenediamine and urea initially forms a solid at approximately 150-160°C. To obtain this compound, this solid must be heated to a higher temperature, around 270°C, at which point it will melt and the reaction will proceed to completion.[1]

Q3: How can I improve the water solubility of my crude this compound?

A3: The poor water solubility is often due to the presence of insoluble polymeric byproducts. One patented method to prevent their formation is to add 1-10% by weight of formaldehyde to the reaction mixture as it cools down from the peak temperature to below 200°C.[3] Another approach is to purify the crude product by treating its aqueous solution with a cation exchange resin.[4]

Q4: What is the best way to purify crude this compound?

A4: Several methods can be employed for purification. Rectification (distillation) can be used to separate the product from water and volatile gases.[1] Crystallization from a suitable solvent, such as dioxane, has also been reported to be effective.[2] For removing both soluble and insoluble impurities that cause odor and alkalinity, treatment with a polystyrene sulphonic acid cation-active base exchange resin is a recommended method.[4]

Q5: Can I use carbon dioxide instead of urea for the synthesis?

A5: Yes, this compound can be synthesized from ethylenediamine and carbon dioxide. This reaction is often carried out under pressure and at elevated temperatures, and can be facilitated by various catalysts. This method is considered a more sustainable alternative to traditional methods using hazardous reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethylenediamine and Urea

Objective: To synthesize this compound.

Materials:

  • Ethylenediamine

  • Urea

  • Reaction vessel equipped with a stirrer and a condenser

Procedure:

  • Charge the reaction vessel with an equimolar mixture of ethylenediamine and urea.

  • Heat the mixture with stirring. The urea will dissolve in the ethylenediamine.

  • Continue heating. The reaction will commence with the evolution of ammonia at around 100-115°C.

  • The reaction mixture will solidify at approximately 150-160°C. This is an intermediate stage.

  • Increase the temperature to around 270°C. The solid will melt and dissolve.

  • Maintain the temperature until the reaction is complete, which is indicated by the cessation of ammonia evolution and a clear, molten product.

  • Cool the reaction mixture to obtain crude this compound.

Protocol 2: Purification of Crude this compound using a Cation Exchange Resin

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Deionized water

  • Polystyrene sulphonic acid cation-active base exchange resin

  • Filtration apparatus

  • Evaporator

Procedure:

  • Prepare a 40-70% by weight aqueous solution of the crude this compound.

  • Add the cation exchange resin to the solution.

  • Stir the mixture at a temperature between 25°C and 90°C for 0.5 to 4 hours.

  • Filter the mixture to remove the resin.

  • Remove the water from the filtrate by evaporation under reduced pressure at a temperature not exceeding 135°C.

  • The resulting product will be a clear melt that cools to form a white, odorless, and fully water-soluble crystalline mass of purified this compound.[4]

Visualizations

Reaction Pathway and Side Product Formation

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions ethylenediamine Ethylenediamine intermediate Intermediate Adduct ethylenediamine->intermediate bis_aminoethyl_urea 1,3-bis(2-aminoethyl)urea ethylenediamine->bis_aminoethyl_urea + Intermediate urea Urea urea->intermediate biuret Biuret urea->biuret Self-reaction ethylene_urea This compound (Ethylene Urea) intermediate->ethylene_urea + Heat (-NH3) polymeric_byproduct Polymeric Byproducts intermediate->polymeric_byproduct High Temp ammonia Ammonia (byproduct)

Caption: Synthesis of this compound and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_issues Troubleshooting Steps start Start Synthesis issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes insoluble_product Insoluble Product issue->insoluble_product Yes odor Ammoniacal Odor issue->odor Yes premature_solid Premature Solidification issue->premature_solid Yes end Successful Synthesis issue->end No check_temp Ensure Temp > 250°C low_yield->check_temp add_hcho Add Formaldehyde during cooldown insoluble_product->add_hcho ion_exchange Use Cation Exchange Resin odor->ion_exchange continue_heating Continue Heating to 270°C premature_solid->continue_heating hydrolyze Hydrolyze Polymer check_temp->hydrolyze Polymer present hydrolyze->end add_hcho->ion_exchange ion_exchange->end continue_heating->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: N-Alkylation of Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of imidazole-based compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during their experiments. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.

Troubleshooting Guides

This section provides solutions to common problems encountered during the N-alkylation of imidazole.

Question: My reaction yield is consistently low, or the reaction is not going to completion. What are the potential causes and how can I improve it?

Answer: Low yields in the N-alkylation of imidazole can stem from several factors. A primary reason is often incomplete deprotonation of the imidazole ring, which reduces its nucleophilicity. The reactivity of the alkylating agent and the reaction conditions also play a crucial role.[1]

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Strong Bases: For less reactive imidazoles or alkylating agents, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can be used to ensure complete deprotonation of the imidazole.[1]

    • Weaker Bases: For many reactions, weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) are sufficient, particularly with more reactive alkylating agents. Cs₂CO₃ is often reported to be highly effective.[1]

    • Solvent Choice: Polar aprotic solvents such as Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are commonly used as they effectively dissolve the imidazole and the base. The choice of solvent can significantly impact the reaction rate and yield.[1]

  • Assess the Alkylating Agent:

    • The reactivity of alkyl halides is in the order of I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]

    • Ensure the alkylating agent is pure and has not degraded.

  • Optimize Reaction Temperature:

    • A systematic increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1]

Question: I am observing a significant amount of a dialkylated product (imidazolium salt) in my reaction mixture. How can I prevent this?

Answer: The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt. This is a common side reaction, especially when using a stoichiometric excess of the alkylating agent or at elevated temperatures.[1]

Prevention Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize dialkylation.[1][2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help to maintain a low concentration of the electrophile, thus reducing the likelihood of a second alkylation event.[1]

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[1][2]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation.[2]

Question: My reaction is producing a mixture of N1- and N3-alkylated isomers for my unsymmetrically substituted imidazole. How can I control the regioselectivity?

Answer: The formation of regioisomers is a common challenge with unsymmetrically substituted imidazoles. When deprotonated, the negative charge is shared between both nitrogen atoms, allowing for alkylation at either position.[3] The regioselectivity is influenced by electronic effects, steric hindrance, and reaction conditions.

Strategies for Controlling Regioselectivity:

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen atom, favoring alkylation at the more distant nitrogen.[1]

  • Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1]

  • Protecting Groups: In complex syntheses where high regioselectivity is crucial, the use of a protecting group on one of the nitrogen atoms is a reliable strategy to direct the alkylation to the desired position. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can be used to direct substitution.[1][4]

  • Choice of Base and Solvent: The reaction conditions can also influence the isomeric ratio. For instance, the use of NaH in THF has been reported to favor N-1 alkylation in some cases.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction. It typically proceeds in two steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the N-alkylated imidazole product.[1]

Q2: How do I choose the appropriate base for my reaction?

A2: The choice of base depends on the pKa of the imidazole derivative and the reactivity of the alkylating agent.

  • Strong bases (e.g., NaH): Use when the imidazole is weakly acidic (e.g., contains electron-donating groups) or when using a less reactive alkylating agent. These reactions require anhydrous conditions.[1]

  • Weaker bases (e.g., K₂CO₃, Cs₂CO₃, KOH): Often sufficient for imidazoles with electron-withdrawing groups and with reactive alkylating agents like benzyl bromide or alkyl iodides. These are generally easier to handle than NaH.[1]

Q3: What are some common side reactions to be aware of?

A3: Besides dialkylation and poor regioselectivity, other potential side reactions include:

  • C-alkylation: While less common, alkylation can occur at the C2 position of the imidazole ring, especially if the nitrogen atoms are sterically hindered.[1]

  • Decomposition: Some imidazoles or N-alkylated products may be unstable at high temperatures or in the presence of strong bases, leading to decomposition and a dark reaction mixture.[1]

Q4: My product is difficult to purify. What are some common purification challenges and solutions?

A4: Purification can be challenging due to the presence of unreacted starting materials, the dialkylated product, or regioisomers.[1][2][3]

  • Column Chromatography: This is the most common method for separating the desired product from impurities. Careful selection of the solvent system is crucial for good separation.[2][6]

  • Crystallization: If the N-alkylated product is a solid, recrystallization can be an effective purification technique.[1]

  • Extraction: During aqueous workup, ensure the correct pH to keep your product in the organic layer. Sometimes, the product might have some water solubility, in which case back-extraction of the aqueous layer or saturating it with brine can improve recovery.[1]

Data Presentation

Table 1: Influence of Base and Solvent on the N-Alkylation of 4-Nitroimidazole with Ethyl bromoacetate. [6]

BaseSolventReaction Time (h)Yield (%)
K₂CO₃CH₃CN2440
K₂CO₃DMSO2435
K₂CO₃DMF2430

Table 2: Effect of Alkylating Agent on the N-Alkylation of Imidazole.

Imidazole DerivativeAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
2-MethylimidazoleLauryl BromideNoneNone200-European Patent 0,066,884[7]
Imidazolen-HexylbromideNoneNoneReflux68Biochemical Pharmacology 23, 2377-2386 (1974)[7]
Imidazole1-BromobutaneKOHToluene75-115HighUS Patent 5,011,934[7]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Weak Base [1][6]

  • Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or DMSO), add a weak inorganic base (e.g., K₂CO₃, Cs₂CO₃) (1.1-1.5 equiv).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Quenching: Carefully quench the filtrate by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Mitsunobu Reaction for Sterically Hindered Imidazoles [2]

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: Dissolve the imidazole derivative (1.0 mmol), the alcohol (1.2 mmol), and triphenylphosphine (PPh₃, 1.5 mmol) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 mmol) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.

Mandatory Visualization

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Imidazole Imidazole (R-Im-H) Imidazolate Imidazolate Anion (R-Im⁻) Imidazole->Imidazolate B: Base Base (B:) ProtonatedBase Protonated Base (BH⁺) Base->ProtonatedBase H⁺ Imidazolate_anion Imidazolate Anion (R-Im⁻) Product N-Alkylated Imidazole (R-Im-R') Imidazolate_anion->Product R'-X AlkylHalide Alkyl Halide (R'-X) Halide Halide Ion (X⁻) AlkylHalide->Halide R-Im⁻

Caption: General reaction mechanism for the N-alkylation of imidazole.

Troubleshooting_Workflow Start N-Alkylation Reaction Issue LowYield Low Yield / Incomplete Reaction? Start->LowYield Dialkylation Dialkylation (Imidazolium Salt)? Start->Dialkylation Regioisomers Mixture of Regioisomers? Start->Regioisomers LowYield->Dialkylation No CheckBaseSolvent Evaluate Base & Solvent LowYield->CheckBaseSolvent Yes Dialkylation->Regioisomers No ControlStoichiometry Control Stoichiometry (Imidazole Excess) Dialkylation->ControlStoichiometry Yes StericElectronic Consider Steric/Electronic Effects Regioisomers->StericElectronic Yes CheckAlkylatingAgent Assess Alkylating Agent CheckBaseSolvent->CheckAlkylatingAgent OptimizeTemp Optimize Temperature CheckAlkylatingAgent->OptimizeTemp End Problem Resolved OptimizeTemp->End SlowAddition Slow Addition of Alkylating Agent ControlStoichiometry->SlowAddition MonitorReaction Monitor Reaction Closely SlowAddition->MonitorReaction MonitorReaction->End ProtectingGroup Use Protecting Group StericElectronic->ProtectingGroup ModifyConditions Modify Base/Solvent ProtectingGroup->ModifyConditions ModifyConditions->End

Caption: A logical workflow for troubleshooting common issues in imidazole alkylation.

References

Technical Support Center: Stability of 1,3-Dihydroimidazol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,3-Dihydroimidazol-2-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these compounds. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: The core this compound structure, which is a cyclic urea, is primarily susceptible to two main degradation pathways:

  • Hydrolysis: This is the most common degradation route. The amide bonds within the cyclic urea ring can be cleaved by water, leading to ring-opening. This reaction is often catalyzed by acidic or basic conditions.

  • Oxidation: The imidazole ring can be susceptible to oxidative degradation, especially in the presence of oxygen, trace metal ions, or oxidizing agents. This can lead to the formation of various oxidized byproducts.

  • Photodegradation: Like many heterocyclic compounds, this compound derivatives can be sensitive to light, particularly UV radiation. Exposure to light can provide the energy needed to initiate degradation reactions, leading to a complex mixture of products.

Q2: My this compound derivative is degrading in an aqueous solution, even when stored in the dark. What is the likely cause?

A2: If photodegradation is ruled out, the most probable cause is hydrolysis. The stability of the cyclic urea ring is highly dependent on the pH of the solution. Both acidic and basic conditions can accelerate the cleavage of the amide bonds. It is crucial to determine the pH of your solution and assess the pH-stability profile of your specific derivative. For some related imidazolinone herbicides, hydrolysis is significantly faster at a basic pH (e.g., pH 9) compared to neutral or acidic conditions.[1][2][3]

Q3: I am observing the appearance of new peaks in my HPLC analysis over time. How can I identify the degradation products?

A3: Identifying unknown degradation products typically requires mass spectrometry (MS) coupled with liquid chromatography (LC-MS). By comparing the mass-to-charge ratio (m/z) of the parent compound with the new peaks, you can determine the mass of the degradation products and propose potential structures. The most anticipated degradation product from hydrolysis would be a ring-opened ethylenediamine derivative. Further structural confirmation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What are some general strategies to enhance the stability of my this compound derivative?

A4: To minimize degradation, consider the following strategies:

  • Storage: For long-term storage, keep the compound as a solid, protected from moisture and light, at a low temperature (e.g., -20°C).

  • pH Control: If working in solution, maintain the pH at a level where the compound exhibits maximum stability, which often is near neutral or slightly acidic. The use of appropriate buffer systems is recommended.

  • Solvent Selection: For stock solutions, use a dry, aprotic solvent like anhydrous DMSO or acetonitrile. Minimize the exposure of these stock solutions to atmospheric moisture.

  • Inert Atmosphere: To prevent oxidation, solutions can be purged with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Antioxidants and Chelating Agents: If oxidative degradation is suspected, the addition of antioxidants (e.g., butylated hydroxytoluene - BHT) or chelating agents (e.g., EDTA to sequester metal ions) can be beneficial.[4]

  • Formulation: In solid dosage forms, using hydrophobic excipients can help to create a less hygroscopic microenvironment around the drug, thereby reducing moisture-induced degradation.[5]

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Rapid loss of parent compound in aqueous buffer Hydrolytic degradation due to unfavorable pH.1. Measure the pH of your buffer. 2. Perform a pH-stability profile to identify the optimal pH range. 3. Adjust the buffer pH to the range of maximum stability. 4. Prepare solutions fresh before use.
Appearance of multiple, unidentified peaks in chromatogram after exposure to ambient light Photodegradation.1. Protect all solutions and solid samples from light using amber vials or by wrapping containers in aluminum foil. 2. Conduct experiments under controlled, low-light conditions.
Discoloration (e.g., yellowing) of the solution Oxidative degradation.1. Use high-purity, deoxygenated solvents for solution preparation. 2. Purge the headspace of the vial with an inert gas (nitrogen or argon). 3. Consider adding an antioxidant or a chelating agent like EDTA to the formulation.[4]
Inconsistent results between experiments Instability during sample processing or analysis.1. Ensure consistent timing between sample preparation and analysis. 2. Evaluate the stability of the compound in the mobile phase and autosampler. 3. Use a validated stability-indicating analytical method.

Quantitative Stability Data

The stability of this compound derivatives is highly dependent on their specific substitution pattern and the experimental conditions. The following table summarizes available quantitative data for some derivatives.

DerivativeConditionParameterValueReference
4-ethyl-1,3-dihydro-5-[4-(1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one N-benzoyl prodrugpH 1.5 buffer solutionStabilityHigh[1]
4-ethyl-1,3-dihydro-5-[4-(1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one N-benzoyl prodrugpH 7.4 buffer solutionStabilityHigh[1]
4-ethyl-1,3-dihydro-5-[4-(1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one N-benzoyl prodrugCanine plasmaHalf-life (t½)38 min[1]
4-ethyl-1,3-dihydro-5-[4-(1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one N-benzoyl prodrugHuman plasmaHalf-life (t½)10 min[1]
4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)Thermal (TGA)Decomposition starts315 °C
5-methylnitramino-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-oneThermal (TGA)Deflagration278 °C
5-[2′-(nitroxyethyl)nitramino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-oneThermal (TGA)Deflagration199–201 °C

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6][7]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the stock solution in a dry heat oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method (General Template)

This is a general template that should be optimized and validated for each specific derivative.

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 210-350 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of the parent drug in the presence of its degradation products.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound Derivative Hydrolysis_Product Ring-Opened Ethylenediamine Derivative Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Products Oxidized Imidazole Derivatives Parent->Oxidation_Products [O] / Metal Ions Photo_Products Complex Mixture of Degradants Parent->Photo_Products hv (Light)

Caption: Major degradation pathways for this compound derivatives.

Experimental_Workflow cluster_stress Forced Degradation (ICH Conditions) start Start: Pure Compound stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->stock acid Acidic (0.1M HCl, 60°C) stock->acid base Basic (0.1M NaOH, RT) stock->base oxid Oxidative (3% H₂O₂, RT) stock->oxid thermal Thermal (80°C) stock->thermal photo Photolytic (UV Lamp) stock->photo analysis Sample Preparation (Neutralize, Dilute) acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis hplc Analyze via Stability-Indicating HPLC-UV/PDA Method analysis->hplc data Data Analysis (Identify Degradants, Quantify Loss) hplc->data Troubleshooting_Logic start Instability Observed q1 Is the sample exposed to light? start->q1 a1_yes Protect from light (Amber vials, foil) q1->a1_yes Yes q2 Is the sample in an aqueous solution? q1->q2 No a1_yes->q2 a2_yes Check and optimize pH. Use fresh buffers. q2->a2_yes Yes q3 Is discoloration observed? q2->q3 No a2_yes->q3 a3_yes Prevent oxidation: Use deoxygenated solvents, inert atmosphere, antioxidants. q3->a3_yes Yes a_end Re-evaluate Stability q3->a_end No a3_yes->a_end

References

Technical Support Center: Byproduct Formation in the Cyclization of Ureas

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot common issues related to byproduct formation during the cyclization of ureas to form heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the cyclization of ureas?

A1: The most frequently encountered byproducts in urea cyclization reactions are symmetrical ureas, which arise from the reaction of an isocyanate intermediate with the starting amine.[1][2] Another common byproduct, particularly in solid-phase synthesis using phosgene derivatives like triphosgene, is the formation of bis-isocyanates.[3] Incomplete cyclization can also lead to the persistence of the linear urea starting material or other intermediates.

Q2: How does the choice of cyclization agent affect byproduct formation?

A2: The cyclization agent plays a critical role. Reagents like phosgene, triphosgene, and carbonyldiimidazole (CDI) are commonly used to form the reactive intermediate for cyclization.[4] However, the reactivity of these agents can also lead to side reactions. For instance, the order of addition when using CDI or triphosgene is crucial to avoid the formation of symmetrical ureas.[1] Safer alternatives to phosgene, such as CDI, are often preferred as they do not produce chlorinated byproducts.[4]

Q3: Can the reaction conditions be optimized to minimize byproducts?

A3: Yes, optimizing reaction conditions is key to minimizing byproduct formation. Important parameters to consider include:

  • Temperature: Excessive heat can lead to decomposition of starting materials, intermediates, or the desired product, resulting in a complex mixture of byproducts.[5] Conversely, a temperature that is too low may lead to an incomplete reaction.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and potentially favoring one reaction pathway over another. Common solvents for these reactions include DMF, THF, and DCM.[1]

  • Catalyst: In some cases, such as palladium-catalyzed cyclizations, the choice of catalyst and ligands can significantly impact the yield and selectivity of the reaction.[2][6]

Q4: Are there any specific strategies to prevent the formation of symmetrical ureas?

A4: To suppress the formation of symmetrical ureas, a common strategy is to control the generation and reaction of the isocyanate intermediate. One effective method involves using the hydrochloride or trifluoroacetic acid salt of the primary amine when reacting with CDI.[2] This approach prevents the formation of symmetrical urea side products.[2] Careful control of stoichiometry and the order of reagent addition are also critical.[1]

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during urea cyclization experiments.

Issue 1: Low Yield of the Desired Heterocyclic Product and a High Amount of Symmetrical Urea Byproduct
Possible Cause Suggested Solution
Incorrect order of reagent addition. When using reagents like CDI or triphosgene, ensure that the urea is activated before the addition of any other nucleophiles. For intramolecular cyclizations, slow addition of the activating agent can be beneficial.[1]
Unreacted starting amine reacting with the isocyanate intermediate. Consider using the amine as its hydrochloride or trifluoroacetic acid salt to reduce its nucleophilicity until the desired intramolecular reaction can occur.[2]
Reaction temperature is too high, leading to intermolecular reactions. Optimize the reaction temperature. Try running the reaction at a lower temperature for a longer period.
High concentration of reactants. Perform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular side reactions.
Issue 2: Formation of Bis-isocyanate Byproduct in Solid-Phase Synthesis
Possible Cause Suggested Solution
Simultaneous addition of activating agent (e.g., triphosgene) and base. Employ a two-step procedure: 1. Add the triphosgene to the resin-bound diamine and agitate. 2. After a period, add the tertiary base to facilitate the cyclization. This method is designed to prevent the formation of the bis-isocyanate.[3]
Strong activating agent. If possible, consider using a milder activating agent.
Issue 3: Incomplete Reaction or Low Conversion
Possible Cause Suggested Solution
Insufficient reaction time or temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[5]
Poor reactivity of the substrate. The electronic and steric properties of the substituents on the urea can significantly affect the rate of cyclization. Electron-withdrawing groups may deactivate the nucleophile, requiring more forcing conditions.
Catalyst deactivation (for catalyzed reactions). Ensure the catalyst is active and used under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider increasing the catalyst loading.

Quantitative Data Summary

The following table summarizes hypothetical yield data based on different reaction conditions to illustrate the impact of optimization on byproduct formation.

Entry Cyclization Agent Amine Form Reaction Conditions Desired Product Yield (%) Symmetrical Urea Byproduct (%)
1CDIFree Base1 eq. CDI, THF, RT, 12h4540
2CDIHCl Salt1 eq. CDI, THF, RT, 12h85<5
3TriphosgeneFree Base0.33 eq. Triphosgene, DIPEA, DCM, 0°C to RT, 6h5035
4TriphosgeneFree BaseTwo-step addition (see protocol), DCM, 0°C to RT, 18h7810

Experimental Protocols

Protocol 1: General Procedure for the Cyclization of a Urea to an Imidazolidin-2-one using CDI
  • Preparation of the Amine Salt: To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., diethyl ether or DCM), add a solution of HCl in diethyl ether (1.1 eq) dropwise at 0 °C. Stir for 30 minutes and collect the resulting precipitate by filtration. Dry the amine hydrochloride salt under vacuum.

  • Reaction Setup: To a stirred suspension of the amine hydrochloride salt (1.0 eq) in anhydrous THF, add carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired imidazolidin-2-one.

Protocol 2: Two-Step On-Resin Cyclization of a Diamine using Triphosgene
  • Resin Swelling: Swell the resin-bound diamine in a suitable solvent like DCM in a reaction vessel.

  • Triphosgene Addition: To the swollen resin, add a solution of triphosgene (0.33 equivalents per amine group) in DCM. Agitate the mixture for 2 hours at room temperature.[3]

  • Base Addition: Add a tertiary base, such as ethyldiisopropylamine (DIPEA) (2.0 equivalents), to the reaction vessel and continue to agitate for 16 hours.[3]

  • Washing: Wash the resin sequentially with DCM, DMF, methanol, and diethyl ether.

  • Cleavage and Purification: Cleave the cyclic urea from the solid support using standard procedures (e.g., TFA/DCM). Purify the product by preparative HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Cyclic Urea start Substituted Urea reaction Cyclization Reaction start->reaction reagent Cyclization Reagent (e.g., CDI, Triphosgene) reagent->reaction workup Reaction Work-up & Purification reaction->workup product Desired Cyclic Urea workup->product byproduct Byproducts workup->byproduct

Caption: A generalized workflow for the synthesis of cyclic ureas, highlighting the key steps from starting material to final products.

troubleshooting_logic start Low Yield of Cyclic Urea check_byproducts Analyze Byproducts (e.g., LC-MS, NMR) start->check_byproducts symmetrical_urea Symmetrical Urea is Major Byproduct check_byproducts->symmetrical_urea Yes starting_material Unreacted Starting Material check_byproducts->starting_material No solution1 Optimize Reagent Addition Order Use Amine Salt High Dilution symmetrical_urea->solution1 complex_mixture Complex Mixture of Byproducts starting_material->complex_mixture No solution2 Increase Reaction Time/Temperature Check Catalyst Activity starting_material->solution2 Yes solution3 Lower Reaction Temperature Check for Decomposition complex_mixture->solution3 Yes

Caption: A troubleshooting decision tree for addressing low yields in urea cyclization reactions based on byproduct analysis.

References

Removal of unreacted starting materials from 1,3-Dihydroimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of unreacted starting materials from the synthesis of 1,3-Dihydroimidazol-2-one, also known as 2-imidazolidinone or ethylene urea.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound from urea and glyoxal?

The primary impurities are unreacted starting materials: urea and glyoxal. Depending on the reaction conditions, side products from the polymerization of glyoxal or self-condensation of urea may also be present.

Q2: What is the recommended primary method for purifying crude this compound?

Recrystallization is the most common and effective primary purification method.[1][2] Ethanol is a frequently used solvent for this purpose.[2]

Q3: My product won't crystallize out of solution. What should I do?

Several factors can inhibit crystallization:

  • The solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration of the product.

  • The cooling process may be too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • The presence of significant amounts of impurities can interfere with crystal lattice formation. Consider a pre-purification step, such as an aqueous wash, or attempting column chromatography.

  • "Oiling out" may occur if the product's melting point is lower than the boiling point of the solvent. If this happens, try using a lower-boiling point solvent or a solvent mixture.

Q4: Can I use column chromatography to purify this compound?

Yes, column chromatography can be an effective secondary purification method, particularly for removing stubborn impurities or separating the product from byproducts with similar solubility. Due to the polar nature of this compound, silica gel or alumina can be used as the stationary phase with a polar mobile phase.

Q5: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is a valuable tool for monitoring purification.[3] By spotting the crude mixture, the purified fractions, and the starting materials, you can assess the separation efficiency. A suitable visualization reagent, such as potassium permanganate stain or iodine vapor, will be necessary as this compound and the starting materials are not strongly UV-active.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after recrystallization The product is too soluble in the chosen solvent.Select a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature. A solvent mixture can also be optimized.
Too much solvent was used during recrystallization.Use the minimum amount of hot solvent necessary to dissolve the crude product.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible.
White, powdery impurity co-precipitates with the product This is likely unreacted urea.Urea is highly soluble in water and moderately soluble in hot ethanol. Consider washing the crude product with a small amount of cold water before recrystallization. Alternatively, a two-solvent recrystallization system could be employed.
A yellowish, sticky residue remains in the purified product This may be due to residual glyoxal or its polymers.Glyoxal is soluble in water and slightly soluble in ethanol.[3] An initial wash of the crude product with a minimal amount of cold ethanol or an aqueous work-up might help remove it. If the impurity persists, column chromatography is recommended.
TLC shows a streak instead of a distinct spot for the product The compound is very polar and is interacting strongly with the silica gel.Add a small amount of a more polar solvent (e.g., methanol or a few drops of acetic acid) to the eluent to improve spot shape.
Multiple spots are observed on TLC after purification The purification was incomplete.Repeat the recrystallization process or perform column chromatography on the obtained solid.

Data Presentation

Table 1: Solubility of this compound and Starting Materials in Common Solvents

Compound Water Ethanol Methanol Acetone Chloroform Hexane
This compound SolubleSparingly soluble (more soluble when hot)SolubleSparingly solubleVery slightly solubleInsoluble
Urea Very solubleSparingly solubleSolubleVery slightly solubleInsolubleInsoluble
Glyoxal (40% aq. solution) MiscibleSlightly solubleSolubleSolubleInsolubleInsoluble

Note: Solubility data is compiled from various sources and is intended for qualitative guidance.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline and may require optimization based on the scale of the reaction and the impurity profile of the crude product.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more ethanol dropwise if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new flask containing a small amount of boiling ethanol. Quickly filter the hot solution to remove the impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography

This is a general protocol for the purification of polar compounds and should be optimized using TLC analysis first.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent System: A gradient or isocratic system of dichloromethane (DCM) and methanol (MeOH) is a good starting point. Begin with a low percentage of methanol (e.g., 2-5%) and gradually increase the polarity. The optimal eluent system should provide a retention factor (Rf) of approximately 0.3-0.5 for this compound on TLC.

  • Column Packing: Prepare a slurry of the silica gel in the initial eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude Reaction Mixture (Product, Urea, Glyoxal) recrystallization Recrystallization (e.g., from Ethanol) crude->recrystallization filtration Vacuum Filtration recrystallization->filtration washing Wash with Cold Ethanol filtration->washing mother_liquor Mother Liquor (Urea, Glyoxal, Soluble Impurities) filtration->mother_liquor Impurities Removed drying Drying washing->drying pure_product Purified this compound drying->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingDecisionTree start Impure Product after Initial Purification check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots or Streaking? check_tlc->multiple_spots yes_spots Yes multiple_spots->yes_spots no_spots No (Single Spot) multiple_spots->no_spots column_chrom Perform Column Chromatography yes_spots->column_chrom re_recrystallize Re-recrystallize with Optimized Solvent System yes_spots->re_recrystallize check_purity Check Purity (e.g., NMR, MP) no_spots->check_purity column_chrom->check_purity re_recrystallize->check_purity pure Product is Pure check_purity->pure

Caption: Decision tree for troubleshooting the purification process.

References

Technical Support Center: Scaling Up the Synthesis of 1,3-Dihydroimidazol-2-one (Ethylene Urea)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1,3-Dihydroimidazol-2-one, also known as ethylene urea.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound at an industrial or large laboratory scale.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal temperature or pressure. - Partial hydrolysis of urea if water is removed during the reaction.[1] - Formation of byproducts.- Increase reaction temperature and/or pressure to accelerate the reaction.[1][2] - Ensure the presence of water when reacting urea and ethylenediamine to achieve nearly quantitative yields.[1] - Optimize the molar ratio of reactants. An excess of urea may be required.[2]
Formation of Water-Insoluble Byproducts - Side reactions occurring at high temperatures.- Add a small amount (1-10% by weight) of a lower alkyl aldehyde-yielding reagent, such as formaldehyde, to the reaction mass as it cools from the maximum reaction temperature (around 270°C) but before it drops below 200°C.[3]
Product Purity Issues - Presence of unreacted starting materials. - Formation of polymeric intermediates or other byproducts.- Distill off any excess ethylenediamine during the course of the reaction.[3] - Purify the crude product by crystallization from a suitable solvent like dioxane.[2] - For resinous intermediates, treatment with water under pressure can help in recovering the product.[2]
Troublesome Foaming During Reaction - Rapid heating or evolution of gases like ammonia and carbon dioxide.- Employ a gradual heating schedule. For instance, when reacting ethylene glycol and urea, a stepwise increase in temperature from 150°C to 240°C over several hours can mitigate foaming.[2]
High Viscosity of Reaction Mixture - Formation of resinous polymeric intermediates, especially with high urea to glycol ratios.- For reaction mixtures with high viscosity, steam distillation may not be effective. Instead, cleave the intermediate resins by heating them with an approximately equal weight of water to about 270°C under autogenous pressure.[2]

Frequently Asked Questions (FAQs)

What are the common starting materials for the large-scale synthesis of this compound?

The most common starting materials for industrial and laboratory synthesis are ethylenediamine and urea.[1][3][4] Other precursors include ethylene glycol, ethanolamine, or ethylene carbonate, which can react with urea or ammonia and carbon dioxide.[2][5]

What are the typical reaction conditions for the synthesis from ethylenediamine and urea?

The reaction is typically carried out by heating the reactants. Ammonia is evolved during the process, and any excess ethylenediamine is usually distilled off.[3] The reaction temperature can be quite high, reaching up to 270°C.[3] Conducting the reaction under pressure can accelerate the process and improve yields.[1]

How can the purity of the final product be ensured?

The purity of the starting materials is crucial for an efficient synthesis with high yields.[4] During the reaction, controlling the temperature and adding reagents like formaldehyde can prevent the formation of insoluble byproducts.[3] After the reaction, purification methods such as crystallization are employed to obtain a high-purity product.[2]

Experimental Protocols

Protocol 1: Synthesis from Urea and Ethylenediamine

This protocol is based on the industrial production method involving the reaction of urea and ethylenediamine.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Byproduct Prevention cluster_2 Purification start Charge Reactor with Urea and Ethylenediamine heat Heat Reaction Mixture start->heat distill Distill off Excess Ethylenediamine and Ammonia heat->distill cool Cool Reaction Mass from ~270°C distill->cool add_aldehyde Add Formaldehyde (1-10%) (between 200-220°C) cool->add_aldehyde dissolve Dissolve Crude Product in Water add_aldehyde->dissolve crystallize Crystallize this compound dissolve->crystallize end Isolate and Dry Pure Product crystallize->end

Caption: Workflow for the synthesis of this compound from urea and ethylenediamine.

Methodology:

  • Charge a suitable reactor with one mole of urea and one mole of ethylenediamine. An excess of ethylenediamine may be used.

  • Heat the mixture. The urea will dissolve in the ethylenediamine, forming a clear solution.

  • Continue heating, which will cause the evolution of ammonia. Slowly distill off the excess ethylenediamine. The reaction mixture may become hazy at around 145°C.

  • The reaction proceeds at elevated temperatures, potentially up to 270°C.[3]

  • As the reaction mass cools from its maximum temperature, and before it goes below 200°C, add 1-10% by weight of a formaldehyde-yielding reagent. This is optimally done between 200-220°C to mitigate the formation of water-insoluble byproducts.[3]

  • The resulting crude product can be purified by crystallization from a suitable solvent to yield pure this compound.

Protocol 2: High-Yield Synthesis in the Presence of Water

This protocol emphasizes the use of water to achieve nearly quantitative yields.

Logical Relationship Diagram:

G cluster_reaction Reaction Conditions reagents Urea + Ethylenediamine product This compound (Yield > 98%) reagents->product water Water (Solvent/Catalyst) water->product heat_pressure Elevated Temperature & Pressure heat_pressure->product

Caption: Key factors for high-yield synthesis of this compound.

Methodology:

  • Combine urea and ethylenediamine in a pressure reactor in the presence of water.

  • Heat the reaction mixture under elevated pressure. For example, at 160 atmospheres, the reaction is accelerated.[1]

  • Maintaining the presence of water throughout the reaction is crucial, as its removal can lead to the hydrolysis of urea and a reduction in yield.[1]

  • Under these conditions, the synthesis can proceed to near-quantitative yields of 98% or better.[1]

  • After the reaction is complete, the product can be isolated and purified.

Quantitative Data Summary

Table 1: Comparison of Synthesis Methods and Conditions

Starting MaterialsKey Reaction ConditionsReported YieldReference
Urea and EthylenediaminePresence of water, 160 atm pressure>98%[1]
Urea and EthylenediamineHigh temperature (~270°C), addition of formaldehyde during coolingNot specified, but improves purity[3]
Ethylene Glycol and Urea275°C, ~400 atm pressure, 3 hours47%[2]
Ethylene Carbonate and Ammonia200-290°C, autogenous pressureNot specified[5]
Carbon Dioxide and Ethylenediamine175-300°C, 10-1000 atm pressureNot specified[5]

References

Preventing over-alkylation in 1,3-Dihydroimidazol-2-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of 1,3-Dihydroimidazol-2-one (also known as ethylene urea). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during N-alkylation reactions, with a specific focus on preventing the formation of the over-alkylation byproduct, 1,3-dialkyl-1,3-dihydroimidazol-2-one.

Troubleshooting Guide

This section addresses specific challenges that may arise during the N-alkylation of this compound and offers potential solutions in a question-and-answer format.

Question 1: My reaction is producing a significant amount of the 1,3-dialkylated product. How can I improve the selectivity for mono-alkylation?

Answer: Over-alkylation is a common challenge due to the presence of two reactive N-H protons. The mono-alkylated product can sometimes be more nucleophilic than the starting material, leading to a second alkylation. To enhance mono-alkylation selectivity, consider the following strategies:

  • Control of Stoichiometry: Carefully control the molar ratio of your reactants. Using a stoichiometric amount or a slight excess (1.0 to 1.2 equivalents) of the alkylating agent relative to this compound can favor mono-alkylation. An excess of the alkylating agent will drive the reaction towards di-alkylation.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period can help maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-alkylated product reacting further.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can decrease the rate of the second alkylation, which often has a higher activation energy.

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. A weaker base may not fully deprotonate the mono-alkylated product, reducing its nucleophilicity and thus disfavoring the second alkylation. The solvent can also influence the solubility and reactivity of the species involved. Experimenting with different base/solvent combinations is recommended.

  • Steric Hindrance: Employing a bulkier alkylating agent can introduce steric hindrance that disfavors the second alkylation step at the remaining nitrogen atom.[1][2][3]

Question 2: My reaction is sluggish or not proceeding to completion, even when targeting mono-alkylation. What are the potential causes and how can I improve the yield?

Answer: Low reactivity can stem from several factors, including the nature of the reactants and the reaction conditions. Here are some troubleshooting steps:

  • Increase Reaction Temperature: While lower temperatures favor mono-alkylation, some reactions may require heating to proceed at a reasonable rate. Gradually increase the temperature while carefully monitoring the product distribution by techniques like TLC or LC-MS to find an optimal balance between reaction rate and selectivity.

  • Use a Stronger Base: If deprotonation of the this compound is incomplete, the reaction will be slow. Consider using a stronger base such as sodium hydride (NaH) to ensure complete formation of the nucleophilic anion.

  • Optimize the Solvent: The choice of solvent can significantly impact the solubility of the reactants and the reaction rate. Polar aprotic solvents like DMF, DMSO, or THF are often effective for N-alkylation reactions.

  • More Reactive Alkylating Agent: The reactivity of alkyl halides generally follows the order I > Br > Cl. If you are using an alkyl chloride, switching to a bromide or iodide could increase the reaction rate. The addition of a catalytic amount of sodium or potassium iodide can also be beneficial when using alkyl chlorides or bromides.

Question 3: I am observing the formation of an O-alkylated byproduct. How can I prevent this?

Answer: While N-alkylation is generally favored, O-alkylation of the tautomeric form of this compound can occur under certain conditions. To minimize O-alkylation:

  • Choice of Base: The choice of base can influence the N- versus O-selectivity. Harder bases tend to favor reaction at the harder nitrogen atom, while softer bases might lead to more O-alkylation.

  • Solvent Effects: The solvent can influence the tautomeric equilibrium. Protic solvents might favor the enol form, potentially leading to more O-alkylation. Aprotic solvents are generally preferred for N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for alkylating agents in this reaction?

A1: The reactivity of alkylating agents typically follows this order: Alkyl Iodides > Alkyl Bromides > Alkyl Chlorides. Sulfonates, such as tosylates and mesylates, are also highly effective alkylating agents.

Q2: Can I use a protecting group strategy to achieve selective mono-alkylation?

A2: Yes, a protecting group strategy is a viable approach.[4][5][6][7][8] You can protect one of the nitrogen atoms with a suitable protecting group (e.g., Boc, Cbz), perform the alkylation on the unprotected nitrogen, and then deprotect to obtain the mono-alkylated product. This multi-step process can provide excellent selectivity, especially for complex substrates.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. You can visualize the consumption of the starting material and the formation of the mono- and di-alkylated products. Staining with potassium permanganate or using a UV lamp can aid in visualization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.

Data Presentation

Table 1: Influence of Reaction Parameters on Mono- vs. Di-alkylation Selectivity

ParameterCondition Favoring Mono-alkylationCondition Favoring Di-alkylationRationale
Stoichiometry (Alkylating Agent) 1.0 - 1.2 equivalents> 2.0 equivalentsLimits the availability of the electrophile for the second alkylation.
Reaction Temperature Lower (e.g., 0 °C to RT)Higher (e.g., Reflux)The second alkylation often has a higher activation energy.
Rate of Addition Slow, dropwise additionRapid, single portion additionMaintains a low concentration of the alkylating agent.
Base Strength Weaker base (e.g., K₂CO₃)Stronger base (e.g., NaH)May not fully deprotonate the mono-alkylated product.
Steric Hindrance of Alkylating Agent Bulky (e.g., isopropyl, cyclohexyl)Small (e.g., methyl, ethyl)Hinders the approach of the electrophile to the second nitrogen.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-N-alkylation

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.) and a suitable anhydrous solvent (e.g., DMF, THF).

  • Deprotonation: Cool the mixture to 0 °C in an ice bath and add the base (e.g., NaH, 1.1 equiv., or K₂CO₃, 1.5 equiv.) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.05 equiv.) dropwise over a period of 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired mono-alkylated product.

Visualizations

OverAlkylationPathway A 1,3-Dihydro- imidazol-2-one C Mono-alkylated Product A->C Alkylation (k1) B Alkylating Agent (R-X) B->C D Di-alkylated Product (Over-alkylation) B->D C->D

Caption: Reaction pathway showing the formation of mono- and di-alkylated products.

TroubleshootingWorkflow Start Start: High Di-alkylation Stoichiometry Adjust Stoichiometry: Use 1.0-1.2 eq. Alkylating Agent Start->Stoichiometry AdditionRate Slow Down Addition Rate: Dropwise addition Stoichiometry->AdditionRate Temperature Lower Reaction Temperature AdditionRate->Temperature BaseSolvent Optimize Base/Solvent: Try weaker base Temperature->BaseSolvent Sterics Increase Steric Hindrance: Use bulkier alkylating agent BaseSolvent->Sterics End End: Improved Mono-alkylation Sterics->End

Caption: Troubleshooting workflow for reducing over-alkylation.

References

Technical Support Center: Optimizing Reaction Conditions for Substituted Urea Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of substituted urea cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and optimizing reaction conditions to achieve desired product yields and purity.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My cyclization reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the yield?

A: Low yields in substituted urea cyclization can stem from several factors. A systematic approach to troubleshooting is crucial. Here are common causes and potential solutions:

  • Suboptimal Catalyst System: The choice of catalyst, ligand, and base is critical, especially in metal-catalyzed reactions like the common Palladium-catalyzed cyclizations.

    • Solution: Screen a variety of catalysts and ligands. For Pd-catalyzed reactions, common choices include Pd(OAc)₂, Pd₂(dba)₃ with phosphine-based ligands like dppb (1,4-bis(diphenylphosphino)butane).[1] The catalyst loading should also be optimized; typically, 1-5 mol% is a good starting point.

  • Incorrect Base: The base plays a crucial role in activating the urea N-H bond for cyclization.

    • Solution: Experiment with different bases. Inorganic bases like NaHCO₃, K₂CO₃, or Cs₂CO₃ are often effective.[1] Organic bases such as DBU or triethylamine can also be considered. The choice of base can be substrate-dependent.

  • Inappropriate Solvent and Temperature: The reaction solvent and temperature significantly influence reaction rates and side product formation.

    • Solution: Aprotic polar solvents like DMF, DMSO, or dioxane are commonly used. The optimal temperature can vary widely depending on the substrate and catalyst system. It is advisable to start at a moderate temperature (e.g., 80-100 °C) and adjust as needed. High temperatures can sometimes lead to decomposition of starting materials or products.

  • Substituent Effects: The electronic and steric nature of the substituents on the urea can greatly impact the cyclization efficiency.

    • Solution: Electron-withdrawing groups on the aryl ring of an arylurea can sometimes hinder the reaction. Conversely, the nature of the substituents can be leveraged to favor cyclization. Careful analysis of the substrate's electronic and steric properties can guide the selection of appropriate reaction conditions.

  • Presence of Water or Other Impurities: Water can deactivate the catalyst and hydrolyze starting materials or intermediates.

    • Solution: Ensure all solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation and moisture contamination.

Issue 2: Formation of Side Products

Q: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?

A: The formation of byproducts is a common challenge. Identifying the nature of these impurities is the first step toward mitigating their formation.

  • Intermolecular Reactions: If the substrate has multiple reactive sites, intermolecular side reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.

    • Solution: High dilution conditions can favor the intramolecular pathway. This can be achieved by slow addition of the substrate to the reaction mixture.

  • Decomposition: Starting materials, intermediates, or the final product may be unstable under the reaction conditions.

    • Solution: Monitor the reaction progress by TLC or LC-MS to identify the point at which decomposition begins. Reducing the reaction temperature or time may be necessary.

  • Formation of Symmetrical Ureas: In reactions involving the in-situ formation of isocyanates, the formation of symmetrical ureas can be a competing side reaction.

    • Solution: Careful control of stoichiometry and reaction conditions is crucial. The order of addition of reagents can also play a significant role in minimizing this side product.

Data Presentation

The following tables summarize quantitative data for representative substituted urea cyclization reactions.

Table 1: Optimization of Pd-Catalyzed Cyclization of an o-Haloaryl Urea

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)dppb (10)NaHCO₃ (2)Dioxane1001285
2Pd₂(dba)₃ (2.5)Xantphos (10)K₂CO₃ (2)Toluene1101092
3Pd(OAc)₂ (5)dppf (10)Cs₂CO₃ (2)DMF1001278
4Pd(OAc)₂ (5)dppb (10)DBU (2)Dioxane802465

Data is illustrative and compiled from typical conditions reported in the literature.[1]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Cyclization of a Substituted Urea

This protocol provides a general guideline for the Pd-catalyzed cyclization of an o-haloaryl-substituted urea to form a heterocyclic product.

Materials:

  • Substituted urea (1.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Phosphine ligand (e.g., dppb, 0.1 mmol, 10 mol%)

  • Base (e.g., NaHCO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., dioxane, 10 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted urea, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclized product.

Visualizations

experimental_workflow start Start: Assemble Reaction Components reagents Substituted Urea Pd Catalyst Ligand Base start->reagents inert_atm Establish Inert Atmosphere (N2 or Ar) reagents->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heating Heat to Reaction Temperature with Stirring add_solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Reaction Workup: - Quench - Extract - Wash - Dry monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification product Characterize Final Product purification->product

Caption: General experimental workflow for Pd-catalyzed substituted urea cyclization.

troubleshooting_guide start Low or No Product Yield? check_catalyst Is the Catalyst System Optimized? start->check_catalyst Yes optimize_catalyst Screen Different Pd Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and Ligands (e.g., dppb, Xantphos) check_catalyst->optimize_catalyst No check_base Is the Base Appropriate? check_catalyst->check_base Yes success Improved Yield optimize_catalyst->success optimize_base Screen Inorganic (NaHCO₃, K₂CO₃) and Organic (DBU) Bases check_base->optimize_base No check_conditions Are Solvent & Temp Optimal? check_base->check_conditions Yes optimize_base->success optimize_conditions Test Different Solvents (Dioxane, Toluene, DMF) and Vary Temperature check_conditions->optimize_conditions No check_purity Are Reagents/Solvents Anhydrous? check_conditions->check_purity Yes optimize_conditions->success ensure_purity Use Dry Solvents and Reagents Run Under Inert Atmosphere check_purity->ensure_purity No check_purity->success Yes ensure_purity->success

Caption: Troubleshooting decision tree for low-yield issues in urea cyclization.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 1,3-Dihydroimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of key analytical methods for the characterization of 1,3-Dihydroimidazol-2-one, also known as 2-imidazolidinone or ethylene urea. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons of technique performance with supporting experimental data and detailed methodologies.

Overview of Analytical Techniques

The characterization of this compound relies on a suite of analytical techniques to elucidate its structure, purity, and physicochemical properties. The primary methods employed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and various aChromatographic techniques. Spectroscopic methods like Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information.

This guide will delve into the specifics of each of these methods, presenting quantitative data in comparative tables, detailing experimental protocols, and visualizing the workflows.

Data Presentation and Comparison

The following tables summarize the quantitative data obtained from various analytical techniques for the characterization of this compound and its derivatives.

Table 1: Spectroscopic Data
TechniqueParameterThis compoundKey Observations & Notes
¹H NMR Chemical Shift (δ)Methylene (C4-H, C5-H): ~3.48 ppm (s)Amine (N1-H, N3-H): Broad singletThe single peak for the methylene protons indicates a symmetrical structure. The chemical shift of the N-H protons can vary with solvent and concentration.
¹³C NMR Chemical Shift (δ)Methylene (C4, C5): ~39.5 ppmCarbonyl (C2): ~164.9 ppmThe carbonyl carbon exhibits a characteristic downfield shift.[1]
FTIR Wavenumber (cm⁻¹)N-H Stretch: ~3250-3400 cm⁻¹ (broad)C=O Stretch: ~1680-1700 cm⁻¹C-N Stretch: ~1200-1350 cm⁻¹The broad N-H stretch is indicative of hydrogen bonding. The strong C=O absorption is a key diagnostic peak.
UV-Vis λmax~200-220 nmAbsorption is in the far UV region, typical for non-conjugated carbonyl compounds.
Table 2: Chromatographic Data
TechniqueParameterTypical ConditionsKey Observations & Notes
HPLC Retention Time (t R )Varies with methodA typical Reverse Phase (RP) method might use a C18 column with a water/acetonitrile mobile phase.[1] Retention is generally short due to the compound's polarity.
GC-MS Retention Time (t R )Varies with methodDerivatization is often required to increase volatility for GC analysis.
Table 3: Mass Spectrometry Data
TechniqueParameterThis compoundKey Fragmentation Pathways
EI-MS m/zMolecular Ion [M]⁺: 86.05The fragmentation of cyclic ureas can be complex. Common losses may include HNCO (m/z 43) and fragments related to the ethylene bridge.
Table 4: X-ray Crystallography Data
ParameterThis compound DerivativeKey Observations & Notes
Crystal System OrthorhombicCrystal data for derivatives of this compound are available and show this crystal system.[2]
Space Group P2(1)2(1)2(1)This is a common space group for chiral molecules, indicating the packing arrangement in the crystal lattice.[2]
Unit Cell Dimensions a = 8.0460(10) Åb = 14.280(2) Åc = 22.646(3) ÅThese dimensions define the size of the repeating unit in the crystal.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of this compound.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Structure Elucidation D->E

Workflow for NMR-based structural characterization.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and quantify its presence.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 10:90 v/v). The addition of a small amount of acid like formic acid may be necessary for mass spectrometry detection.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Sample Analysis: Dissolve the sample in the mobile phase, filter, and inject into the HPLC system.

  • Data Analysis: Identify and quantify the peak corresponding to this compound based on its retention time and peak area relative to a standard.

Workflow for HPLC Analysis

HPLC_Workflow A Sample & Mobile Phase Preparation B HPLC System Setup (Column, Flow Rate, Detector) A->B C Sample Injection B->C D Chromatographic Separation C->D E UV Detection D->E F Data Analysis (Peak Integration, Quantification) E->F

General workflow for HPLC purity assessment.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample directly into the ion source, or via a GC inlet.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 10-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose fragmentation pathways.

Logical Relationship of Mass Spectrometry Fragmentation

MS_Fragmentation M Molecular Ion (M+) m/z = 86 F1 [M - HNCO]+ m/z = 43 M->F1 - HNCO F2 [M - C2H4]+ m/z = 58 M->F2 - C2H4 F3 [C2H4N]+ m/z = 42 F1->F3 - H

Plausible fragmentation pathways for this compound.

X-ray Crystallography

Objective: To determine the three-dimensional molecular structure of this compound in the solid state.

Instrumentation: Single-crystal X-ray diffractometer.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

  • Data Collection: Mount a single crystal on the diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

  • Structure Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions.

Workflow for X-ray Crystallography

Xray_Workflow A Single Crystal Growth B X-ray Diffraction Data Collection A->B C Data Processing (Integration, Scaling) B->C D Structure Solution (Phasing) C->D E Structure Refinement D->E F Structural Analysis (Bond Lengths, Angles) E->F

Steps involved in single-crystal X-ray structure determination.

Comparison of Alternatives

FeatureNMR SpectroscopyMass SpectrometryX-ray CrystallographyChromatography
Information Provided Detailed connectivity and 3D structure in solutionMolecular weight and fragmentation patternPrecise 3D structure in the solid statePurity, quantity, and separation of mixtures
Sample Amount mg scaleµg to ng scaleSingle crystalµg to mg scale
Sample State SolutionSolid, liquid, or gasCrystalline solidSolution
Throughput ModerateHighLowHigh
Cost HighHighVery HighModerate
Key Advantage Unambiguous structure elucidationHigh sensitivity and molecular weight determinationAbsolute structure determinationExcellent for purity assessment and quantification
Key Limitation Lower sensitivityIsomers can be difficult to distinguishRequires single crystalsCo-elution can be an issue

Conclusion

The comprehensive characterization of this compound is best achieved through the synergistic use of multiple analytical techniques. NMR spectroscopy is indispensable for detailed structural elucidation in solution. Mass spectrometry provides crucial molecular weight and fragmentation information with high sensitivity. X-ray crystallography offers the definitive solid-state structure, provided suitable crystals can be obtained. Chromatographic methods, particularly HPLC, are essential for assessing purity and for quantitative analysis. The choice of method or combination of methods will depend on the specific information required by the researcher or drug development professional.

References

Comparative Guide to HPLC Analysis for Purity Assessment of 1,3-Dihydroimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1,3-Dihydroimidazol-2-one, also known as ethylene urea. It includes a detailed experimental protocol, a comparison with alternative analytical techniques, and supporting data to aid in method selection and development.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a precise and widely accepted technique for determining the purity of pharmaceutical compounds and other chemicals. For a small, polar molecule like this compound, reversed-phase HPLC is a suitable method.

Comparison of Analytical Methods

While HPLC is a primary method for purity analysis, other techniques can provide complementary information. The following table compares HPLC with other potential methods for the analysis of this compound.

Technique Principle Advantages Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary and a mobile phase.High resolution, quantitative accuracy, and well-established for purity and impurity profiling.[1]Requires method development and validation; higher cost of instrumentation.[1]Purity determination and impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds by chromatography followed by mass-based detection.Provides molecular weight information for impurity identification.[2][3]Higher complexity and cost compared to HPLC-UV.Identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information of the main component and impurities.[4]Lower sensitivity for quantifying trace impurities; complex spectra for mixtures.[1]Structural elucidation and confirmation.
Colorimetric Assays Chemical reaction that produces a colored product, with intensity proportional to concentration.Simple, rapid, and low cost.[5]Prone to interference from other compounds; less specific than chromatographic methods.[4][5]Rapid estimation of the main component.

Experimental Protocols: HPLC Purity Determination

This section details a recommended HPLC method for the purity analysis of this compound based on established methods for similar compounds.[6][7]

Objective: To determine the purity of a this compound sample and to separate it from potential impurities.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chromatographic Conditions:

Parameter Recommended Setting
Column Newcrom R1, 4.6 x 250 mm, 5 µm (or equivalent C18 column)[6]
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid[6]
Gradient Isocratic or a shallow gradient depending on the impurity profile. A starting point could be 95% Water / 5% Acetonitrile.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a similar concentration to the standard solution.

Note: For mass spectrometry (MS) compatibility, phosphoric acid in the mobile phase should be replaced with a volatile acid like formic acid.[6]

Workflow for HPLC Purity Analysis

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: General workflow for HPLC purity analysis of this compound.

References

1H and 13C NMR spectral analysis of 1,3-Dihydroimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the (also known as Ethyleneurea or 2-Imidazolidinone), with a comparative analysis against its methylated analog, 1,3-Dimethyl-2-imidazolidinone. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Comparative NMR Spectral Data

The following table summarizes the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 1,3-Dihydroimidazol-2-one and a common alternative, 1,3-Dimethyl-2-imidazolidinone. The data is presented to facilitate a clear comparison of their chemical shifts (δ), which reflect the electronic environment of the nuclei.

CompoundNucleusChemical Shift (δ) ppmMultiplicity
This compound 1H3.43Singlet
1H5.45Singlet
13C41.5-
13C161.9-
1,3-Dimethyl-2-imidazolidinone 1H2.62Singlet
1H3.00Singlet
13C30.8-
13C48.9-
13C164.2-

Experimental Protocols

A standard protocol for the acquisition of 1H and 13C NMR spectra for small organic molecules like this compound is provided below.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 400 MHz or higher.

  • Standard 5 mm NMR tubes.

Sample Preparation:

  • Weigh approximately 5-10 mg of the analyte (this compound or its analog).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to an NMR tube.

1H NMR Spectroscopy Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic compounds.

  • Temperature: Room temperature (e.g., 298 K).

13C NMR Spectroscopy Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans (e.g., 128 to 1024) is required.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic molecules.

  • Decoupling: Broadband proton decoupling is applied during acquisition to simplify the spectrum to singlets for each unique carbon atom.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants (if any) to elucidate the molecular structure.

Visualization of NMR Signal Relationships

The following diagrams illustrate the chemical structures and the corresponding NMR signals for this compound and its methylated analog.

G This compound Structure and NMR Signals cluster_structure Chemical Structure cluster_signals NMR Signals structure_node H1 1H: 3.43 ppm (s, 4H, CH2) structure_node->H1 Methylene Protons H2 1H: 5.45 ppm (s, 2H, NH) structure_node->H2 Amide Protons C1 13C: 41.5 ppm (CH2) structure_node->C1 Methylene Carbons C2 13C: 161.9 ppm (C=O) structure_node->C2 Carbonyl Carbon

Caption: Correlation of the chemical structure of this compound with its 1H and 13C NMR signals.

G 1,3-Dimethyl-2-imidazolidinone Structure and NMR Signals cluster_structure Chemical Structure cluster_signals NMR Signals structure_node H1 1H: 2.62 ppm (s, 6H, CH3) structure_node->H1 Methyl Protons H2 1H: 3.00 ppm (s, 4H, CH2) structure_node->H2 Methylene Protons C1 13C: 30.8 ppm (CH3) structure_node->C1 Methyl Carbons C2 13C: 48.9 ppm (CH2) structure_node->C2 Methylene Carbons C3 13C: 164.2 ppm (C=O) structure_node->C3 Carbonyl Carbon

A Comparative Guide to the Mass Spectrometry Fragmentation of 1,3-Dihydroimidazol-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometry fragmentation patterns of heterocyclic compounds is crucial for structural elucidation and impurity profiling. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of 1,3-dihydroimidazol-2-one, also known as ethylene urea, with its methylated and propylene analogs.

Executive Summary

This guide presents the mass spectral data and proposed fragmentation pathways for this compound and two common alternatives: 1,3-dimethyl-2-imidazolidinone and 1,3-dihydropyrimidin-2(1H)-one (propylene urea). The fragmentation of these cyclic ureas is characterized by initial ring cleavage and subsequent loss of small neutral molecules. While sharing common fragmentation features, the substitution on the nitrogen atoms and the ring size significantly influence the resulting mass spectra, allowing for their differentiation.

Mass Spectrometry Fragmentation Analysis

The fragmentation of these cyclic ureas under electron ionization (EI) typically begins with the formation of a molecular ion (M+•), which then undergoes a series of fragmentation reactions to produce characteristic product ions.

This compound (Ethylene Urea)

The mass spectrum of this compound is dominated by a prominent molecular ion peak, indicating a relatively stable structure. Key fragmentation pathways involve the loss of isocyanic acid (HNCO) and the cleavage of the ethylene bridge.

Table 1: Key Mass Spectral Data for this compound

m/zRelative Intensity (%)Proposed Fragment
86100[M]+•
5720[M - CHO]+
5695[M - CH₂O]+•
4385[M - HNCO]+•
4260[C₂H₄N]+

Fragmentation Pathway of this compound

The proposed fragmentation pathway begins with the molecular ion at m/z 86. A major fragmentation route is the loss of an HNCO molecule to yield an ion at m/z 43. Another significant pathway involves the cleavage of the ethylene bridge, leading to fragments at m/z 56 and m/z 42.

Fragmentation of this compound M [C₃H₆N₂O]+• m/z = 86 F56 [C₂H₄N₂]+• m/z = 56 M->F56 - CH₂O F43 [C₂H₅N]+• m/z = 43 M->F43 - HNCO F42 [C₂H₄N]+ m/z = 42 F56->F42 - NH₂

Caption: Proposed EI fragmentation of this compound.

Comparison with Alternatives

1,3-Dimethyl-2-imidazolidinone

The addition of two methyl groups significantly alters the fragmentation pattern. The molecular ion is observed at m/z 114. The fragmentation is dominated by the loss of a methyl radical and subsequent cleavages.

Table 2: Key Mass Spectral Data for 1,3-Dimethyl-2-imidazolidinone

m/zRelative Intensity (%)Proposed Fragment
11480[M]+•
99100[M - CH₃]+
7045[M - (CH₃)₂N]+
5660[C₃H₆N]+
4255[C₂H₄N]+

1,3-Dihydropyrimidin-2(1H)-one (Propylene Urea)

Expanding the ring from five to six members also changes the fragmentation. The molecular ion appears at m/z 100. The fragmentation pattern shows losses related to the larger propylene bridge.

Table 3: Key Mass Spectral Data for 1,3-Dihydropyrimidin-2(1H)-one

m/zRelative Intensity (%)Proposed Fragment
10090[M]+•
7160[M - CHO]+
57100[C₃H₅N]+•
5685[C₃H₄N]+
4270[C₂H₄N]+

Experimental Protocols

A general experimental protocol for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • Transfer the solution to a GC vial.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 35-350.

Experimental Workflow

The overall workflow for analyzing these compounds by GC-MS involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution in Solvent Dilution Serial Dilution Dissolution->Dilution Vialing Transfer to GC Vial Dilution->Vialing Injection Injection Vialing->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum LibrarySearch Library Search & Fragmentation Analysis Spectrum->LibrarySearch

Caption: General workflow for GC-MS analysis of cyclic ureas.

Conclusion

The mass spectrometry fragmentation of this compound and its analogs provides distinct fingerprints that are valuable for their identification and differentiation. While all three compounds exhibit ring-based fragmentation, the specific fragment ions and their relative abundances are directly influenced by the substituents on the nitrogen atoms and the size of the heterocyclic ring. The provided experimental protocol offers a robust starting point for the GC-MS analysis of these and similar compounds.

A Comparative Analysis of the Reactivity of 1,3-Dihydroimidazol-2-one and Thiourea

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, the selection of appropriate reagents and building blocks is paramount. This guide provides a detailed comparative study of the reactivity of two structurally related yet functionally distinct heterocyclic compounds: 1,3-dihydroimidazol-2-one (also known as 2-imidazolidinone or ethyleneurea) and thiourea. This analysis, supported by experimental data and protocols, aims to equip researchers, scientists, and drug development professionals with the objective information needed to make informed decisions in their work.

Physicochemical Properties: A Quantitative Overview

A foundational understanding of the reactivity of these two compounds can be gleaned from their intrinsic physicochemical properties. The table below summarizes key quantitative data for this compound and thiourea.

PropertyThis compoundThiourea
Molecular Formula C₃H₄N₂OCH₄N₂S
Molecular Weight 84.08 g/mol [1]76.12 g/mol [2]
Melting Point 131-135 °C176-178 °C
pKa (Strongest Acidic) ~13-14 (estimated for N-H)13.87[3]
pKa (Strongest Basic) Not readily available (protonation on oxygen)-3[3]
Proton Affinity (Gas Phase) Not readily available (structurally related to urea: 873.5 kJ/mol at oxygen[4])893.7 kJ/mol[2]

Comparative Reactivity

The subtle structural difference between an oxygen atom in this compound and a sulfur atom in thiourea leads to significant divergences in their chemical behavior.

Nucleophilicity

Thiourea is a well-established and versatile nucleophile, primarily reacting through its sulfur atom. The sulfur's soft nucleophilic character makes it highly effective in reactions with soft electrophiles, most notably in S-alkylation reactions with alkyl halides to form isothiouronium salts. These salts are valuable intermediates, which upon hydrolysis, yield thiols. This two-step process is a common and efficient method for thiol synthesis, avoiding the direct use of the foul-smelling and toxic hydrogen sulfide.[5][6] The reaction proceeds via an SN2 mechanism where the sulfur atom of thiourea attacks the alkyl halide.[7][8]

This compound , on the other hand, exhibits nucleophilicity through its nitrogen atoms. As a cyclic urea, the lone pairs on the nitrogen atoms are available for nucleophilic attack. However, the nucleophilicity of the nitrogen atoms is generally lower than that of the sulfur in thiourea for reactions with soft electrophiles. The nitrogen atoms of this compound are considered harder nucleophiles and will react readily with hard electrophiles. For instance, they can undergo N-alkylation with alkyl halides, although this is less common as a general synthetic strategy compared to the S-alkylation of thiourea.

Hydrogen Bonding and Catalysis

Both molecules possess N-H protons that can act as hydrogen-bond donors. This capability is central to their application in organocatalysis.

Thiourea and its derivatives are renowned as powerful hydrogen-bond donor catalysts.[9] They can activate electrophiles, such as carbonyl compounds, by forming a double hydrogen bond with the carbonyl oxygen, thereby increasing its electrophilicity and facilitating nucleophilic attack.[9][10] This mode of activation is crucial in a variety of organic transformations, including Michael additions, Diels-Alder reactions, and Pictet-Spengler reactions.[10] Furthermore, thiourea can exhibit bifunctional catalysis, acting simultaneously as a hydrogen-bond donor to activate an electrophile and as a Brønsted base (via its tautomeric thiol form) to deprotonate a nucleophile.[10][11]

This compound , with its urea-like structure, also has the potential to act as a hydrogen-bond donor catalyst. The two N-H protons can engage in hydrogen bonding to activate substrates. While not as extensively studied as thiourea in this context, the fundamental structural elements for this type of catalysis are present. Its application as a hydrogen-bond donor is an area of ongoing research.

Basicity and Acidity

The pKa values indicate that the N-H protons of both thiourea and this compound are weakly acidic. Thiourea is known to be more acidic than urea, a property attributed to the better ability of sulfur to stabilize the negative charge of the conjugate base.[9][12] This enhanced acidity contributes to thiourea's effectiveness as a hydrogen-bond donor.

In terms of basicity, protonation of thiourea occurs on the sulfur atom, and it is a very weak base.[6] For this compound, protonation is expected to occur on the carbonyl oxygen, similar to urea.[4]

Experimental Protocols

To provide a practical context for the reactivity of these compounds, detailed experimental protocols for representative reactions are presented below.

Synthesis of a Thiol using Thiourea
Reaction Synthesis of an Alkyl Thiol from an Alkyl Halide via an Isothiouronium Salt [5][13]
Step 1: Formation of the Isothiouronium Salt
Reactants Alkyl halide (1.0 eq.), Thiourea (1.1 eq.)
Solvent Ethanol or water
Procedure 1. Dissolve the alkyl halide and thiourea in the chosen solvent. 2. Heat the mixture at reflux for 2-4 hours. 3. Cool the reaction mixture to room temperature. The isothiouronium salt may precipitate and can be collected by filtration.
Step 2: Hydrolysis of the Isothiouronium Salt
Reactants Isothiouronium salt (from Step 1), Sodium hydroxide (2.0 eq.)
Solvent Water/Ethanol mixture
Procedure 1. Suspend or dissolve the isothiouronium salt in the solvent mixture. 2. Add a solution of sodium hydroxide and heat the mixture at reflux for 1-2 hours. 3. Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to protonate the thiolate. 4. Extract the thiol with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure.
Synthesis of this compound
Reaction Synthesis of this compound from Ethylenediamine and Urea [14]
Reactants Ethylenediamine (1.0 eq.), Urea (1.0 eq.)
Procedure 1. Combine ethylenediamine and urea in a reaction vessel equipped with a distillation apparatus. 2. Heat the mixture to 120-140 °C. Ammonia will be evolved. 3. Continue heating for 2-3 hours until the evolution of ammonia ceases. 4. Increase the temperature to 180-200 °C to distill off any unreacted ethylenediamine. 5. Cool the reaction mixture. The solid product can be purified by recrystallization from a suitable solvent like ethanol.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and synthetic workflows involving this compound and thiourea.

thiourea_catalysis Thiourea Thiourea Catalyst Activated_Complex Activated Electrophile (via H-bonding) Thiourea->Activated_Complex H-bonding Electrophile Electrophile (e.g., Carbonyl) Electrophile->Activated_Complex Product Product Activated_Complex->Product Reaction Nucleophile Nucleophile Nucleophile->Activated_Complex Nucleophilic attack Product->Thiourea Catalyst regeneration

Catalytic cycle of thiourea as a hydrogen-bond donor catalyst.

imidazolidinone_synthesis cluster_start Starting Materials Ethylenediamine Ethylenediamine Reaction Reaction at 120-140°C Ethylenediamine->Reaction Urea Urea Urea->Reaction Ammonia Ammonia (byproduct) Reaction->Ammonia Imidazolidinone This compound Reaction->Imidazolidinone Purification Purification (Recrystallization) Imidazolidinone->Purification Final_Product Pure this compound Purification->Final_Product

Synthetic workflow for this compound.

comparative_workflow cluster_thiourea Thiourea Pathway to Thiol cluster_imidazolidinone This compound N-Alkylation Alkyl_Halide_T Alkyl Halide Isothiouronium Isothiouronium Salt Alkyl_Halide_T->Isothiouronium Thiourea Thiourea Thiourea->Isothiouronium Hydrolysis_T Hydrolysis Isothiouronium->Hydrolysis_T Thiol Thiol Hydrolysis_T->Thiol Alkyl_Halide_I Alkyl Halide N_Alkylated N-Alkylated Product Alkyl_Halide_I->N_Alkylated Imidazolidinone This compound Imidazolidinone->N_Alkylated

Comparison of reactivity with alkyl halides.

Conclusion

  • Thiourea excels as a soft nucleophile through its sulfur atom, making it a go-to reagent for the synthesis of thiols. Its pronounced acidity and ability to form strong double hydrogen bonds have established it as a prominent organocatalyst.

  • This compound functions as a harder nucleophile through its nitrogen atoms and is a valuable building block for more complex heterocyclic structures. Its potential as a hydrogen-bond donor catalyst is an area that warrants further exploration.

The choice between these two compounds will ultimately depend on the specific transformation desired. For applications requiring a soft sulfur nucleophile or a potent hydrogen-bond donor catalyst, thiourea is the superior choice. For syntheses that leverage the cyclic urea scaffold as a structural element, this compound is the appropriate starting point. This guide provides the fundamental data and experimental context to aid researchers in making strategic decisions for their synthetic endeavors.

References

A Comparative Guide to the Biological Activities of 1,3-Dihydroimidazol-2-one and Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two important heterocyclic scaffolds: 1,3-Dihydroimidazol-2-one and hydantoin. While both structures are foundational in medicinal chemistry, the extent of their investigation and documented biological activities vary significantly. This document summarizes key findings, presents available quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to aid in drug discovery and development efforts.

Hydantoin Derivatives: A Well-Established Pharmacophore

Hydantoin and its derivatives have been extensively studied and are components of several clinically used drugs. Their biological activities are diverse, with a strong emphasis on anticonvulsant, anticancer, and antimicrobial properties.

Anticonvulsant Activity

Hydantoin derivatives are a cornerstone in the management of epilepsy. The archetypal drug, phenytoin, exerts its effect primarily by modulating voltage-gated sodium channels in neurons.

The anticonvulsant potential of hydantoin derivatives is commonly assessed using the Maximal Electroshock (MES) test, which is a preclinical model for generalized tonic-clonic seizures. The median effective dose (ED₅₀) is a key metric for potency.

CompoundMES Test ED₅₀ (mg/kg, mice, i.p.)Neurotoxicity TD₅₀ (mg/kg, mice, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
5,5-Diphenylhydantoin (Phenytoin)9.568.57.2
5-(4-Chlorophenyl)-5-phenylhydantoin11.2120.410.8
5-Ethyl-5-phenylhydantoin15.0130.08.7
Anticancer Activity

Numerous hydantoin derivatives have demonstrated significant in vitro and in vivo anticancer activity. Their mechanisms of action are varied and can include inhibition of androgen receptors, tyrosine kinases, and induction of apoptosis.

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

CompoundCell LineIC₅₀ (µM)
3-Benzhydryl-5-phenyl hydantoinHeLa (Cervical Cancer)20
3-Benzhydryl-5-phenyl hydantoinMCF-7 (Breast Cancer)22
3-Benzhydryl-5-phenyl hydantoinMiaPaCa-2 (Pancreatic Cancer)23
5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione derivativeMCF-7 (Breast Cancer)<5
5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione derivativeHepG2 (Liver Cancer)<5
5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione derivativeHCT-116 (Colon Cancer)<5
Antimicrobial Activity

Certain hydantoin derivatives, such as nitrofurantoin, are utilized as antimicrobial agents. Their mode of action can involve the inhibition of essential bacterial enzymes and damage to bacterial DNA.[1]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)
NitrofurantoinEscherichia coli2-8
NitrofurantoinStaphylococcus aureus16-64
Novel Hydantoin DerivativesMycobacterium tuberculosis H37Ra2.32 (IC₅₀)

This compound Derivatives: An Emerging Scaffold

Research into the biological activities of this compound derivatives is less extensive compared to hydantoins. However, emerging studies indicate their potential in various therapeutic areas, particularly as anticancer agents and kinase inhibitors. It is important to note that much of the existing research focuses on benzofused derivatives (benzimidazolones), which may have different biological profiles than the parent scaffold.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of some 1,3-dihydro-2H-benzimidazol-2-one derivatives against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)
Diethyl 2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate derivative 6aHCT-116 (Colon Cancer)29.5
Diethyl 2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate derivative 6cHeLa (Cervical Cancer)33.8

Experimental Protocols

Maximal Electroshock (MES) Test for Anticonvulsant Activity
  • Animal Model: Adult male albino mice (20-25 g) are used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Induction of Seizure: After a set pre-treatment time (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals, is calculated using statistical methods such as the Litchfield and Wilcoxon method.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The plate is visually inspected for turbidity, which indicates microbial growth.

  • Endpoint: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor Gene Gene Transcription AR->Gene Activation RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Hydantoin Hydantoin Derivative Hydantoin->AR Inhibition Hydantoin->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene

Caption: A simplified signaling pathway illustrating potential anticancer mechanisms of hydantoin derivatives, including inhibition of the Androgen Receptor (AR) and Receptor Tyrosine Kinase (RTK) pathways.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Primary Primary Screening (e.g., Cytotoxicity) Purification->Primary Secondary Secondary Assays (e.g., Enzyme Inhibition) Primary->Secondary InVivo In Vivo Models (e.g., Animal Studies) Secondary->InVivo SAR Structure-Activity Relationship (SAR) InVivo->SAR Lead Lead Optimization SAR->Lead

Caption: A general experimental workflow for the synthesis and biological evaluation of novel chemical compounds.

Comparative Summary and Future Directions

The available scientific literature demonstrates a stark contrast in the research focus on hydantoin and this compound derivatives. Hydantoins are a well-established class of compounds with a broad and well-documented spectrum of biological activities, supported by extensive quantitative data and clear mechanisms of action for many of their therapeutic effects.

In contrast, this compound derivatives represent a more nascent area of investigation. While initial studies, particularly on benzofused analogs, show promise in the realm of anticancer research, a comprehensive understanding of their broader biological potential is lacking. There is a clear need for further research to explore the anticonvulsant, antimicrobial, and other potential therapeutic activities of the core this compound scaffold.

For drug development professionals, hydantoins offer a rich history of structure-activity relationships to guide the design of new analogs with improved potency and safety profiles. The this compound scaffold, on the other hand, presents an opportunity for the discovery of novel biological activities and mechanisms of action. Future comparative studies that directly evaluate libraries of both scaffolds under the same experimental conditions would be invaluable in elucidating the relative merits of each for specific therapeutic applications.

References

A Comparative Crystallographic Guide to 1,3-Dihydroimidazol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystallographic data for several 1,3-Dihydroimidazol-2-one derivatives. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by offering insights into the structural features of this important class of heterocyclic compounds. The data is supplemented with detailed experimental protocols and visualizations to facilitate a comprehensive understanding.

Comparative Crystallographic Data

The following tables summarize the unit cell parameters and space groups for a selection of this compound derivatives and their analogs, as determined by single-crystal X-ray diffraction.

Table 1: Crystallographic Data for Benzofused this compound Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)C₇H₃N₅O₇OrthorhombicP 2₁2₁2₁---909090[1]
5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO)C₈H₅N₅O₇MonoclinicP 2₁/c---90-90[1]
1-decyl-2,3-dihydro-1H-benzimidazol-2-oneC₁₇H₂₆N₂O--------[2]
1,3-diethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-oneC₁₁H₁₃N₃O₃--------[3]

Table 2: Crystallographic Data for Non-Benzofused and Analogous Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thioneC₉H₁₀N₂S--------[4][5]
(E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazoleC₁₁H₁₂N₆O₂--------[6]
ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetateC₂₀H₂₀N₂O₃S--------[7]

Experimental Protocols

General Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one Derivatives

A common route for the synthesis of the benzimidazol-2-one core involves the reaction of a corresponding o-phenylenediamine with urea or a urea equivalent. For instance, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one can be obtained by heating a mixture of 4-methyl-1,2-phenylenediamine and urea at 180 °C[1].

Nitration of 1,3-Dihydro-2H-benzimidazol-2-one:

For the synthesis of nitro derivatives such as 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO), a nitrating mixture is employed. A typical procedure involves the slow addition of 1,3-dihydro-2H-benzimidazol-2-one to a solution of potassium nitrate in concentrated sulfuric acid, followed by heating[1].

Synthesis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione

This thione analog can be synthesized by refluxing a solution of N¹-ethylbenzene-1,2-diamine and carbon disulfide in pyridine for 8 hours. The product is then isolated by evaporation of the solvent and recrystallization from ethanol[4].

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For example, crystals of 5-Me-TriNBO were obtained by allowing a solution in nitromethane to stand in a freezer at 4 °C[1].

Visualization of Experimental Workflow and Signaling Pathways

Logical Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization xray X-ray Diffraction crystallization->xray solve Structure Solution xray->solve refine Structure Refinement solve->refine final_structure final_structure refine->final_structure Final Structure & Data

Caption: General workflow for X-ray crystallography of this compound derivatives.

Potential Signaling Pathways

This compound derivatives have been investigated for various biological activities. The diagrams below illustrate putative signaling pathways based on the known mechanisms of action for some imidazole-based compounds.

Antifungal Mechanism of Action:

Imidazole derivatives are known to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately, cell death.

antifungal_pathway drug Imidazole Derivative enzyme Lanosterol 14α-demethylase (Erg11p) drug->enzyme Inhibition ergosterol Ergosterol enzyme->ergosterol Blocked Synthesis lanosterol Lanosterol lanosterol->enzyme Substrate membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane Component of death Fungal Cell Death membrane->death

Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.

Anticancer Mechanism of Action (Checkpoint Kinase Inhibition):

Certain imidazolone derivatives have been identified as inhibitors of checkpoint kinases 1 and 2 (Chk1/Chk2), which are key regulators of the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

anticancer_pathway drug Imidazolone Derivative chk Chk1 / Chk2 drug->chk Inhibition cycle Cell Cycle Progression chk->cycle Regulates arrest S-Phase Arrest cycle->arrest Leads to apoptosis Apoptosis arrest->apoptosis

Caption: Cell cycle arrest and apoptosis via Chk1/Chk2 inhibition by imidazolone derivatives.

References

A Comparative Guide to Validating the Structure of Novel 1,3-Dihydroimidazol-2-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of the chemical structure of novel compounds is a cornerstone of safe and effective drug discovery and development. For novel 1,3-Dihydroimidazol-2-one derivatives, a class of compounds with significant therapeutic potential, rigorous structural elucidation is paramount. This guide provides a comparative overview of the most effective analytical techniques for structural validation, complete with experimental protocols and data to support the objective comparison of their performance.

Core Analytical Techniques for Structural Elucidation

The definitive structural confirmation of novel this compound compounds relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information, and their collective application ensures an unambiguous assignment of the molecular structure. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide valuable information about its structure through fragmentation analysis.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Single-Crystal X-ray Diffraction: Offers the most definitive three-dimensional structure of a molecule, provided a suitable crystal can be obtained.

The following sections will delve into the specifics of each technique, presenting experimental data for a representative this compound compound and comparing the strengths and limitations of each method.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the following table summarizes the key data obtained from the primary analytical techniques for the parent this compound.

Analytical TechniqueParameterObserved Value/DataInterpretation
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ)10.3 (s, 2H, NH), 6.5 (s, 2H, CH)Confirms the presence and chemical environment of the N-H and C-H protons on the imidazolone ring.
¹³C NMR (101 MHz, DMSO-d₆)Chemical Shift (δ)157.0 (C=O), 115.0 (CH)Identifies the carbonyl carbon and the olefinic carbons of the ring, confirming the core structure.
Mass Spectrometry (EI-MS)Molecular Ion (M⁺)m/z 84Confirms the molecular weight of the parent compound.
Key Fragmentsm/z 56, m/z 28Suggests fragmentation pathways involving the loss of CO and N₂/C₂H₄.
FT-IR (KBr)Wavenumber (cm⁻¹)3250 (N-H stretch), 1700 (C=O stretch), 1650 (C=C stretch)Confirms the presence of the key functional groups: amine, carbonyl, and alkene.
X-ray Crystallography Crystal SystemOrthorhombicProvides the precise spatial arrangement of atoms in the solid state.[1]
Space GroupP2₁2₁2₁Defines the symmetry of the crystal lattice.[1]
Unit Cell Dimensionsa = 8.046 Å, b = 14.280 Å, c = 22.646 ÅDefines the dimensions of the repeating unit in the crystal.[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data. The following are representative protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer (e.g., Bruker Avance III HD).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the novel this compound compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse program.

    • Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Electron Ionization Mass Spectrometer (EI-MS) (e.g., Agilent 7890B GC coupled to a 5977A MSD).

Procedure:

  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent or as a solid probe) into the ion source.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., PerkinElmer Spectrum Two).

Procedure:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Collection: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound derivatives, key bands include the N-H stretch, C=O stretch, and C=C stretch.[2]

Single-Crystal X-ray Diffraction

Objective: To obtain an unambiguous three-dimensional structure of the molecule.

Instrumentation: Single-crystal X-ray diffractometer (e.g., Bruker D8 Venture).

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Mandatory Visualizations

To further clarify the relationships and workflows, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structure Validation cluster_analysis Data Analysis & Confirmation Synthesis Novel this compound Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR XRay Single-Crystal X-ray Diffraction Purification->XRay Data_Integration Integration of All Spectroscopic & Crystallographic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration XRay->Data_Integration Structure_Confirmation Unambiguous Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and structural validation of novel compounds.

Signaling_Pathway_Concept Target Biological Target Binding Binding Event Target->Binding Compound This compound Derivative Compound->Binding interacts with Downstream Downstream Signaling Cascade Binding->Downstream initiates Response Cellular Response Downstream->Response leads to

Caption: Conceptual signaling pathway initiated by a this compound derivative.

Conclusion

The structural validation of novel this compound compounds is a multi-faceted process that requires the synergistic use of several powerful analytical techniques. While NMR, MS, and IR spectroscopy provide crucial pieces of the structural puzzle, single-crystal X-ray diffraction stands as the ultimate arbiter for an unambiguous three-dimensional structure determination. By following rigorous experimental protocols and integrating the data from each of these methods, researchers can confidently establish the structure of their novel compounds, paving the way for further investigation into their therapeutic potential.

References

Comparing the efficacy of different catalysts for 1,3-Dihydroimidazol-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,3-dihydroimidazol-2-one, also known as ethylene urea, is a critical process in the production of various pharmaceuticals, resins, and agricultural chemicals. The efficiency of this synthesis is highly dependent on the catalyst employed. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific applications.

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of this compound, highlighting key reaction parameters and outcomes.

CatalystReactantsSolventTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)
Mn₂O₃ (MOF-derived) Ethylenediamine, CO₂Isopropanol1000.60.597[1]
CeO₂ Ethylenediamine Carbamate2-Propanol1401 (Ar)2483[2][3][4][5]
Ti₀.₃Zr₀.₇O₂ Ethylenediamine, Adsorbed CO₂2-Propanol160-24-
Cp₂Ti(OTf)₂ Ethylenediamine CarbamateDMI170-2480[6]

Note: The yield for Ti₀.₃Zr₀.₇O₂ was reported in mmol/m² of the catalyst and is not directly comparable to the percentage yields of other catalysts without further information. DMI stands for 1,3-dimethyl-2-imidazolidinone.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below.

Mn₂O₃ (MOF-derived) Catalyzed Synthesis

This protocol is based on the use of a manganese oxide catalyst derived from a metal-organic framework (MOF).

Procedure:

  • A 50 mL stainless steel batch reactor is charged with 19.6 g of isopropanol, 0.6 g of ethylenediamine, and a specified amount of the Mn₂O₃ catalyst.

  • The reactor is pressurized to 0.6 MPa with CO₂.

  • The reaction mixture is heated to 100°C with stirring at 500 rpm and maintained for 30 minutes.

  • After the reaction, the products are collected and analyzed using gas chromatography to determine the conversion and selectivity.[1]

CeO₂ Catalyzed Synthesis

This method utilizes cerium oxide as a heterogeneous catalyst for the conversion of ethylenediamine carbamate.

Procedure:

  • In a reaction vessel, 0.34 g (2.0 mmol) of CeO₂ catalyst and 2.08 g (19.6 mmol) of ethylenediamine carbamate are mixed with 15 mL of 2-propanol.

  • The vessel is purged and filled with Argon to a pressure of 1 MPa.

  • The reaction mixture is heated to 140°C and stirred for 24 hours.

  • The resulting mixture is then analyzed to determine the yield of this compound.[2][4][5]

Ti₀.₃Zr₀.₇O₂ Catalyzed Synthesis

This protocol employs a mixed titanium-zirconium oxide to first adsorb CO₂ and then catalyze the reaction with ethylenediamine.

Procedure:

  • The Ti₀.₃Zr₀.₇O₂ catalyst is first exposed to CO₂ to allow for adsorption.

  • The CO₂-loaded catalyst is then introduced into a reaction vessel containing ethylenediamine and 2-propanol.

  • The reaction is carried out at 160°C for 24 hours.

  • The product is then isolated and analyzed.[7][8]

Cp₂Ti(OTf)₂ Catalyzed Synthesis

This homogeneous catalytic system uses a titanium complex to synthesize ethylene urea from ethylenediamine carbamate.

Procedure:

  • Ethylenediamine carbamate (2.0 mmol) is placed in a sealed reaction vessel.

  • 10 mol% of the Cp₂Ti(OTf)₂ catalyst and 4.5 mL of 1,3-dimethyl-2-imidazolidinone (DMI) are added to the vessel.

  • The reaction mixture is heated to 170°C for 24 hours.

  • The yield of this compound is determined by ¹H NMR spectroscopy.[6][9]

Visualizing the Synthesis

The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the synthesis of this compound.

G General Reaction Pathway for this compound Synthesis Reactants Ethylenediamine + Carbonyl Source (CO₂ or Urea) Intermediate Carbamate Intermediate Reactants->Intermediate + Catalyst Product This compound Intermediate->Product Intramolecular Cyclization - H₂O or NH₃ Catalyst Catalyst Byproduct H₂O or NH₃

A generalized reaction pathway for the catalytic synthesis of this compound.

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor with Reactants and Solvent B Add Catalyst A->B C Set Temperature and Pressure B->C D Stir for a Defined Time C->D E Cool Down and Depressurize D->E F Separate Catalyst (for heterogeneous systems) E->F G Product Isolation and Purification F->G H Analysis (e.g., GC, NMR) G->H

A typical experimental workflow for the synthesis of this compound.

Conclusion

The choice of catalyst for the synthesis of this compound has a significant impact on the reaction efficiency and conditions. MOF-derived Mn₂O₃ demonstrates exceptional activity at a relatively low temperature and in a short reaction time. CeO₂ and Ti-Zr mixed oxides offer heterogeneous catalytic options, with CeO₂ showing good yields from ethylenediamine carbamate. The homogeneous catalyst Cp₂Ti(OTf)₂ also provides a high yield, though at a higher temperature. The selection of the optimal catalyst will depend on the specific requirements of the application, including desired yield, reaction time, temperature constraints, and the importance of catalyst reusability. This guide provides a foundation for researchers to make an informed decision based on a comparative analysis of currently available catalytic systems.

References

Spectroscopic Scrutiny: A Comparative Guide to N-Substituted 1,3-Dihydroimidazol-2-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison of N-substituted 1,3-dihydroimidazol-2-one isomers has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of the performance of various spectroscopic techniques in distinguishing between these closely related chemical structures, supported by experimental data from peer-reviewed studies.

The differentiation of N-substituted this compound isomers is a critical step in synthetic chemistry and drug discovery, as subtle changes in substituent placement can significantly impact biological activity. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally identify and characterize these isomers.

Comparative Spectroscopic Data

The following tables summarize key quantitative data from the spectroscopic analysis of representative N-substituted this compound isomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Representative Isomers

Proton1-Aryl-4-substituted-imidazolidin-2-one1-Aryl-5-substituted-imidazolidin-2-one
Ring CH ~4.5 - 5.0~3.8 - 4.2
Ring CH₂ ~3.2 - 3.8~3.5 - 4.0
Aromatic H (ortho) ~7.2 - 7.5~7.2 - 7.5
Aromatic H (meta/para) ~6.8 - 7.3~6.8 - 7.3
Substituent Protons Dependent on substituentDependent on substituent

Note: Chemical shifts are approximate and can vary based on solvent and specific substituents.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Representative Isomers

Carbon1-Aryl-4-substituted-imidazolidin-2-one1-Aryl-5-substituted-imidazolidin-2-one
C=O ~155 - 160~155 - 160
Ring CH ~50 - 55~45 - 50
Ring CH₂ ~40 - 45~45 - 50
Aromatic C (ipso) ~135 - 140~135 - 140
Aromatic C ~115 - 130~115 - 130
Substituent Carbons Dependent on substituentDependent on substituent

Note: Chemical shifts are approximate and can vary based on solvent and specific substituents.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Representative Isomers

Functional Group1-Aryl-4-substituted-imidazolidin-2-one1-Aryl-5-substituted-imidazolidin-2-one
N-H Stretch (if present) 3200 - 34003200 - 3400
C=O Stretch 1680 - 17201680 - 1720
C-N Stretch 1250 - 13501250 - 1350
Aromatic C-H Stretch 3000 - 31003000 - 3100
Aromatic C=C Bend 1450 - 16001450 - 1600

Table 4: Mass Spectrometry Fragmentation Patterns for Representative Isomers

Isomer TypeKey Fragmentation Pathways
N-Aryl Isomers Fragmentation of the aryl substituent, loss of CO, and cleavage of the imidazolidinone ring.
N-Alkyl Isomers Alpha-cleavage at the N-alkyl bond, McLafferty rearrangement if applicable, and ring fragmentation.

Note: The specific fragmentation patterns are highly dependent on the nature of the N-substituents.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker MSL 400 or Avance 600 spectrometer.[1]

  • Sample Preparation : Samples were dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆.[1]

  • Data Acquisition : ¹H NMR spectra were acquired at 400 or 500 MHz, and ¹³C NMR spectra were acquired at 100 or 151 MHz.[1][2] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signals.[1]

  • Advanced Techniques : Structural elucidation and isomer differentiation were aided by 2D NMR techniques such as ¹H-¹³C HMBC and NOESY experiments.[1]

Infrared (IR) Spectroscopy

  • Instrumentation : IR spectra were recorded on a UR-20 spectrometer or a Thermo Nicolet Nexus 470 FT-IR spectrometer.[1][2]

  • Sample Preparation : Samples were analyzed as KBr pellets.[2]

  • Data Acquisition : Spectra were recorded in the 400–4000 cm⁻¹ range.[1]

Mass Spectrometry (MS)

  • Instrumentation : High-resolution mass spectrometry (HRMS) was performed using a Waters Q-TOF Premier mass spectrometer with electrospray ionization (ESI).[2]

  • Data Analysis : The fragmentation behavior of the isomers was studied using tandem mass spectrometry (MS/MS) to identify characteristic fragment ions that can aid in isomer differentiation.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of N-substituted this compound isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Elucidation Isomer_A Synthesize Isomer A NMR NMR Spectroscopy (1H, 13C, 2D) Isomer_A->NMR IR IR Spectroscopy Isomer_A->IR MS Mass Spectrometry (HRMS, MS/MS) Isomer_A->MS Isomer_B Synthesize Isomer B Isomer_B->NMR Isomer_B->IR Isomer_B->MS Compare_NMR Compare NMR Spectra NMR->Compare_NMR Compare_IR Compare IR Spectra IR->Compare_IR Compare_MS Compare MS Data MS->Compare_MS Structure_Elucidation Structure Elucidation Compare_NMR->Structure_Elucidation Compare_IR->Structure_Elucidation Compare_MS->Structure_Elucidation

Caption: Workflow for Spectroscopic Comparison of Isomers.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1,3-Dihydroimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: The disposal of 1,3-Dihydroimidazol-2-one, also known as ethylene urea, must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of in general laboratory trash or down the drain. This guide provides comprehensive procedures for the safe handling and disposal of this compound, a compound utilized in various research and development applications. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.

Hazard Assessment and Safety Precautions

This compound is a hazardous substance requiring careful handling. The primary hazards associated with this compound are summarized below.

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)Harmful if swallowed.P301 + P312
Skin Corrosion/Irritation (Category 1C)Causes severe skin burns and eye damage.P260, P280, P303 + P361 + P353
Serious Eye Damage/Eye Irritation (Category 1)Causes serious eye damage.P305 + P351 + P338
Reproductive Toxicity (Category 1B)May damage the unborn child.P201, P202, P308 + P313
Respiratory IrritationMay cause respiratory irritation.P261, P304 + P340 + P310

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:

  • Gloves: Chemically resistant nitrile gloves.

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.

  • Lab Coat: A standard laboratory coat, buttoned.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if handling fine powders or if there is a risk of aerosolization. All handling of the solid material should be performed in a certified chemical fume hood.

Waste Collection and Segregation

Proper segregation of waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Solid Waste:

    • Collect all dry chemical waste, including contaminated gloves, weighing paper, and paper towels, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Use a scoop or spatula to carefully transfer solid this compound to avoid generating dust.

    • If disposing of the original container with residual product, ensure the cap is tightly sealed.

  • Liquid Waste (Solutions):

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been definitively confirmed. This compound is known to react with strong acids, bases, and oxidizing agents.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "Ethylene Urea".

    • Include the approximate concentration and other components of the waste mixture.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

Disposal Procedures

The primary and recommended disposal route for this compound is through a licensed hazardous waste disposal company.

Operational Disposal Plan:

  • Contact Environmental Health and Safety (EHS): All disposal of this compound must be coordinated through your institution's EHS department. They will arrange for a scheduled pickup by a certified hazardous waste contractor.

  • Provide a Waste Inventory: Be prepared to provide the EHS department with a complete inventory of the waste, including the chemical name, quantity, and any other constituents in the waste container.

  • On-site Chemical Treatment (Not Recommended without Expert Consultation): While chemical neutralization or degradation may be technically feasible, it is not recommended for routine laboratory disposal due to the potential for hazardous reactions and byproducts. For instance, reaction with hypochlorite can produce toxic chloramines. Any consideration of on-site treatment must be conducted only by highly trained personnel after a thorough risk assessment and in consultation with your institution's EHS department.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, and only if you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Cleanup: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol) and absorbent materials. Dispose of all cleaning materials as hazardous solid waste.

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS department.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.

G start Waste Generated (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated items) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid collect_solid Collect in a labeled, sealed solid hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid hazardous waste container. liquid_waste->collect_liquid storage Store in a designated, secure waste area away from incompatibles. collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs end Disposal by licensed hazardous waste contractor. contact_ehs->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 1,3-Dihydroimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Dihydroimidazol-2-one in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives are hazardous substances that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Some forms are harmful if swallowed.[3][4] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to proper safety measures and the use of appropriate personal protective equipment are critical.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications and Use Cases
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are suitable. Always inspect gloves before use and change them frequently, especially after known or suspected contact.[5]
Eye and Face Protection Safety glasses with side-shields or chemical gogglesIn situations with a potential for splashing, chemical goggles and a face shield should be worn.[6][7]
Skin and Body Protection Laboratory coat or chemical-resistant coverallsA lab coat is standard for low-volume handling. For larger quantities or situations with a higher risk of splashes, chemical-resistant coveralls are recommended.[8]
Respiratory Protection NIOSH-approved respiratorUse in poorly ventilated areas or when dust may be generated.[2][6] A full-face respirator may be necessary if irritation or other symptoms are experienced.[9]

Experimental Workflow and Handling Procedures

Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a well-ventilated area B->C D Avoid generating dust C->D E Prevent release to the environment D->E F Wash hands thoroughly E->F G Clean and decontaminate work area F->G H Remove and properly store or dispose of PPE G->H I Dispose of waste in a designated, approved container H->I J Follow all local and national regulations for chemical waste disposal I->J

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

Handling and Storage:

  • Always wash your hands thoroughly after handling the substance.[2][10]

  • Use the chemical in a well-ventilated area to avoid inhaling dust or vapors.[1][10]

  • Avoid direct contact with skin, eyes, and clothing.[2][10]

  • Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][10]

  • Contaminated clothing should be removed immediately and washed before reuse.[1][10]

Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For solid spills, carefully sweep or vacuum the material to avoid creating dust and place it into a suitable, labeled disposal container.[10]

  • Prevent the spilled material from entering drains or waterways.[1]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][10]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, get medical advice.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

Disposal Plan:

  • All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with local, state, and federal regulations.[1][11]

  • Dispose of the chemical and its container at an approved waste disposal plant.[1]

  • Do not dispose of the substance into the environment, as it is very toxic to aquatic life.[1]

  • Treat uncleaned containers as you would the product itself.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydroimidazol-2-one
Reactant of Route 2
1,3-Dihydroimidazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.